molecular formula C9H12ClN3O4 B12410364 2-Chloro-2'-deoxycytidine

2-Chloro-2'-deoxycytidine

カタログ番号: B12410364
分子量: 261.66 g/mol
InChIキー: LOZPBORRQPATRO-JDNPWWSISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-2'-deoxycytidine is a useful research compound. Its molecular formula is C9H12ClN3O4 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H12ClN3O4

分子量

261.66 g/mol

IUPAC名

4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7?,8-/m1/s1

InChIキー

LOZPBORRQPATRO-JDNPWWSISA-N

異性体SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)Cl

正規SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and a detailed exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a chlorinated derivative of the naturally occurring deoxycytidine. The introduction of a chlorine atom at the 2-position of the cytosine base significantly alters its electronic and steric properties, leading to distinct biological activities.

General Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 10212-19-8[1][2]
Molecular Formula C₉H₁₂ClN₃O₄[1][2]
Molecular Weight 261.66 g/mol [1]
Appearance Off-white to light yellow solid[3]
Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The available data for this compound are summarized in Table 2. It is important to note that some of these values are predicted and experimental verification is recommended.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 168-170 °C (hydrochloride salt)[4]
Solubility Water: Almost transparent; DMSO: >20 mg/mL[4][5]
pKa (Predicted) Not available
LogP (Predicted) Not available
Stability

The stability of this compound is a crucial factor for its storage and therapeutic use. While specific stability studies on this compound are not extensively available, data from the related compound, 2-chloro-2'-deoxyadenosine, suggest that it is stable at neutral and basic pH but undergoes degradation under acidic conditions[6][7]. It is recommended to store this compound in a dry, well-ventilated place, away from strong oxidizing agents, and preferably in a freezer for long-term storage[3][8].

Synthesis and Characterization

The synthesis of this compound can be approached through various methods developed for nucleoside analogs. A general strategy involves the glycosylation of a protected 2-chlorocytosine base with a suitable deoxyribose derivative, followed by deprotection.

Synthetic Approach

A potential synthetic route can be adapted from the two-step synthesis of 2-chloro-2'-deoxyadenosine[9]. This would involve:

  • Glycosylation: Anion glycosylation of the potassium salt of 2-chlorocytosine with a protected 1-chloro-2-deoxyribose derivative in a binary solvent mixture.

  • Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

A generalized workflow for the synthesis of nucleoside analogs is depicted below.

Synthesis_Workflow start Protected 2-Chlorocytosine glycosylation Glycosylation start->glycosylation sugar Protected Deoxyribose Derivative sugar->glycosylation protected_nucleoside Protected this compound glycosylation->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_product This compound deprotection->final_product purification Purification (HPLC) final_product->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for obtaining high-purity this compound[10].

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule[11][12]. The spectra should be compared with known spectra of related compounds, such as 2'-deoxycytidine hydrochloride and its monohydrate, to aid in peak assignment[13][14].

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS)[15].

Biological Activity and Mechanism of Action

This compound, as a nucleoside analog, is anticipated to exert its biological effects by interfering with nucleic acid metabolism, similar to other compounds in its class. The primary mechanism of action is believed to be the induction of apoptosis in rapidly proliferating cells.

Induction of Apoptosis

Studies on related 2-chloro-deoxynucleoside analogs have demonstrated their ability to induce programmed cell death, or apoptosis, in various cancer cell lines[16][17]. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Signaling Pathways

The apoptotic signaling cascade initiated by 2-chloro-deoxynucleoside analogs is thought to be mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis[18].

The proposed mechanism involves the activation of an initiator caspase, such as caspase-2, which then triggers a cascade of downstream effector caspases, including caspase-3[19][20][21]. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the dismantling of the cell. The general caspase cascade is illustrated in the following diagram.

Caspase_Cascade cluster_initiator Initiator Caspases cluster_effector Effector Caspases cluster_outcome Cellular Outcome caspase2 Caspase-2 caspase3 Caspase-3 caspase2->caspase3 caspase9 Caspase-9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis stimulus Apoptotic Stimulus (e.g., this compound) stimulus->caspase2 stimulus->caspase9

The caspase cascade leading to apoptosis.

The tumor suppressor protein p53 is a key regulator of apoptosis and the cell cycle[11][22][23][24][25]. Its involvement in the cytotoxicity of this compound is likely cell-type dependent. In cells with wild-type p53, the compound may induce p53-dependent apoptosis. However, in cancer cells with mutated or non-functional p53, alternative, p53-independent pathways may be activated[26].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[6][16][27][28][29].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is a common method for detecting apoptosis by flow cytometry[30].

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Pharmacokinetics and Toxicology

Limited information is currently available regarding the pharmacokinetics and toxicology of this compound. Studies on related compounds suggest that oral bioavailability may be a factor to consider, and that co-administration with inhibitors of cytidine deaminase could potentially enhance its therapeutic efficacy[30]. Preclinical toxicology studies are necessary to evaluate the safety profile of this compound[3][8][31].

Conclusion

This compound is a promising nucleoside analog with potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis through a caspase-dependent pathway. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and thoroughly investigate its biological activities and safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.

References

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine (CAS: 10212-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2'-deoxycytidine (CldC), a pyrimidine nucleoside analog with potential applications in biomedical research and drug development. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of CldC.

Chemical and Physical Properties

This compound is a synthetic derivative of the naturally occurring nucleoside deoxycytidine. The introduction of a chlorine atom at the 2' position of the deoxyribose sugar moiety significantly alters its chemical and biological characteristics.

PropertyValueReference
CAS Number 10212-19-8[1][2][3][4]
Molecular Formula C₉H₁₂ClN₃O₄[1][2]
Molecular Weight 261.66 g/mol [1][2]
Appearance White to off-white solid
Melting Point Not experimentally determined in reviewed sources.
Solubility Soluble in DMSO and dimethyl formamide. Limited solubility in water.[5]
Storage Store at -20°C for long-term stability.[5]

Synthesis

A General Synthetic Approach:

A common strategy for the synthesis of 2'-halogenated nucleosides involves the activation of the 2'-hydroxyl group of a protected cytidine derivative, followed by nucleophilic substitution with a chloride source.

G Cytidine Cytidine Protected_Cytidine Protection of 3', 5'-OH and N4-amino groups Cytidine->Protected_Cytidine Activated_Cytidine Activation of 2'-OH group (e.g., with a sulfonylating agent) Protected_Cytidine->Activated_Cytidine CldC_Protected Nucleophilic substitution with a chloride source (e.g., LiCl) Activated_Cytidine->CldC_Protected CldC Deprotection CldC_Protected->CldC

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Protection: Protect the 3' and 5' hydroxyl groups of cytidine using a suitable protecting group, such as a silyl ether (e.g., TBDMS). The N4-amino group can be protected with a benzoyl or acetyl group.

  • Activation: Activate the 2'-hydroxyl group of the protected cytidine by converting it into a good leaving group. This can be achieved by reaction with a sulfonylating agent like trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2,6-lutidine.

  • Chlorination: Introduce the chlorine atom at the 2' position via an Sₙ2 reaction. This is typically accomplished by treating the activated intermediate with a chloride salt, such as lithium chloride (LiCl), in an appropriate solvent like DMF or acetone.

  • Deprotection: Remove all protecting groups to yield the final product, this compound. This step will vary depending on the protecting groups used but may involve treatment with a fluoride source (e.g., TBAF) for silyl groups and basic hydrolysis for acyl groups.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Biological Activity and Mechanism of Action

As a nucleoside analog, this compound is anticipated to exert its biological effects through interference with nucleic acid metabolism. The primary mechanism of action is expected to involve its intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or a fraudulent substrate for DNA polymerases, leading to chain termination and inhibition of DNA synthesis.

G cluster_cell Cellular Environment CldC_ext This compound (extracellular) CldC_int This compound (intracellular) CldC_ext->CldC_int Nucleoside Transporter CldCMP CldC-Monophosphate CldC_int->CldCMP Deoxycytidine Kinase CldCDP CldC-Diphosphate CldCMP->CldCDP dCMP Kinase CldCTP CldC-Triphosphate CldCDP->CldCTP NDP Kinase DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Proposed metabolic activation and mechanism of action of this compound.

The incorporation of this compound triphosphate (CldCTP) into a growing DNA strand would likely hinder further elongation due to the presence of the bulky and electronegative chlorine atom at the 2' position, which can disrupt the proper conformation for the addition of the next nucleotide. This disruption of DNA replication is a common mechanism for the cytotoxic effects of many nucleoside analogs and can ultimately trigger programmed cell death, or apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is a general guideline and should be optimized for specific cell lines.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for a typical MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8][9][10][11][12][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Treat cells with CldC harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phases analyze->quantify

Workflow for cell cycle analysis by flow cytometry.
DNA Polymerase Inhibition Assay

This in vitro assay can be used to determine the effect of the triphosphate form of this compound (CldCTP) on the activity of DNA polymerases.[11][13][14][15][16]

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, a buffered solution (e.g., Tris-HCl), MgCl₂, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the DNA polymerase of interest.

  • Inhibitor Addition: Add varying concentrations of CldCTP to the reaction mixtures. Include a control reaction without the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Termination: Stop the reaction at various time points by adding a stop solution (e.g., EDTA).

  • Analysis: Separate the DNA products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

  • Detection: Visualize the DNA products using autoradiography (for radiolabeled dNTPs) or fluorescence imaging.

  • Quantification: Quantify the amount of DNA synthesis in the presence and absence of the inhibitor to determine the inhibitory effect of CldCTP.

Potential Applications in Research and Drug Development

The structural similarity of this compound to other clinically used nucleoside analogs suggests its potential as an anticancer or antiviral agent. Its resistance to deamination may offer an improved pharmacokinetic profile compared to its non-halogenated counterpart. Further research is warranted to fully elucidate its biological activity, toxicity profile, and therapeutic potential.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. The information provided in this guide is for informational purposes and does not constitute medical advice. Researchers should adhere to all applicable safety guidelines when handling this compound.

References

The Biological Activity of 2-Chloro-2'-deoxycytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Nucleoside Analog and its Halogenated Congeners in Oncology Research

Introduction

2-Chloro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog that belongs to a class of compounds investigated for their potential therapeutic activities, primarily in the context of oncology. While specific biological data for this compound is limited in publicly available literature, extensive research on its halogenated analogs, particularly 5-Chloro-2'-deoxycytidine, provides significant insights into its probable mechanism of action and biological effects. This technical guide synthesizes the available information on this compound and its closely related analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document will delve into the core aspects of its biological activity, including its role as a radiosensitizer, its metabolic activation, and its impact on cellular processes.

Core Concepts: Metabolic Activation and Mechanism of Action

The biological activity of this compound and its analogs is contingent upon their intracellular phosphorylation. As nucleoside analogs, they are recognized by cellular kinases and converted into their active triphosphate forms.

A pivotal enzyme in this activation cascade is deoxycytidine kinase (dCK) , which catalyzes the initial phosphorylation step. The resulting monophosphate is subsequently converted to the di- and triphosphate forms by other cellular kinases. The triphosphate analog can then be incorporated into DNA during replication, leading to a variety of cytotoxic and biological effects.

The primary proposed mechanisms of action for these compounds are:

  • DNA Incorporation and Damage: Once incorporated into the DNA strand, the halogenated nucleoside can alter the DNA's structure and stability. This can lead to the induction of DNA strand breaks, particularly when combined with ionizing radiation.

  • Radiosensitization: The incorporation of these analogs into DNA can increase the sensitivity of cancer cells to radiation therapy. The altered DNA is more susceptible to damage from radiation, leading to enhanced cell killing.

  • Enzyme Inhibition: The phosphorylated forms of these analogs can inhibit key enzymes involved in DNA synthesis and repair, further contributing to their cytotoxic effects.

Quantitative Data on the Biological Activity of 5-Chloro-2'-deoxycytidine

Due to the scarcity of specific quantitative data for this compound, this section focuses on the well-documented activities of its close analog, 5-Chloro-2'-deoxycytidine (CldC).

Table 1: Radiosensitization Enhancement Ratios of 5-Chloro-2'-deoxycytidine
Cell Line/ModelConcentration/DoseIncubation/Infusion TimeIrradiation DoseSensitizer Enhancement Ratio (SER)Reference
Chinese hamster ovary (CHO) cells3-100 µM64 hours200-600 cGy1.2-1.8[1]
RIF-1 tumor-bearing C3H mice0.8 mmol/kg/day (equitoxic to BrdUrd)72-hour continuous i.p. infusionIn vitro irradiation of excised tumor cells1.6[1]
HEp-2, RIF-1, S-180 cells (with Tetrahydrouridine)Not specifiedNot specifiedNot specified1.5-1.9[2]
HEp-2, RIF-1, S-180 cells (with pyrimidine synthesis inhibitors and Tetrahydrouridine)Not specifiedNot specifiedNot specified2.0-2.7[2]
Table 2: IC50 Values of 5-Fluoro-2'-deoxycytidine
Cell LineIncubation TimeIC50 ValueReference
AsPC-1 (Pancreatic cancer)Not specified~1 µM[3]
LCL-PI 11 (Hepatocellular carcinoma)Not specified~1 µM[3]
HCT-116 (Colon cancer)24 hours1.72 ± 0.23 µM[4]
HCT-116 (Colon cancer)48 hours1.63 ± 0.21 µM[4]

Signaling Pathways and Cellular Effects

The incorporation of halogenated deoxycytidine analogs into DNA triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR) pathway.

DNA_Damage_Response CldC This compound (or 5-Chloro-2'-deoxycytidine) dCK Deoxycytidine Kinase (dCK) CldC->dCK Phosphorylation CldCTP CldC Triphosphate dCK->CldCTP DNA_Incorp Incorporation into DNA CldCTP->DNA_Incorp DNA_Damage DNA Damage (e.g., Strand Breaks) DNA_Incorp->DNA_Damage Radiosensitization Radiosensitization DNA_Incorp->Radiosensitization DDR DNA Damage Response (DDR) (ATM/ATR kinases) DNA_Damage->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed signaling pathway for this compound.

The activation of the DDR pathway, often involving kinases like ATM and ATR, leads to the phosphorylation of a multitude of downstream targets. This can result in the activation of cell cycle checkpoints, such as the G2/M checkpoint, to halt cell division and allow for DNA repair. If the damage is too extensive, the cell may be directed towards apoptosis, or programmed cell death. The presence of the analog in the DNA backbone makes it a more potent trigger for this response, especially in the presence of an external DNA damaging agent like radiation.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activity of this compound and its analogs.

Cytotoxicity Assays

The cytotoxic effects of this compound can be quantified using various in vitro assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. LDH (Lactate Dehydrogenase) Release Assay:

  • Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.

  • Protocol Outline:

    • Follow the same initial steps of cell seeding and treatment as in the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the LDH assay reagent to the supernatant.

    • Incubate for a specified time to allow for the enzymatic reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity assays.

Radiosensitization Assay

The ability of this compound to enhance the effects of radiation can be assessed using a clonogenic survival assay.

  • Principle: This assay measures the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation indicates cell death or loss of reproductive integrity.

  • Protocol Outline:

    • Seed cells at a low density in culture dishes.

    • Treat the cells with a non-toxic or minimally toxic concentration of this compound for a specific period.

    • Expose the cells to various doses of ionizing radiation.

    • Remove the drug-containing medium and replace it with fresh medium.

    • Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

    • Fix and stain the colonies.

    • Count the number of colonies (typically defined as containing at least 50 cells).

    • Calculate the surviving fraction for each treatment group and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

DNA Incorporation Assay

To confirm that this compound is incorporated into DNA, radiolabeling or immunological detection methods can be used.

  • Principle: A radiolabeled version of the compound (e.g., with ³H or ¹⁴C) is used, and its incorporation into the DNA is measured by detecting the radioactivity in the isolated DNA. Alternatively, specific antibodies that recognize the halogenated nucleoside can be used for detection.

  • Protocol Outline (Immunological Detection):

    • Treat cells with this compound.

    • Fix and permeabilize the cells.

    • Denature the DNA to expose the incorporated analog.

    • Incubate with a primary antibody specific for the incorporated halogenated deoxycytidine.

    • Incubate with a fluorescently labeled secondary antibody.

    • Analyze the cells using flow cytometry or fluorescence microscopy to quantify the amount of incorporated analog.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant potential in cancer therapy, particularly as radiosensitizing agents. While the direct biological data for this compound is sparse, the extensive research on related halogenated nucleosides provides a strong foundation for understanding its likely mechanism of action. The key steps involve intracellular phosphorylation by deoxycytidine kinase, incorporation into DNA, and the subsequent induction of DNA damage and activation of the DNA damage response pathway.

Future research should focus on elucidating the specific biological activities of this compound to differentiate its profile from that of its analogs. This includes determining its IC50 values in various cancer cell lines, quantifying its radiosensitizing potential, and identifying the specific signaling pathways it modulates. Such studies will be crucial for determining its potential as a standalone therapeutic agent or as an adjunct to radiotherapy, ultimately paving the way for its potential clinical application. The detailed experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on these important investigations.

References

The Metabolic Journey of 2-Chloro-2'-deoxycytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Activation, Mechanism of Action, and Resistance Pathways of a Promising Nucleoside Analog

This technical guide provides a comprehensive overview of the metabolic pathway of 2-Chloro-2'-deoxycytidine (CldC) in cells, designed for researchers, scientists, and drug development professionals. CldC is a nucleoside analog with potential applications in chemotherapy. Its efficacy is contingent on its intracellular metabolism, which converts the prodrug into its active, cytotoxic form. This document details the enzymatic activation, mechanism of action, and known resistance mechanisms, supported by quantitative data from closely related analogs, detailed experimental protocols, and pathway visualizations.

The Core Metabolic Pathway: From Prodrug to Active Metabolite

This compound, like other deoxycytidine analogs, requires intracellular phosphorylation to exert its cytotoxic effects. This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in the deoxyribonucleoside salvage pathway.[1][2] Subsequently, the monophosphate form is further phosphorylated to its diphosphate and ultimately its triphosphate form by other cellular kinases. The triphosphate metabolite, this compound triphosphate (CldCTP), is the active cytotoxic agent that interferes with DNA synthesis.

The primary mechanism of resistance to deoxycytidine analogs is the downregulation of deoxycytidine kinase activity, which prevents the initial and crucial phosphorylation step.[1][3] Increased activity of 5'-nucleotidase, an enzyme that dephosphorylates the monophosphate form, can also contribute to resistance.[4]

Metabolic_Pathway Metabolic Activation of this compound cluster_action Mechanism of Action CldC This compound (CldC) CldCMP CldC-monophosphate (CldCMP) CldC->CldCMP ATP -> ADP dCK Deoxycytidine Kinase (dCK) CldC->dCK CldCMP->CldC Dephosphorylation CldCDP CldC-diphosphate (CldCDP) CldCMP->CldCDP ATP -> ADP dCMPK dCMP Kinase CldCMP->dCMPK CldCTP CldC-triphosphate (CldCTP) (Active Metabolite) CldCDP->CldCTP ATP -> ADP NDPK Nucleoside Diphosphate Kinase (NDPK) CldCDP->NDPK DNA_Incorp Incorporation into DNA CldCTP->DNA_Incorp DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase DNA_Damage DNA Strand Termination & Inhibition of DNA Synthesis DNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis NT5 5'-Nucleotidase NT5->CldCMP Resistance Resistance Mechanism

Figure 1: Metabolic pathway of this compound.

Quantitative Insights into Metabolism

Precise quantitative data for the metabolism of this compound are not extensively available in the public domain. However, data from closely related and well-characterized deoxycytidine analogs, such as gemcitabine (dFdC) and cladribine (CdA), provide valuable insights into the expected kinetic parameters and intracellular concentrations.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Deoxycytidine and Analogs

SubstrateEnzyme SourceKm (µM)Vmax (nmol/mg/h)Reference
DeoxycytidineHuman T-lymphoblasts1.4-[5]
Gemcitabine (dFdC)Chinese Hamster Ovary Cells3.6-[5]
Cytarabine (ara-C)Chinese Hamster Ovary Cells8.8-[5]

Table 2: Intracellular Concentrations and Half-life of Deoxycytidine Analog Triphosphates

CompoundCell LineIntracellular ConcentrationTerminal Half-life (t1/2)Reference
Gemcitabine-TP (dFdCTP)Chinese Hamster Ovary CellsUp to 20-fold higher than ara-CTP> 16 hours[5]
Cladribine-TP (CdATP)Leukemia cells in patients~320 times higher than plasma CdA~32.7 hours (after last dose)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is adapted from methods used for other deoxycytidine analogs and relies on the quantification of the phosphorylated product.

Objective: To measure the rate of phosphorylation of this compound to its monophosphate form by dCK in cell extracts.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitors)

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • ATP solution (100 mM)

  • This compound (CldC) stock solution

  • Radiolabeled [³H]-CldC or a suitable HPLC-MS/MS setup for product quantification

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing reaction buffer, ATP (final concentration 10 mM), and the cell extract (50-100 µg of protein).

    • Initiate the reaction by adding [³H]-CldC (or unlabeled CldC for HPLC-MS/MS analysis) to a final concentration in the desired range (e.g., 1-100 µM).

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

  • Product Quantification:

    • Radiolabeled method: Separate the phosphorylated product from the parent nucleoside using techniques like DEAE-cellulose filter binding or thin-layer chromatography (TLC), and quantify the radioactivity of the product.

    • HPLC-MS/MS method: Analyze the reaction mixture by HPLC-MS/MS to separate and quantify the CldCMP formed.

  • Data Analysis:

    • Calculate the specific activity of dCK as nmol of CldCMP formed per minute per mg of protein.

dCK_Assay_Workflow Workflow for dCK Activity Assay start Start cell_harvest Cell Harvesting and Lysis start->cell_harvest protein_quant Protein Quantification cell_harvest->protein_quant reaction_setup Setup of Kinase Reaction (Buffer, ATP, Cell Extract) protein_quant->reaction_setup reaction_start Initiate Reaction with CldC reaction_setup->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop quantification Quantification of CldCMP (e.g., HPLC-MS/MS) reaction_stop->quantification data_analysis Data Analysis (Calculate Specific Activity) quantification->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for dCK activity assay.
Quantification of Intracellular CldC and its Metabolites by HPLC-MS/MS

Objective: To extract and quantify the levels of CldC, CldCMP, CldCDP, and CldCTP from cultured cells.

Materials:

  • Cultured cells treated with CldC

  • Ice-cold PBS

  • Ice-cold 60% methanol

  • Ice-cold water

  • Centrifuge capable of 4°C operation

  • HPLC-MS/MS system

Procedure:

  • Cell Treatment and Harvesting:

    • Culture cells to the desired density and treat with CldC for the specified time.

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Quickly wash the cell pellet twice with ice-cold PBS to remove extracellular drug.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

    • Incubate on ice for 10 minutes with occasional vortexing to lyse the cells and precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Use a suitable HPLC column (e.g., a reversed-phase C18 column with an ion-pairing agent or a HILIC column) to separate CldC and its phosphorylated metabolites.

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each compound based on its unique parent-to-daughter ion transition.

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Generate standard curves for each analyte to determine their concentrations in the cell extracts.

    • Normalize the metabolite concentrations to the cell number or total protein content.

Signaling Pathways Modulated by this compound

Incorporation of CldCTP into DNA leads to the activation of DNA damage response (DDR) pathways, ultimately resulting in cell cycle arrest and apoptosis. While specific studies on CldC are limited, the pathways activated by other deoxycytidine analogs are well-documented and provide a strong model for the expected cellular response to CldC.

The primary sensors of DNA damage, ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), are activated in response to DNA strand breaks and replication stress caused by the incorporation of the analog. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest, typically at the G1/S or G2/M transition, to allow time for DNA repair. If the damage is too extensive, these pathways will trigger apoptosis.

Signaling_Pathway DNA Damage Response to CldC cluster_downstream Downstream Effects CldCTP CldCTP DNA_Incorp Incorporation into DNA CldCTP->DNA_Incorp DNA_Damage DNA Damage & Replication Stress DNA_Incorp->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 phosphorylates Cdc25 Cdc25 phosphatases Chk1->Cdc25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Cdc25->Cell_Cycle_Arrest inhibition promotes

Figure 3: Key signaling pathways activated by CldC-induced DNA damage.

Conclusion

The metabolic activation of this compound is a critical determinant of its therapeutic potential. Understanding the intricacies of its phosphorylation, mechanism of action, and the cellular responses it elicits is paramount for its effective development and application. This guide provides a foundational framework for researchers, summarizing the current understanding based on CldC and its closely related analogs, and offering practical experimental protocols to further investigate its cellular pharmacology. Future research should focus on obtaining specific quantitative data for CldC to refine our understanding of its metabolic fate and to develop strategies to overcome potential resistance mechanisms.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular metabolic activation of 2-Chloro-2'-deoxycytidine (CldC), a nucleoside analog with potential therapeutic applications. The conversion of CldC to its active triphosphate form is a critical determinant of its pharmacological activity. This document details the enzymatic cascade responsible for this bioactivation, presents kinetic data for the key enzymes involved (using close analogs as reference points), and provides detailed experimental protocols for studying this process.

Core Concepts: The Phosphorylation Cascade

This compound, like many nucleoside analogs, is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. This process is a sequential three-step enzymatic reaction that converts the parent nucleoside into its monophosphate, diphosphate, and ultimately, its active triphosphate form. The triphosphate analog can then be incorporated into DNA, leading to chain termination and/or inhibition of DNA polymerases, thereby disrupting DNA replication and repair processes.

The key enzymes involved in this metabolic pathway are:

  • Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme that catalyzes the initial phosphorylation of CldC to this compound-5'-monophosphate (CldC-MP). Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway and is responsible for the activation of numerous anticancer and antiviral nucleoside analogs.[1][2] Its activity can be a key determinant of a cell's sensitivity to CldC.

  • UMP-CMP Kinase (CMPK): This enzyme is responsible for the second phosphorylation step, converting CldC-MP to this compound-5'-diphosphate (CldC-DP).[3][4]

  • Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final phosphorylation, converting CldC-DP to the active this compound-5'-triphosphate (CldC-TP).[5]

The efficiency of this enzymatic cascade directly impacts the intracellular concentration of the active CldC-TP and, consequently, the therapeutic efficacy of the parent compound.

Data Presentation: Enzyme Kinetics

SubstrateEnzymeKm (µM)Vmax (relative)Source
DeoxycytidineHuman dCK0.94-[6]
2',2'-Difluorodeoxycytidine (dFdC)Human dCK3.6-[7]
Cytosine Arabinoside (ara-C)Human dCK8.8-[7]

Note: Vmax values are often reported in relative terms or are dependent on specific experimental conditions and enzyme preparations, hence they are not listed for direct comparison.

Mandatory Visualization

Signaling Pathway of CldC Phosphorylation

CldC_Phosphorylation_Pathway CldC This compound (CldC) CldCMP CldC-Monophosphate (CldC-MP) CldC->CldCMP   CldCDP CldC-Diphosphate (CldC-DP) CldCMP->CldCDP   CldCTP CldC-Triphosphate (CldC-TP) (Active Form) CldCDP->CldCTP   dCK Deoxycytidine Kinase (dCK) CMPK UMP-CMP Kinase (CMPK) NDPK Nucleoside Diphosphate Kinase (NDPK) ATP1 ATP ADP1 ADP ATP1->ADP1   ATP2 ATP ADP2 ADP ATP2->ADP2   NTP NTP NDP NDP NTP->NDP  

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Workflow for Studying CldC Phosphorylation

CldC_Experimental_Workflow cluster_processing Sample Processing cluster_data Data Analysis start Start: Cell Culture treatment Incubate cells with This compound start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis (e.g., sonication, freeze-thaw) harvest->lysis extraction Metabolite Extraction (e.g., perchloric acid precipitation) lysis->extraction neutralization Neutralization and Centrifugation extraction->neutralization hplc HPLC Analysis of CldC and its phosphorylated metabolites neutralization->hplc quantification Quantification of CldC, CldC-MP, CldC-DP, CldC-TP hplc->quantification kinetics Determination of Enzyme Kinetics (Km, Vmax) quantification->kinetics end End: Results kinetics->end

Caption: General workflow for analyzing intracellular CldC phosphorylation.

Experimental Protocols

Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a method to measure the activity of dCK in cell extracts using a coupled-enzyme spectrophotometric assay. This method is adapted from commercially available kits and is based on the principle that the product of the dCK reaction, a deoxynucleoside monophosphate, is a substrate for a coupling enzyme that produces a detectable change in absorbance.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Recombinant human deoxycytidine kinase (dCK) (for standard curve)

  • This compound (CldC)

  • ATP

  • Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Cell Lysates:

    • Culture cells to the desired density and treat with CldC if required.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • dCK Assay Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 5 mM MgCl₂

      • 1 mM ATP

      • 1 mM PEP

      • 0.2 mM NADH

      • 10 units/mL pyruvate kinase

      • 15 units/mL lactate dehydrogenase

      • Varying concentrations of CldC (e.g., 0-500 µM)

    • In a 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add the reaction mixture to each well to initiate the reaction.

    • Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the phosphorylation of CldC.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the CldC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for CldC phosphorylation by dCK in the cell extract.

Protocol 2: Analysis of Intracellular CldC Metabolites by HPLC

This protocol outlines a general procedure for the extraction and quantification of CldC and its phosphorylated metabolites from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured cells treated with CldC

  • Ice-cold 0.4 M perchloric acid (PCA)

  • Ice-cold 1 M K₂CO₃

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M ammonium phosphate, pH 5.5

  • Mobile Phase B: Methanol

  • Standards for CldC, CldC-MP, CldC-DP, and CldC-TP

Procedure:

  • Cell Extraction:

    • Culture and treat cells with CldC for the desired time.

    • Rapidly harvest a known number of cells (e.g., 1 x 10⁷) by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA and vortex vigorously.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid-soluble extract).

    • Neutralize the extract by adding an appropriate volume of ice-cold 1 M K₂CO₃.

    • Centrifuge to pellet the potassium perchlorate precipitate.

    • The resulting supernatant contains the intracellular nucleotides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Inject a defined volume (e.g., 20-50 µL) onto the C18 column.

    • Elute the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A representative gradient could be:

      • 0-5 min: 0% B

      • 5-25 min: 0-20% B

      • 25-30 min: 20% B

      • 30-35 min: 20-0% B

      • 35-40 min: 0% B

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution of compounds by UV absorbance at 275 nm.

  • Quantification:

    • Identify the peaks corresponding to CldC, CldC-MP, CldC-DP, and CldC-TP by comparing their retention times with those of the prepared standards.

    • Generate a standard curve for each compound by injecting known concentrations.

    • Calculate the intracellular concentration of each metabolite by integrating the peak areas from the cell extract chromatograms and comparing them to the standard curves. The final concentration should be expressed as pmol per 10⁶ cells.

This technical guide provides a foundational understanding of the intracellular phosphorylation of this compound. The provided protocols offer a starting point for researchers to investigate the metabolism and mechanism of action of this and other nucleoside analogs. Further optimization of these methods will be necessary depending on the specific cell types and experimental conditions.

References

An In-depth Technical Guide on the Cytotoxicity of 2-Chloro-2'-deoxycytidine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific cytotoxicity of 2-Chloro-2'-deoxycytidine (CldC) in cancer cell lines is exceptionally limited. Therefore, this guide provides available information on the closely related isomer, 5-Chloro-2'-deoxycytidine, and utilizes other well-characterized cytotoxic nucleoside analogs, such as 5-aza-2'-deoxycytidine, as representative examples to detail experimental methodologies and potential mechanisms of action. This approach is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Halogenated Deoxycytidine Analogs

Halogenated pyrimidine nucleoside analogs are a class of compounds that structurally mimic endogenous nucleosides and can interfere with nucleic acid synthesis and metabolism.[1] Due to their ability to be incorporated into DNA and inhibit essential enzymes, they have been extensively investigated as cytotoxic and radiosensitizing agents in oncology.[2] 5-Chloro-2'-deoxycytidine (5CldC) is one such analog that has been studied for its potential as a radiosensitizer.[3][4] Like other nucleoside analogs, its therapeutic activity is predicated on its selective uptake and metabolic activation in cancer cells.[5]

Mechanism of Action of 5-Chloro-2'-deoxycytidine

The primary mechanism of action for many cytotoxic nucleoside analogs involves their intracellular phosphorylation and subsequent effects on DNA synthesis and function.

Intracellular Activation and DNA Incorporation

Once inside the cell, 5CldC is a substrate for deoxycytidine kinase, which phosphorylates it to its monophosphate form.[4] It can then be further metabolized to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (CldCTP). This activated form can be incorporated into DNA in place of the natural deoxycytidine triphosphate. The proposed metabolic pathway is as follows:

5CldC → 5CldCMP → 5CldUMP → 5CldUTP → Incorporation into DNA[4]

This incorporation can lead to DNA damage and disruption of DNA replication and repair processes.

Radiosensitization

Studies have shown that 5CldC can act as a radiosensitizer, enhancing the cell-killing effects of X-ray radiation in murine tumor models, including RIF-1 and Lewis lung carcinoma.[3] The radiosensitizing effect is believed to be mediated by the incorporation of its metabolite, 5-chlorodeoxyuridine (CldU), into DNA, which makes the DNA more susceptible to radiation-induced damage.[4] The efficacy of radiosensitization can be enhanced by co-administration with modulators of pyrimidine metabolism, which can increase the accumulation of the active metabolites in tumor tissue.[3][4]

Mutagenic Properties

Recent research on 5-Chloro-2'-deoxycytidine has demonstrated its potent mutagenic properties in mouse embryonic fibroblasts.[6] Exposure to 5CldC leads to its incorporation into the genome and induces a specific pattern of mutations, predominantly CG → TA transitions.[6] This mutagenic activity suggests that beyond general cytotoxicity, this compound can introduce significant genetic instability.

Quantitative Data on Cytotoxicity

Due to the lack of specific IC50 data for this compound, the following tables present representative data for other cytotoxic nucleoside analogs, 5-aza-2'-deoxycytidine and 5-fluoro-2'-deoxycytidine, to illustrate how such data is typically presented.

Table 1: IC50 Values of Representative Nucleoside Analogs in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
5-aza-2'-deoxycytidineHL-60Acute Promyelocytic Leukemia~0.5144[7]
5-aza-2'-deoxycytidineU937Histiocytic Lymphoma~0.5144[7]
5-aza-2'-deoxycytidineHCT-116Colon Carcinoma3.18 ± 0.5048[8]
5-fluoro-2'-deoxycytidineHCT-116Colon Carcinoma1.63 ± 0.2148[8]

Table 2: Apoptosis Induction by Representative Nucleoside Analogs.

Compound (Concentration)Cell Line% Apoptotic Cells (Annexin V+)Exposure Time (h)Reference
5-aza-2'-deoxycytidine (IC50)HCT-116Significantly increased vs. control48[8]
5-fluoro-2'-deoxycytidine (IC50)HCT-116Significantly increased vs. control48[8]
5-aza-2'-deoxycytidine + PJ-34HL-60Increased Sub-G1 populationNot Specified[7]
5-aza-2'-deoxycytidine + PJ-34U937Increased Sub-G1 populationNot Specified[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity of nucleoside analogs.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[11]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_1_5h Incubate 1.5h add_mtt->incubate_1_5h add_dmso Add DMSO incubate_1_5h->add_dmso read_absorbance Read Absorbance (492nm) add_dmso->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[12]

  • Washing: Wash cells once with cold 1X PBS.[12]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[12][13]

  • Incubation: Incubate for 20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis collect_cells Collect 1-5e5 Treated Cells wash_pbs Wash with PBS collect_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate 20 min (RT, Dark) add_stains->incubate_dark add_buffer Add Binding Buffer incubate_dark->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry Quantify Cell Populations Quantify Cell Populations flow_cytometry->Quantify Cell Populations Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase CldC Cytotoxic Nucleoside Analog (e.g., 5-aza-dC) DNA_Incorp Incorporation into DNA CldC->DNA_Incorp DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap [31] DNA_Breaks DNA Strand Breaks DNMT_Trap->DNA_Breaks p53_Activation p53 Activation DNA_Breaks->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition p53_Activation->Bcl2_Inhibition CytoC_Release Cytochrome c Release Bax_Activation->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP_Cleavage PARP Cleavage Casp3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

An In-depth Technical Guide to 2-Chloro-2'-deoxycytidine: A Nucleoside Derivative in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2'-deoxycytidine is a synthetic nucleoside derivative with potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanism of action based on available preclinical data. While research on this specific compound is not as extensive as its adenosine analog, cladribine, this document consolidates the existing knowledge to support further investigation and drug development efforts. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

This compound is a pyrimidine nucleoside analog. Structurally, it is characterized by the presence of a chlorine atom at the 2-position of the cytosine base. This modification is intended to alter its biological properties, potentially enhancing its therapeutic efficacy or overcoming resistance mechanisms associated with other nucleoside analogs. As a nucleoside derivative, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells, such as cancer cells.[1] This guide aims to provide a detailed technical resource for researchers and professionals interested in the further development of this compound.

Chemical Properties and Synthesis

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 10212-19-8[2][3][4]
Molecular Formula C₉H₁₂ClN₃O₄[2][3][4]
Molecular Weight 261.70 g/mol [2][3][4]
Appearance Solid[5]
Purity ≥95% (for research use)[5]
Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not widely published in readily available literature, general methods for the synthesis of 2'-deoxycytidine analogs can be adapted. One common approach is the transformation of uridine or 2'-deoxyuridine analogs. A traditional and commercially scalable method involves a triazolation protocol.

Experimental Protocol: General Synthesis of Protected 2'-Deoxycytidine Analogs via Triazolation

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

  • Protection of the starting material: Begin with a suitable 2'-deoxyuridine analog. The hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are protected using appropriate protecting groups to prevent unwanted side reactions.

  • Triazolation: The protected 2'-deoxyuridine analog is then reacted with a triazolating agent. This step activates the C4 position of the pyrimidine ring.

  • Amination: The activated intermediate is subsequently treated with a source of ammonia to introduce the amino group at the C4 position, converting the uridine derivative into a cytidine derivative.

  • Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the desired 2'-deoxycytidine analog.

Further details on the synthesis of protected 2'-deoxycytidine and cytidine nucleosides can be found in the work of Kumar et al. (2003).

Workflow for the General Synthesis of 2'-Deoxycytidine Analogs

G start Start with 2'-Deoxyuridine Analog protect Protect 3' and 5' Hydroxyl Groups start->protect triazolate Triazolation of the Pyrimidine Ring protect->triazolate aminate Amination to form Cytidine triazolate->aminate deprotect Deprotection of Sugar Moieties aminate->deprotect end_product Final 2'-Deoxycytidine Analog deprotect->end_product

General synthesis workflow for 2'-deoxycytidine analogs.

Biological Activity and Mechanism of Action

Antineoplastic Activity

This compound is described as a nucleoside analogue with antineoplastic capabilities, functioning by impeding DNA synthesis and inducing apoptosis specifically within malignant cells.[5]

Mechanism of Action

The proposed mechanism of action for this compound, like other cytidine analogs, involves its intracellular phosphorylation to its active triphosphate form. This activated metabolite can then interfere with DNA synthesis through multiple mechanisms:

  • Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, thereby halting DNA replication.

  • Incorporation into DNA: The analog can be incorporated into the growing DNA strand, leading to chain termination or creating a structurally altered DNA that is prone to breakage.

The disruption of DNA synthesis and integrity is a potent trigger for apoptosis, or programmed cell death, leading to the elimination of cancer cells.

Putative Metabolic Activation and Action Pathway of this compound

G cluster_cell Tumor Cell cluster_nucleus Nucleus CldC 2-Chloro-2'- deoxycytidine CldCMP CldC-Monophosphate CldC->CldCMP Deoxycytidine Kinase CldCDP CldC-Diphosphate CldCMP->CldCDP dCMP Kinase CldCTP CldC-Triphosphate (Active Metabolite) CldCDP->CldCTP NDP Kinase DNA_poly DNA Polymerase CldCTP->DNA_poly Inhibition DNA DNA Synthesis CldCTP->DNA Incorporation & Chain Termination Apoptosis Apoptosis DNA->Apoptosis Induction

Proposed metabolic activation and mechanism of action.

Radiosensitizing Properties of a Related Compound: 5-Chloro-2'-deoxycytidine

While data on the radiosensitizing effects of this compound is scarce, the related compound 5-Chloro-2'-deoxycytidine has been investigated for this property. It is hypothesized to have preferential incorporation into tumor DNA due to elevated levels of deoxycytidine-5'-phosphate deaminase and deoxycytidine kinase in tumors.

In Vitro Radiosensitization

In studies with Chinese hamster ovary (CHO) cells, 5-Chloro-2'-deoxycytidine demonstrated radiosensitizing effects. The sensitizer enhancement ratios (SERs) observed are presented below.

Cell Line5-CldC Concentration (µM)Incubation Time (h)Irradiation Dose (cGy)Sensitizer Enhancement Ratio (SER)
CHO3-10064200-6001.2-1.8

Experimental Protocol: In Vitro Radiosensitization Assay

  • Cell Culture: Chinese hamster ovary cells were grown in exponential phase.

  • Drug Treatment: Cells were incubated with varying concentrations of 5-Chloro-2'-deoxycytidine (3-100 µM) for 64 hours. A control group without the drug was also maintained.

  • Irradiation: Following incubation, the cells were irradiated with doses ranging from 200 to 600 cGy.

  • Cell Viability Assessment: Cell killing was quantified, and the sensitizer enhancement ratio was calculated as the ratio of the radiation dose in control cells to the dose in treated cells required to produce the same level of cell killing.

In Vivo Radiosensitization

In vivo studies using C3H mice with implanted RIF-1 tumors also showed radiosensitization by 5-Chloro-2'-deoxycytidine.

Animal ModelTumor Type5-CldC Dose (mmol/kg/day)Infusion Time (h)Sensitizer Enhancement Ratio (SER)
C3H MiceRIF-10.8721.6

Experimental Protocol: In Vivo Radiosensitization Study

  • Animal Model: C3H mice were implanted with RIF-1 tumors.

  • Drug Administration: Mice received a 72-hour continuous intraperitoneal infusion of 5-Chloro-2'-deoxycytidine at a dose of 0.8 mmol/kg/day.

  • Irradiation: After the infusion, the tumors were excised, and single-cell suspensions were irradiated in vitro.

  • Tumor Cell Survival Analysis: The survival of the irradiated tumor cells was assessed to determine the sensitizer enhancement ratio.

Metabolism and Pharmacokinetics

Toxicity

A comprehensive toxicity profile for this compound has not been published. As with other nucleoside analogs that interfere with DNA synthesis, potential toxicities would likely include myelosuppression and gastrointestinal issues. Further preclinical toxicology studies are necessary to determine the safety profile of this compound.

Conclusion and Future Directions

This compound is a nucleoside derivative with theoretical potential as an antineoplastic agent. The available information suggests a mechanism of action involving the inhibition of DNA synthesis and induction of apoptosis. However, there is a clear need for more extensive research to fully characterize its biological activity.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Conducting comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its spectrum of activity and obtain quantitative IC50 values.

  • Elucidating the specific signaling pathways involved in its apoptotic and anti-proliferative effects.

  • Performing in vivo pharmacokinetic and toxicology studies to evaluate its drug-like properties and safety profile.

  • Investigating its potential as a radiosensitizer, similar to its 5-chloro counterpart.

A more robust dataset is essential to validate the therapeutic potential of this compound and to guide its further development as a potential cancer therapeutic.

References

The Genotoxicity of Chlorinated Deoxycytidine Analogs: A Technical Guide Focused on 5-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is the genotoxicity of 2-Chloro-2'-deoxycytidine, a thorough review of the scientific literature did not yield specific genotoxicity data for this particular isomer. However, significant and detailed research is available for the closely related isomer, 5-Chloro-2'-deoxycytidine (5CldC) . This technical guide will provide an in-depth analysis of the genotoxicity of 5CldC as a representative member of this class of compounds, offering valuable insights that may be applicable to other chlorinated deoxycytidine analogs.

Introduction

Chlorinated nucleoside analogs are a class of compounds with structural similarities to endogenous nucleosides, allowing them to be recognized by cellular machinery and incorporated into DNA. This incorporation can lead to a variety of genotoxic outcomes, including the induction of mutations and chromosomal damage. Understanding the genotoxic potential of these analogs is of paramount importance for assessing their safety and therapeutic potential. This guide focuses on the genotoxic properties of 5-Chloro-2'-deoxycytidine (5CldC), a compound that has been shown to be a potent mutagen.[1]

Mechanism of Genotoxicity

5-Chloro-2'-deoxycytidine exerts its genotoxic effects primarily through its incorporation into DNA during replication. Once incorporated, it can be misread by DNA polymerases, leading to base pair substitutions. The proposed mechanism involves the following key steps:

  • Cellular Uptake and Metabolism: 5CldC is taken up by cells and is likely phosphorylated to its triphosphate form, 5-chloro-2'-deoxycytidine triphosphate (5CldCTP), by cellular kinases.[1]

  • DNA Incorporation: During DNA synthesis, DNA polymerases can erroneously incorporate 5CldCTP into the newly synthesized strand opposite a guanine (G) base.[1]

  • Tautomerization and Mispairing: The incorporated 5-chlorocytosine (5ClC) can undergo tautomerization, adopting a form that mimics thymine (T). This tautomeric form preferentially pairs with adenine (A) during subsequent rounds of DNA replication.[1]

  • Induction of C→T Transitions: This mispairing leads to the original G-C base pair being replaced by an A-T base pair, resulting in a C→T transition mutation.[1]

This mechanism highlights how a modification to a nucleoside can lead to a specific and predictable pattern of mutation.

G Proposed Mechanism of 5-Chloro-2'-deoxycytidine Induced Mutagenesis 5CldC 5-Chloro-2'-deoxycytidine (5CldC) 5CldCTP 5-Chloro-2'-deoxycytidine Triphosphate (5CldCTP) 5CldC->5CldCTP Incorporation Incorporation of 5ClC opposite Guanine 5CldCTP->Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->Incorporation DNA_Template Original DNA (G-C pair) DNA_Template->Incorporation Mispairing Tautomerization and Mispairing with Adenine Incorporation->Mispairing Mutated_DNA Mutated DNA (A-T pair) Mispairing->Mutated_DNA

Proposed mechanism of 5CldC-induced mutagenesis.

Quantitative Genotoxicity Data

The mutagenic potential of 5CldC has been quantified in mouse embryonic fibroblasts (MEFs) using the gpt gene mutation assay. The results demonstrate a significant, dose-dependent increase in mutation frequency following treatment with 5CldC.

Treatment GroupConcentration (mM)Exposure Time (h)Cell Viability (%)Mutation Frequency (per 106 cells)Fold Increase vs. Control
Untreated Control-721007.51.0
2'-deoxycytidine (dC)0.372~1008.01.1
5-Chloro-2'-deoxycytidine (5CldC)0.172~80--
5-Chloro-2'-deoxycytidine (5CldC)0.372~6038.05.1

Data summarized from Chancharoen et al., 2024.[1]

Experimental Protocols

A standard battery of in vitro and in vivo tests is typically employed to characterize the genotoxic potential of a compound. These include the bacterial reverse mutation assay (Ames test), in vitro and in vivo micronucleus assays, and the in vivo comet assay. For 5CldC, detailed experimental data is available from the gpt delta transgenic mouse mutation assay.

gpt Delta Transgenic Mouse Embryonic Fibroblast (MEF) Mutation Assay

This assay is designed to detect gene mutations in mammalian cells. The gpt gene, of bacterial origin, is a selectable marker that allows for the quantification of mutation events.

1. Cell Culture and Treatment:

  • Cell Line: Mouse embryonic fibroblasts (MEFs) derived from the gpt delta C57BL/6J transgenic mouse.[1]

  • Culture Medium: High glucose DMEM supplemented with 10% FBS, 1 mM sodium pyruvate, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Seeding: Cells are seeded in 100 mm tissue culture plates at a density of 5 x 105 cells/plate and incubated for 24 hours.[1]

  • Treatment: The growth medium is replaced with fresh medium containing the test compound (e.g., 0.3 mM 5CldC) or controls (untreated or 0.3 mM 2'-deoxycytidine). Cells are incubated for an additional 72 hours.[1]

2. Mutant Selection:

  • Harvesting: After treatment, cells are harvested, washed with PBS, and counted.[1]

  • Plating for Viability: A small aliquot of cells is plated at a low density to determine the cloning efficiency (a measure of cytotoxicity).

  • Plating for Mutant Selection: The remaining cells are plated in a medium containing 6-thioguanine (6-TG). Cells with a functional gpt gene will metabolize 6-TG into a toxic product and will not survive. Only cells with a mutation in the gpt gene will be able to grow and form colonies.[2]

3. Calculation of Mutation Frequency:

  • After a suitable incubation period, colonies are counted on both the viability and selection plates.

  • The mutation frequency is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells plated (corrected for cloning efficiency).[2]

G Experimental Workflow for the gpt MEF Mutation Assay cluster_0 Cell Culture and Treatment cluster_1 Mutant Selection and Analysis Seed_Cells Seed gpt delta MEFs Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 5CldC and Controls Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Harvest_Cells Harvest and Count Cells Incubate_72h->Harvest_Cells Plate_Viability Plate for Viability (Low Density) Harvest_Cells->Plate_Viability Plate_Selection Plate for Mutant Selection (High Density with 6-TG) Harvest_Cells->Plate_Selection Incubate_Colonies Incubate to Allow Colony Formation Plate_Viability->Incubate_Colonies Plate_Selection->Incubate_Colonies Count_Colonies Count Colonies Incubate_Colonies->Count_Colonies Calculate_MF Calculate Mutation Frequency Count_Colonies->Calculate_MF

Workflow for the gpt MEF mutation assay.

Standard Genotoxicity Assays: A Brief Overview

While detailed data for 5CldC is available from the gpt assay, a comprehensive genotoxicity assessment typically includes a battery of tests to evaluate different endpoints.

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis. The test compound is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. A positive result indicates that the compound can cause point mutations.

  • In Vitro Micronucleus Assay: This test is performed in mammalian cells to detect both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind. An increase in the frequency of micronucleated cells indicates chromosomal damage.[3]

  • In Vivo Micronucleus Assay: This assay is similar to the in vitro version but is conducted in a whole animal model, typically rodents. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured after administration of the test compound. This assay provides information on the potential for genotoxicity in a living organism, taking into account metabolic and pharmacokinetic factors.[4]

  • In Vivo Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks in individual cells from various tissues of animals treated with a test compound. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments, migrates further than intact DNA, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[5]

Conclusion

The available scientific evidence strongly indicates that 5-Chloro-2'-deoxycytidine is a potent mutagen. Its genotoxicity is mediated by its incorporation into DNA and subsequent mispairing during replication, leading to a specific pattern of C→T transition mutations. While specific data for this compound is lacking, the detailed understanding of the genotoxic mechanism of the 5-chloro isomer provides a critical framework for assessing the potential risks associated with other chlorinated deoxycytidine analogs. Further studies employing a standard battery of genotoxicity tests would be necessary to fully characterize the genotoxic profile of this compound and other related compounds.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxycytidine into DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the nucleoside analog, 2-Chloro-2'-deoxycytidine (Cl-dC), into DNA. This document covers both enzymatic and chemical methods of incorporation, offering valuable information for researchers in drug development, molecular biology, and biotechnology. The protocols provided are based on established methodologies for similar modified nucleosides and serve as a robust starting point for experimental design and optimization.

Introduction

This compound is a halogenated derivative of the natural deoxynucleoside, 2'-deoxycytidine. Its incorporation into DNA can introduce significant alterations to the structure and function of the nucleic acid. Such modifications are of great interest in the development of therapeutic oligonucleotides and as tools for studying DNA replication, repair, and protein-DNA interactions. The chlorine substitution can affect the electronic properties of the base, influence base pairing, and alter the susceptibility of the DNA to enzymatic processing.

The incorporation of Cl-dC into DNA can be achieved through two primary methodologies:

  • Enzymatic Incorporation: This method utilizes DNA polymerases to incorporate this compound-5'-triphosphate (Cl-dCTP) into a growing DNA strand during processes like primer extension or polymerase chain reaction (PCR). The efficiency of this process is dependent on the specific DNA polymerase used.

  • Chemical Synthesis: This approach involves the use of solid-phase phosphoramidite chemistry to synthesize oligonucleotides with Cl-dC incorporated at specific, predetermined positions. This requires the chemical synthesis of the corresponding this compound phosphoramidite.

This document provides detailed protocols for both enzymatic and chemical incorporation methods, along with relevant quantitative data for a closely related analog, 2-Chloro-2'-deoxyadenosine (Cl-dA), to guide polymerase selection and experimental design.

Quantitative Data

While specific kinetic data for the incorporation of this compound triphosphate by various DNA polymerases is not extensively available in the literature, the data for the analogous purine, 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), provides valuable insights for polymerase selection.

Table 1: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases [1]

DNA PolymeraseKm (µM) for CldATPKm (µM) for dATPRelative Km (CldATP/dATP)
Human Polymerase α0.6~0.3~2
Human Polymerase β6.0~3.0~2

This data suggests that human DNA polymerase α is more efficient at incorporating the chlorinated analog than polymerase β.[1]

Table 2: Substrate Efficiency of CldATP with Various DNA Polymerases [1]

DNA PolymeraseSubstrate Efficiency for CldATP
HIV-1 Reverse TranscriptaseHigh
Avian Myeloblastosis Virus (AMV) Reverse TranscriptaseHigh
Human Polymerase αHigh
Klenow Fragment (E. coli DNA Polymerase I)Intermediate
Modified T7 DNA Polymerase (Sequenase)Intermediate
Human Polymerase βIntermediate
Phage T4 DNA PolymeraseLow

This table provides a qualitative comparison of the ability of different polymerases to utilize CldATP as a substrate.[1]

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound by Primer Extension Assay

This protocol allows for the qualitative and quantitative assessment of the incorporation of Cl-dCTP by a specific DNA polymerase and its effect on DNA chain elongation.[1]

1. Materials:

  • 5'-radiolabeled or fluorescently labeled DNA primer

  • DNA template

  • DNA polymerase and corresponding reaction buffer

  • Deoxynucleoside triphosphates (dNTPs) solution (dATP, dGTP, dTTP)

  • This compound-5'-triphosphate (Cl-dCTP) solution

  • Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (appropriate percentage for resolving products)

  • TBE buffer

2. Procedure:

  • Annealing:

    • In a microcentrifuge tube, mix the labeled primer and DNA template in the polymerase-specific reaction buffer at a 1:1.5 molar ratio.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to slowly cool to room temperature to facilitate annealing.[1]

  • Reaction Setup:

    • On ice, prepare reaction tubes containing the annealed primer/template complex and the reaction buffer.

    • Add the dNTPs (excluding dCTP) to a final concentration of 20-200 µM each.

    • For the experimental tubes, add varying concentrations of Cl-dCTP. It is advisable to test a range of concentrations, for example, from equimolar to a 10-fold excess relative to the natural dCTP concentration you would typically use.

    • Include a control reaction with natural dCTP instead of Cl-dCTP.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the DNA polymerase (e.g., 1-2 units).

    • Incubate at the optimal temperature for the chosen polymerase for a set time (e.g., 10-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of stop/loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).[2]

    • Visualize the results by autoradiography (for radiolabeled primers) or fluorescence imaging.

Protocol 2: Incorporation of this compound via Polymerase Chain Reaction (PCR)

This protocol is designed to generate DNA fragments containing Cl-dC residues.

1. Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase tolerant of modified bases (e.g., Vent(exo-), KOD)

  • dNTPs solution (dATP, dGTP, dTTP)

  • Cl-dCTP solution

  • PCR buffer (containing MgCl2, or MgCl2 supplied separately)

  • Nuclease-free water

2. Procedure:

  • Reaction Setup:

    • In a PCR tube, assemble the following components on ice:

      • Nuclease-free water

      • 10x PCR Buffer

      • dNTPs (dATP, dGTP, dTTP) to a final concentration of 200 µM each

      • Cl-dCTP (start with a concentration of 200 µM, may require optimization)

      • Forward Primer (0.1 - 1.0 µM)

      • Reverse Primer (0.1 - 1.0 µM)

      • DNA Template (1-100 ng)

      • Thermostable DNA Polymerase (1-2.5 units)

    • The total reaction volume is typically 25-50 µL.

  • PCR Cycling:

    • Perform PCR using a thermal cycler with the following general parameters (optimization is recommended):

      • Initial Denaturation: 95°C for 2-5 minutes

      • Cycling (30-35 cycles):

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

        • Extension: 72°C for 1 minute per kb of product length

      • Final Extension: 72°C for 5-10 minutes

      • Hold: 4°C

  • Analysis:

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of the desired fragment.

    • The product can be purified using a standard PCR purification kit.

Protocol 3: Chemical Synthesis of Oligonucleotides Containing this compound

This protocol outlines the general steps for synthesizing an oligonucleotide containing Cl-dC using the phosphoramidite method on an automated DNA synthesizer. This requires the this compound phosphoramidite building block.

1. Materials:

  • Automated DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (A, G, C, T)

  • Activator solution (e.g., tetrazole)

  • Capping reagents

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Solvents and reagents for purification (e.g., HPLC buffers)

2. Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support using an acidic solution.

  • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support.

  • The protecting groups on the phosphate backbone and the nucleobases are removed by incubation in a strong base, typically concentrated ammonium hydroxide.

4. Purification:

  • The crude oligonucleotide is purified to remove truncated sequences and protecting group remnants.

  • Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Enzymatic_Incorporation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 5'-Labeled Primer p3 Anneal Primer to Template p1->p3 p2 DNA Template p2->p3 r1 Add DNA Polymerase, dNTPs, and Cl-dCTP p3->r1 r2 Primer Extension r1->r2 a1 Denaturing PAGE r2->a1 a2 Autoradiography or Fluorescence Imaging a1->a2 Chemical_Synthesis_Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Add Cl-dC) Deblocking->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Deblocking 4 (for next cycle) Cellular_Metabolism Cl_dC This compound (extracellular) Cl_dC_intra This compound (intracellular) Cl_dC->Cl_dC_intra Nucleoside Transporter Cl_dCMP Cl-dCMP Cl_dC_intra->Cl_dCMP Deoxycytidine Kinase Cl_dCDP Cl-dCDP Cl_dCMP->Cl_dCDP Cl_dCTP Cl-dCTP Cl_dCDP->Cl_dCTP DNA Incorporation into DNA Cl_dCTP->DNA DNA Polymerase

References

Application Notes and Protocols: Utilizing 2-Chloro-2'-deoxycytidine in DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic nucleoside analog with potential applications in cancer therapy and DNA repair research. As a derivative of deoxycytidine, its structure allows for intracellular phosphorylation and subsequent incorporation into DNA. This incorporation is a critical step that can disrupt normal DNA replication and activate cellular DNA damage response (DDR) pathways. These characteristics make CldC a valuable tool for investigating the mechanisms of DNA repair and for developing novel therapeutic strategies that exploit DNA repair deficiencies in cancer cells.

These application notes provide a comprehensive overview of the proposed mechanism of action of CldC, detailed protocols for its use in key experiments, and templates for data presentation.

Proposed Mechanism of Action

This compound, upon cellular uptake, is anticipated to be metabolized by cellular kinases to its triphosphate form, this compound triphosphate (CldCTP). Due to its structural similarity to the natural nucleotide deoxycytidine triphosphate (dCTP), CldCTP can act as a substrate for DNA polymerases during DNA replication.

The incorporation of CldC into the nascent DNA strand is hypothesized to be a key event leading to cytotoxicity and the induction of a DNA damage response. The presence of the chlorine atom at the 2' position of the deoxyribose sugar may sterically hinder the action of DNA polymerases, potentially leading to chain termination or the creation of a distorted DNA structure. This disruption of DNA synthesis results in stalled replication forks, which are recognized by the cell as a form of DNA damage.

The stalled replication forks activate the central kinases of the DNA damage response, Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM). These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including CHK1 and p53, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the cells are directed towards apoptosis. By interfering with DNA replication and repair, CldC can also act as a radiosensitizer, enhancing the efficacy of radiation therapy.

Signaling Pathway Diagram

CldC_Mechanism CldC This compound (CldC) Cell_Uptake Cellular Uptake CldC->Cell_Uptake CldC_in Intracellular CldC Cell_Uptake->CldC_in Kinases Cellular Kinases (e.g., dCK) CldC_in->Kinases Phosphorylation CldCTP CldC-Triphosphate (CldCTP) Kinases->CldCTP DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Substrate DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation during DNA_Replication DNA Replication DNA_Replication->DNA_Incorporation Replication_Fork_Stalling Replication Fork Stalling DNA_Incorporation->Replication_Fork_Stalling DNA_Damage DNA Damage Replication_Fork_Stalling->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Sensing Apoptosis Apoptosis DNA_Damage->Apoptosis If severe CHK1_p53 CHK1/p53 Phosphorylation ATR_ATM->CHK1_p53 Phosphorylation Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1_p53->Cell_Cycle_Arrest Induction CHK1_p53->Apoptosis Can lead to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows for

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of CldC on cancer cell lines and to establish the IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CldC) stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of CldC in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of CldC.

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence for DNA Damage Foci (γH2AX)

Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs) induced by CldC treatment.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • CldC solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Secondary antibody: Alexa Fluor conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat cells with CldC at a concentration around the IC50 value for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., etoposide) and a negative control.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS and block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of γH2AX foci per cell using image analysis software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CldC on cell cycle progression.

Materials:

  • Cells cultured in 6-well plates

  • CldC solution

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with CldC at sub-lethal concentrations for 24 and 48 hours.

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Lines Treat_CldC Treat with this compound (CldC) Start->Treat_CldC Viability_Assay Protocol 1: Cell Viability Assay (MTT) Treat_CldC->Viability_Assay DNA_Damage_Assay Protocol 2: γH2AX Immunofluorescence Treat_CldC->DNA_Damage_Assay Cell_Cycle_Assay Protocol 3: Cell Cycle Analysis (Flow Cytometry) Treat_CldC->Cell_Cycle_Assay IC50 Determine IC50 Viability_Assay->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Quantify_Foci Quantify DNA Damage Foci DNA_Damage_Assay->Quantify_Foci Quantify_Foci->Data_Analysis Analyze_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Analyze_Distribution Analyze_Distribution->Data_Analysis

Caption: Workflow for studying CldC's effects on DNA repair.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are template tables for the experimental protocols described.

Table 1: Cytotoxicity of this compound (CldC) in Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HCT116[Insert Data][Insert Data]
HeLa[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
Control >100>100

Table 2: Quantification of γH2AX Foci Formation upon CldC Treatment

TreatmentTime (hours)Average γH2AX Foci per Cell (± SD)
Vehicle Control24[Insert Data]
CldC (IC50)6[Insert Data]
CldC (IC50)12[Insert Data]
CldC (IC50)24[Insert Data]
Etoposide (Positive Control)24[Insert Data]

Table 3: Cell Cycle Distribution Analysis after CldC Treatment for 48 hours

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert Data][Insert Data][Insert Data]
CldC (0.5 x IC50)[Insert Data][Insert Data][Insert Data]
CldC (IC50)[Insert Data][Insert Data][Insert Data]

Conclusion

This compound presents a promising tool for the study of DNA repair mechanisms and as a potential therapeutic agent. The protocols and frameworks provided in these application notes offer a solid foundation for researchers to investigate its biological effects. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in combination with other DNA damaging agents and targeted therapies.

Application Notes and Protocols: 2-Chloro-2'-deoxynucleosides as Tools for Studying DNA Polymerase Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Analog Specificity: While the request specified 2-Chloro-2'-deoxycytidine (CldC), a comprehensive literature search did not yield specific data on its use as a tool for studying DNA polymerase fidelity. However, the analogous purine nucleoside, 2-Chloro-2'-deoxyadenosine (CldA), and its triphosphate form (CldATP), are well-documented for this purpose. This document will, therefore, focus on CldATP as a representative 2-chloro-2'-deoxynucleoside analog for probing DNA polymerase function. The principles and experimental protocols described herein can be adapted for the study of CldC triphosphate (CldCTP) if the compound is available.

Introduction

Nucleoside analogs are invaluable tools in molecular biology and drug development for probing the mechanisms of DNA polymerases and for their therapeutic potential. 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP), the active triphosphate form of the clinical drug Cladribine, serves as a mimic of the natural deoxyadenosine triphosphate (dATP). Its incorporation into a growing DNA strand by DNA polymerases allows for the detailed investigation of enzyme fidelity, kinetics, and mechanisms of action. The presence of a chlorine atom at the 2-position of the purine base alters its electronic properties and interactions within the polymerase active site, providing a subtle yet informative probe.

The study of how different DNA polymerases incorporate CldATP, and its subsequent effect on DNA chain elongation, can reveal crucial details about the enzyme's nucleotide selection process and fidelity. High-fidelity polymerases are expected to discriminate against such analogs, while lower-fidelity or specialized polymerases might incorporate them more readily. Misincorporation of CldATP opposite template bases other than thymine further provides a window into the geometric and chemical constraints of the polymerase active site.

These application notes provide an overview of the utility of CldATP in studying DNA polymerase fidelity, summarize key quantitative data, and offer detailed protocols for relevant in vitro assays.

Data Presentation: Incorporation of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (CldATP) by Various DNA Polymerases

The efficiency and outcome of CldATP incorporation are highly dependent on the specific DNA polymerase being studied. The following tables summarize the available quantitative and qualitative data on the interaction of CldATP with several DNA polymerases.

Table 1: Kinetic Parameters for CldATP Incorporation by Human DNA Polymerases

DNA PolymeraseAnalogApparent Kм (µM)Fold-Increase in Kм relative to dATPReference
Human DNA Polymerase αCldATP~0.6~2x[1]
Human DNA Polymerase βCldATP~6.0~2x[1]

Table 2: Qualitative Analysis of CldATP Incorporation and Chain Elongation by Various DNA Polymerases

DNA PolymeraseCldATP Incorporation EfficiencyEffect on Chain Elongation after IncorporationMisincorporation opposite non-T basesReference
HIV-1 Reverse Transcriptase (RT)EfficientContinued elongation, but results in shorter chains than with dATPFrequent misincorporation for T, C, or G in the absence of the correct dNTP[2]
Avian Myeloblastosis Virus (AMV) RTEfficientContinued elongation, but results in shorter chains than with dATPFrequent misincorporation for T, C, or G in the absence of the correct dNTP[2]
Klenow Fragment (E. coli Pol I)IntermediateReduced ability to continue elongation, especially after multiple incorporationsRare[2]
Sequenase (Modified T7 DNA Polymerase)IntermediateReduced ability to continue elongation, especially after multiple incorporationsRare[2]
Phage T4 DNA PolymeraseLeast EfficientSignificantly reduced ability to continue elongationNot observed[2]
Human DNA Polymerase αEfficientInterrupted extension, particularly at sites of multiple consecutive incorporationsSome misincorporation for G or T; rare for C[3]
Human DNA Polymerase βLess efficient than Pol αMarked slowing of extension at sites of multiple consecutive incorporations-[3]

Experimental Protocols

The primer extension assay is a fundamental technique to assess the incorporation of nucleotide analogs like CldATP and their effect on DNA synthesis by a specific DNA polymerase.

Single Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (Kм and Vₘₐₓ) for the incorporation of a single CldATP molecule opposite a specific template base.

Materials:

  • Purified DNA polymerase of interest

  • 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer

  • Synthetic DNA template oligonucleotide containing the target site for incorporation

  • CldATP and natural dNTPs (dATP, dGTP, dCTP, dTTP) of high purity

  • Reaction buffer specific to the DNA polymerase

  • Quench solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

Protocol:

  • Primer-Template Annealing:

    • Mix the labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to ensure proper annealing.

  • Reaction Setup:

    • On ice, prepare a series of reaction tubes. Each tube will contain a different concentration of CldATP (or dATP for the control experiment). A typical concentration range might be 0.1 to 100 µM, depending on the polymerase.

    • Prepare a master mix containing the annealed primer/template complex, the polymerase-specific reaction buffer, and the DNA polymerase at a final concentration that ensures single-hit kinetics (enzyme concentration is much lower than the DNA substrate concentration).

    • Aliquot the master mix into the reaction tubes.

  • Initiation and Quenching of the Reaction:

    • Initiate the reactions by adding the varying concentrations of CldATP (or dATP) and immediately transferring the tubes to the optimal reaction temperature for the polymerase (e.g., 37°C).

    • Allow the reactions to proceed for a fixed time that ensures less than 20% of the primer is extended to maintain steady-state conditions. This time needs to be optimized in preliminary experiments.

    • Stop the reactions by adding an equal volume of quench solution.

  • Analysis of Products:

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the gel using a phosphorimager or fluorescence scanner. The bands will correspond to the unextended primer and the primer extended by one nucleotide.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

    • Calculate the velocity of the reaction at each CldATP concentration.

    • Plot the reaction velocity against the CldATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kм and Vₘₐₓ.

Chain Extension/Termination Assay

This assay assesses the ability of a DNA polymerase to continue DNA synthesis after the incorporation of one or more CldATP molecules.

Materials:

  • Same as for the single nucleotide incorporation assay.

Protocol:

  • Primer-Template Annealing:

    • Follow the same procedure as in section 3.1.

  • Reaction Setup:

    • On ice, prepare reaction tubes.

    • A typical setup would include:

      • Control Reaction: Annealed primer/template, reaction buffer, DNA polymerase, and all four natural dNTPs.

      • Experimental Reaction: Annealed primer/template, reaction buffer, DNA polymerase, a mixture of dGTP, dCTP, dTTP, and CldATP (in place of dATP). The concentration of CldATP should be equal to or in excess of the other dNTPs.

  • Initiation and Time Course:

    • Initiate the reactions by adding the dNTP/CldATP mix and incubating at the optimal temperature.

    • Take aliquots from each reaction at different time points (e.g., 1, 5, 10, 20 minutes) and stop the reaction by adding the aliquot to a tube containing quench solution.

  • Analysis of Products:

    • Denature the samples and separate the products on a denaturing polyacrylamide gel.

    • Include a dideoxy sequencing ladder of the same template as a size marker.

    • Visualize the gel.

  • Data Interpretation:

    • In the control lane, a band corresponding to the full-length product should be observed.

    • In the experimental lane, the pattern of bands will indicate where the polymerase pauses or terminates synthesis. Pausing or termination sites will likely correspond to the positions where CldATP has been incorporated. The intensity of the full-length product band compared to the control will indicate the overall efficiency of chain extension past CldATP residues.

Visualizations

Experimental Workflow for Single Nucleotide Incorporation Assay

G Workflow for Single Nucleotide Incorporation Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 5'-Label Primer (e.g., ³²P) prep2 Anneal Labeled Primer to DNA Template prep1->prep2 react1 Prepare Master Mix: - Annealed Primer/Template - DNA Polymerase - Reaction Buffer prep2->react1 react2 Aliquot Master Mix react1->react2 react3 Initiate Reaction with varying [CldATP] react2->react3 react4 Incubate at Optimal Temperature react3->react4 react5 Quench Reaction with EDTA/Formamide react4->react5 analysis1 Denaturing PAGE react5->analysis1 analysis2 Visualize Bands (Phosphorimager) analysis1->analysis2 analysis3 Quantify Band Intensities analysis2->analysis3 analysis4 Calculate Reaction Velocity analysis3->analysis4 analysis5 Plot Velocity vs. [CldATP] & Fit to Michaelis-Menten analysis4->analysis5

Caption: Workflow for determining the kinetic parameters of CldATP incorporation.

Logical Relationship in DNA Polymerase Fidelity Check

G DNA Polymerase Fidelity Checkpoints with a Nucleoside Analog start Polymerase encounters template base dNTP_pool Pool of dNTPs and CldATP analog binding Initial Binding of dNTP/CldATP dNTP_pool->binding conform Conformational Change (Induced Fit) binding->conform Correct Geometry dissoc Dissociation of Incorrect Substrate binding->dissoc Incorrect Geometry incorp Phosphodiester Bond Formation conform->incorp Favorable conform->dissoc Unfavorable correct Correct dNTP Incorporated incorp->correct Natural dNTP analog_incorp CldATP Incorporated incorp->analog_incorp CldATP elongation Primer Elongation correct->elongation paused Paused/Terminated Elongation analog_incorp->paused elongation->start Next template base

Caption: Fidelity checkpoints for DNA polymerase discriminating a nucleotide analog.

References

Application Notes and Protocols for the Use of 2-Chloro-2'-deoxypurine Analogs in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications are instrumental in probing DNA-protein interactions, studying DNA damage and repair, and enhancing the therapeutic properties of oligonucleotides. One powerful strategy for achieving site-specific modification is the use of "convertible" nucleosides, which are incorporated into an oligonucleotide and then chemically transformed in a post-synthetic step.

This document details the application of 2-chloro-2'-deoxypurine derivatives, such as 2-chloro-2'-deoxyadenosine, as versatile precursors for the synthesis of oligonucleotides containing N2-substituted 2'-deoxyguanosine analogs. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functionalities at the N2 position of the resulting guanine derivative. This method provides a robust platform for creating a library of modified oligonucleotides from a single precursor oligomer. While the focus of this note is on the well-documented 2-chloro-2'-deoxyadenosine, the principles can be extended to other 2-chlorinated deoxynucleosides.

Experimental Protocols

Protocol 1: Synthesis of 5'-DMT-2-chloro-2'-deoxypurine-3'-phosphoramidite

This protocol outlines the synthesis of the phosphoramidite building block required for automated oligonucleotide synthesis. The procedure is based on standard phosphitylation methods for modified nucleosides.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-2-chloro-2'-deoxyadenosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Saturated aqueous Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 5'-DMT-2-chloro-2'-deoxyadenosine (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the solution and stir under an inert atmosphere (Argon).

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate and extract the product with DCM.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine) to yield the pure phosphoramidite.

Protocol 2: Automated Oligonucleotide Synthesis

This protocol describes the incorporation of the 5'-DMT-2-chloro-2'-deoxypurine phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • Synthesized 2-chloro-2'-deoxypurine phosphoramidite dissolved in anhydrous acetonitrile (e.g., 0.1 M).

  • Standard DNA phosphoramidites (dA, dC, dG, T).

  • Controlled Pore Glass (CPG) solid support.

  • Standard reagents for DNA synthesis: Deblocking solution (e.g., trichloroacetic acid in DCM), Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping solutions, and Oxidizing solution (e.g., iodine/water/pyridine).

Procedure:

  • Program the desired oligonucleotide sequence into the DNA synthesizer.

  • Install the 2-chloro-2'-deoxypurine phosphoramidite on a designated port of the synthesizer.

  • Initiate the synthesis on the desired scale (e.g., 0.2 to 1.0 µmol).

  • The synthesis cycle for the modified base consists of the standard steps: a. Deblocking: Removal of the 5'-DMT group from the growing chain. b. Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial for modified phosphoramidites. c. Capping: Acetylation of unreacted 5'-hydroxyl groups. d. Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.

  • Upon completion of the synthesis, keep the final DMT group on (Trityl-ON) to facilitate purification.

  • The CPG support with the synthesized oligonucleotide is now ready for post-synthetic modification.

Protocol 3: Post-Synthetic Conversion to N2-Alkyl-2'-deoxyguanosine

This is the key application step where the 2-chloro group is displaced by a primary amine to form the desired N2-substituted guanosine derivative.

Materials:

  • CPG-bound oligonucleotide containing the 2-chloro-2'-deoxypurine moiety.

  • Desired primary amine (e.g., methylamine, propylamine, aniline).

  • Solvent: e.g., ethanol, DMSO, or a mixture.

  • Base (optional, depending on the amine): e.g., DIPEA.

Procedure:

  • Transfer the CPG support to a sealed reaction vial.

  • Prepare a solution of the desired primary amine in the chosen solvent. For example, a solution of the amine (e.g., 1 M) in a suitable solvent.

  • Add the amine solution to the CPG support.

  • Seal the vial and heat at a specified temperature (e.g., 55-80 °C) for a defined period (e.g., 12-24 hours). The optimal conditions will vary depending on the nucleophilicity and steric bulk of the amine.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Wash the CPG support extensively with ethanol and then with acetonitrile to remove excess reagents.

  • Dry the CPG support under vacuum.

Protocol 4: Deprotection and Purification

This final protocol involves cleaving the oligonucleotide from the solid support, removing the protecting groups, and purifying the final product.

Materials:

  • Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).

  • Trityl-ON purification cartridges (or HPLC system).

  • Detritylation solution (e.g., 80% acetic acid).

Procedure:

  • Treat the CPG support with concentrated aqueous ammonia or AMA at room temperature or elevated temperature (e.g., 55 °C) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

  • Evaporate the ammonia solution to dryness.

  • Resuspend the residue in a suitable buffer for purification.

  • Purify the Trityl-ON oligonucleotide using a reverse-phase cartridge or HPLC. The full-length product will be retained, while failure sequences (Trityl-OFF) will be washed away.

  • Elute the Trityl-ON product from the cartridge.

  • Treat the purified product with an acidic solution (e.g., 80% acetic acid) to remove the DMT group.

  • Desalt the final oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

  • Characterize the final product by mass spectrometry and quantify by UV-Vis spectroscopy.

Data Presentation

The following tables provide expected quantitative data based on literature values for similar modified oligonucleotides. Actual results may vary depending on the specific sequence, synthesizer, and reagents used.

Table 1: Expected Coupling Efficiency

PhosphoramiditeAverage Stepwise Coupling Efficiency (%)Theoretical Yield of a 20-mer (%)
Standard DNA Phosphoramidites>99%~82%
2-Chloro-2'-deoxypurine (proxy)97-99%54-75%

Note: The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Lower coupling efficiencies for modified bases can significantly impact the yield of the full-length product.

Table 2: Representative Post-Synthetic Conversion Yields

Nucleophile (Amine)Reaction ConditionsConversion Yield (%)
Methylamine1 M in Ethanol/Water, 55 °C, 16 h>95%
n-Propylamine1 M in DMSO, 65 °C, 24 h~90%
Aniline1 M in Acetonitrile with DIPEA, 80 °C, 24 h~70-80%

Note: Yields are highly dependent on the specific amine and reaction conditions. Sterically hindered or less nucleophilic amines may require more forcing conditions and result in lower yields.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis cluster_modification Post-Synthetic Modification start 5'-DMT-2-chloro-2'-deoxypurine phosphitylation Phosphitylation Reaction start->phosphitylation purification1 Silica Gel Purification phosphitylation->purification1 phosphoramidite Pure Phosphoramidite purification1->phosphoramidite dna_synth Automated DNA Synthesis phosphoramidite->dna_synth cpg_bound CPG-Bound Precursor Oligo dna_synth->cpg_bound snar Nucleophilic Substitution (SNAr) cpg_bound->snar deprotection Deprotection & Cleavage snar->deprotection purification2 HPLC Purification deprotection->purification2 final_oligo Final Modified Oligonucleotide purification2->final_oligo

Caption: Overall workflow for the synthesis of N2-substituted guanosine oligonucleotides.

Chemical Conversion Pathway

Caption: Reaction scheme for the post-synthetic conversion of the 2-chloro-purine moiety. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)

References

2-Chloro-2'-deoxycytidine for site-directed mutagenesis experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound 2-Chloro-2'-deoxycytidine is not utilized as a reagent in standard, targeted site-directed mutagenesis experiments. Scientific literature does not support its use for introducing specific, predetermined mutations into a plasmid in vitro. Instead, research has focused on the mutagenic properties of the related compound, 5-Chloro-2'-deoxycytidine (5CldC) , particularly its role in inducing mutations when incorporated into DNA within living cells (in vivo).

This document, therefore, provides two main sections. The first section details the application of 5-Chloro-2'-deoxycytidine as a mutagenic agent, summarizing its mechanism of action and the types of mutations it induces. The second section provides a comprehensive protocol for a widely used, standard method of site-directed mutagenesis that employs synthetic DNA primers to introduce precise mutations.

Section 1: 5-Chloro-2'-deoxycytidine as a Mutagenic Agent

Application Note: Understanding the Mutagenic Properties of 5-Chloro-2'-deoxycytidine

5-Chloro-2'-deoxycytidine (5CldC) is a nucleoside analog that has been identified as a potent mutagen, particularly in the context of inflammation. It is not used for targeted gene editing but is a subject of research for its role in carcinogenesis. When present in the cellular environment, 5CldC can be converted into its triphosphate form (5CldCTP) and subsequently incorporated into the genome by DNA polymerases during replication[1][2].

The presence of 5-chlorocytosine (5ClC) in a DNA template is intrinsically mutagenic. It can be misread by DNA polymerases, leading to the incorporation of an incorrect nucleotide in the newly synthesized strand. Specifically, 5ClC can act as a thymine mimic, leading to C → T transition mutations[1][2]. Studies have shown that exposure of cells to 5CldC leads to a significant increase in mutation frequency[1][2].

The primary types of mutations observed are CG → TA transitions, with a lower frequency of TA → CG transitions also noted[1][2]. The mutational spectrum of 5CldC has been found to be similar to certain mutational signatures found in human cancers, suggesting a potential link between inflammation-induced DNA damage and cancer development[1].

Mechanism of 5-Chloro-2'-deoxycytidine Induced Mutagenesis

The following diagram illustrates the proposed mechanism by which 5CldC induces mutations in vivo.

G cluster_cell Cellular Environment CldC 5-Chloro-2'-deoxycytidine (5CldC) CldCTP 5-Chloro-2'-deoxycytidine Triphosphate (5CldCTP) CldC->CldCTP Phosphorylation DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Mutated_DNA DNA with 5ClC DNA_Polymerase->Mutated_DNA Incorporation of 5ClC DNA Genomic DNA DNA->DNA_Polymerase Replication DNA Replication Mutated_DNA->Replication Mispairing Mispairing with Adenine Replication->Mispairing 5ClC acts as Thymine mimic Mutation CG -> TA Transition Mispairing->Mutation

Caption: Mechanism of 5CldC-induced mutagenesis.

Quantitative Data on 5CldC-Induced Mutations

The following table summarizes the types and frequencies of mutations induced by 5-Chloro-2'-deoxycytidine in mouse embryonic fibroblasts (MEFs), as reported in the literature.

Mutation TypeContextFrequencyReference
CG → TA5′-GC(Y)-3′ (Y=pyrimidine)Dominant[1]
TA → CG-Lower frequency[1]

Section 2: Standard Protocol for Site-Directed Mutagenesis

Application Note: PCR-Based Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique in molecular biology that allows for the introduction of specific, targeted mutations (substitutions, insertions, or deletions) into a DNA sequence[3][4]. One of the most common methods is PCR-based and utilizes a high-fidelity DNA polymerase to amplify a plasmid with primers containing the desired mutation[3][4].

The process involves designing a pair of complementary primers that contain the desired mutation and anneal to the plasmid template. During PCR, the entire plasmid is replicated, generating a new, mutated version. Following amplification, the original, parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA. Since the parental plasmid DNA isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not, DpnI selectively degrades the parental template, enriching for the mutated plasmid. The resulting nicked, mutated plasmid is then transformed into competent E. coli cells, where the nicks are repaired, and the plasmid is propagated.

Experimental Workflow for PCR-Based Site-Directed Mutagenesis

The following diagram illustrates the workflow for a standard PCR-based site-directed mutagenesis experiment.

G cluster_workflow Site-Directed Mutagenesis Workflow Primer_Design 1. Design Mutagenic Primers PCR 2. PCR Amplification Primer_Design->PCR DpnI 3. DpnI Digestion of Parental DNA PCR->DpnI Transformation 4. Transformation into E. coli DpnI->Transformation Screening 5. Colony Screening and Sequencing Transformation->Screening

Caption: Workflow of PCR-based site-directed mutagenesis.

Detailed Protocol for Site-Directed Mutagenesis

This protocol is a general guideline for PCR-based site-directed mutagenesis.

1. Primer Design

  • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • Ensure the primers have a minimum GC content of 40% and terminate in one or more C or G bases.

  • The desired mutation should be flanked by at least 10-15 bases of correct sequence on both sides.

2. PCR Amplification

  • Set up the PCR reaction as described in the table below.

  • Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • Perform PCR using the cycling conditions outlined in the table below.

PCR Reaction Components

ComponentVolume (µL)Final Concentration
5x High-Fidelity Buffer101x
dNTP Mix (10 mM each)10.2 mM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template Plasmid DNA (10-50 ng/µL)110-50 ng
High-Fidelity DNA Polymerase1-
Nuclease-Free Waterto 50-

PCR Cycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{*}{18-30}
Annealing55-6530 sec
Extension7230 sec/kb of plasmid
Final Extension725 min1
Hold4-

3. DpnI Digestion

  • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

4. Transformation

  • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells (e.g., DH5α).

  • Follow a standard heat-shock or electroporation protocol for transformation.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

5. Colony Screening and Sequencing

  • Pick several individual colonies and grow them in liquid culture with the appropriate antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing of the purified plasmid DNA.

References

Application Notes and Protocols for Cell Culture Studies with 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a nucleoside analog that holds potential for investigation in cancer research and drug development. As a derivative of deoxycytidine, it is anticipated to interfere with nucleic acid synthesis and cellular metabolism, potentially leading to cytotoxicity in rapidly dividing cells. These application notes provide a generalized framework for conducting cell culture experiments with this compound, based on established protocols for similar nucleoside analogs. Researchers should note that specific concentrations, incubation times, and observed effects will need to be empirically determined for each cell line and experimental condition.

Mechanism of Action

While the precise signaling pathway of this compound is not extensively documented, it is hypothesized to function similarly to other deoxycytidine analogs used in chemotherapy, such as Clofarabine.[1][2][3] The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which can then interfere with DNA synthesis and repair.

The primary modes of action are believed to be:

  • Inhibition of DNA Polymerase: The triphosphate metabolite of CldC can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation during replication.[4][5]

  • Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase by CldC would deplete the intracellular pool of deoxynucleotide triphosphates (dNTPs), further hindering DNA synthesis.[2][5][6]

  • Induction of Apoptosis: Disruption of DNA synthesis and the accumulation of DNA damage can trigger programmed cell death, or apoptosis.[1][6] This can occur through the activation of caspase cascades and the release of pro-apoptotic factors from the mitochondria.[1]

Putative Signaling Pathway of this compound

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion CldC_ext This compound (extracellular) CldC_int This compound (intracellular) CldC_ext->CldC_int Transport CldC_TP CldC-Triphosphate (active metabolite) CldC_int->CldC_TP Phosphorylation DNA_Polymerase DNA Polymerase CldC_TP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase CldC_TP->RNR Inhibition Mito Mitochondrial Disruption CldC_TP->Mito Induction DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis CytoC Cytochrome c Release Mito->CytoC CytoC->Apoptosis

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments with this compound. Actual values should be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
Example: MV4-11Acute Myeloid Leukemia48[Experimental Value]
Example: MOLM14Acute Myeloid Leukemia48[Experimental Value]
Example: OCI-AML3Acute Myeloid Leukemia48[Experimental Value]
[Insert Cell Line][Insert Cancer Type][Insert Duration][Experimental Value]
[Insert Cell Line][Insert Cancer Type][Insert Duration][Experimental Value]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Example: CCRF-CEMControl (0)[Experimental Value][Experimental Value][Experimental Value]
[IC50 Concentration][Experimental Value][Experimental Value][Experimental Value]
[Insert Cell Line]Control (0)[Experimental Value][Experimental Value][Experimental Value]
[Test Concentration][Experimental Value][Experimental Value][Experimental Value]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

General Experimental Workflow

G start Start prep Prepare this compound Stock Solution start->prep treat Treat Cells with CldC prep->treat culture Cell Culture Maintenance seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Endpoint Assay (e.g., Viability, Apoptosis, Cell Cycle) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: General workflow for cell-based assays with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]

  • This compound (CldC)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of CldC in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of CldC in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the CldC-containing medium or control medium (with solvent only).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control-treated cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of CldC that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CldC)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with CldC at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining:

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CldC)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with CldC as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Conclusion

These application notes provide a foundational guide for investigating the in vitro effects of this compound. The provided protocols for assessing cytotoxicity, apoptosis, and cell cycle perturbation can be adapted to various cell lines and research questions. Due to the limited specific data on this compound, it is imperative that researchers perform dose-response and time-course experiments to optimize conditions for their specific experimental systems. The proposed mechanism of action and signaling pathway offer a theoretical framework that can be tested and refined through further experimental validation.

References

Application Note: Quantification of 2-Chloro-2'-deoxycytidine in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Chloro-2'-deoxycytidine (Cl-dC) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring the accurate measurement of Cl-dC in a biological matrix. All experimental parameters have been optimized to ensure high sensitivity, specificity, and reproducibility.

Introduction

This compound is a halogenated deoxycytidine analog of significant interest in drug development due to its potential as a cytotoxic and antiviral agent. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the extraction and quantification of Cl-dC from human plasma using HPLC-UV, a widely accessible and cost-effective analytical technique.

Experimental

Materials and Reagents
  • This compound (Cl-dC) reference standard

  • Internal Standard (IS), e.g., 2'-Deoxyuridine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Human plasma (sourced from an accredited biobank)

Sample Preparation

A protein precipitation method is utilized for the extraction of Cl-dC from plasma samples.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Method

The chromatographic separation is performed on a reversed-phase C18 column.

  • Instrument: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Run Time: 15 minutes

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) based on typical performance characteristics for similar assays described in the literature.[1][2][3]

Linearity

The calibration curve was linear over the concentration range of 10 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (30 ng/mL)< 10%< 10%90-110%
Medium (300 ng/mL)< 10%< 10%90-110%
High (800 ng/mL)< 10%< 10%90-110%
Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD < 20% and accuracy within ±20%). The LOQ for this method is 10 ng/mL.

Sample Stability

The stability of Cl-dC in plasma was assessed under various conditions. Samples were found to be stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature. For long-term storage, plasma samples should be kept at -80°C.[4]

Data Presentation

Chromatograms

A representative chromatogram of a blank plasma sample, a blank plasma sample spiked with Cl-dC and IS, and a study sample should be generated to demonstrate the specificity of the method.

Quantitative Data Summary
ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 10%
Accuracy (%)90 - 110%
Recovery (%)> 85%

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile + 0.1% FA) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of this compound in plasma.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in a research setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

Application Notes and Protocols: 2-Chloro-2'-deoxycytidine as a Probe for Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2'-deoxycytidine (CldC) is a synthetic nucleoside analog that serves as a valuable tool for studying the activity of key enzymes involved in nucleoside metabolism, particularly deoxycytidine kinase (dCK). As a substrate for dCK, the enzymatic conversion of CldC to its monophosphate form is a critical step for its subsequent incorporation into DNA, leading to cytotoxic and mutagenic effects. This property allows CldC to be utilized as a probe in various enzymatic assays to characterize dCK activity, screen for potential inhibitors, and investigate the mechanisms of drug resistance. These applications are crucial in the fields of cancer research and drug development, where dCK activity is a key determinant of the efficacy of many nucleoside analog-based chemotherapeutic agents.

Application 1: Characterization of Deoxycytidine Kinase (dCK) Activity

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Deoxycytidine

SubstrateEnzyme SourceK_m (µM)Reference
DeoxycytidineHuman T-lymphoblasts0.94[1]

Table 2: Kinetic Parameters of Deoxycytidine Kinase (dCK) for 2-Chloro-2'-deoxyadenosine

SubstrateEnzyme SourceK_m (µM)V_max/K_mReference
2-Chloro-2'-deoxyadenosineHuman Thymus(Not specified)~9-fold higher than mouse[2]
2-Chloro-2'-deoxyadenosineMouse Thymus(10-fold higher than human)(Not specified)[2]

Experimental Protocol: Determination of dCK Kinetic Parameters using a Coupled-Enzyme Spectrophotometric Assay

This protocol is adapted from commercially available deoxycytidine kinase assay kits and can be used to determine the K_m and V_max of dCK for this compound. The assay relies on the dCK-mediated phosphorylation of CldC to CldC-monophosphate. The production of ADP is coupled to the pyruvate kinase and lactate dehydrogenase system, where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human deoxycytidine kinase (dCK)

  • This compound (CldC)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CldC in assay buffer.

    • Prepare a master mix containing ATP, PEP, NADH, PK, and LDH in assay buffer. The final concentrations in the reaction should be optimized but can start with: 1 mM ATP, 1 mM PEP, 0.2 mM NADH, 5 units/mL PK, and 5 units/mL LDH.

  • Set up the Assay Plate:

    • Add a constant amount of dCK to each well of the 96-well plate.

    • Add varying concentrations of CldC to the wells to create a substrate concentration gradient (e.g., 0-100 µM).

    • Include a no-substrate control (0 µM CldC) and a no-enzyme control.

  • Initiate the Reaction:

    • Add the master mix to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the kinetic curve using the Beer-Lambert law (ε_NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the CldC concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Application 2: Screening of Deoxycytidine Kinase (dCK) Inhibitors

This compound can be employed as a competitive substrate in assays designed to screen for and characterize inhibitors of dCK. In this setup, the ability of a test compound to inhibit the dCK-mediated phosphorylation of CldC is measured. This is a valuable tool in drug discovery for identifying novel therapeutic agents that target nucleoside metabolism.

Table 3: Template for Reporting Inhibition of dCK Activity

Test CompoundConcentration (µM)% Inhibition of CldC PhosphorylationIC₅₀ (µM)K_i (µM)
Inhibitor X0.1
1
10
100

Experimental Protocol: Competitive Inhibition Assay for dCK

This protocol measures the inhibitory effect of a test compound on the phosphorylation of this compound by dCK using a non-radiochemical, HPLC-based method adapted from a similar assay for 2-chlorodeoxyadenosine[3].

Materials:

  • Recombinant human deoxycytidine kinase (dCK)

  • This compound (CldC)

  • ATP

  • Test inhibitor compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Methanol (for reaction quenching)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine dCK, a fixed concentration of CldC (typically at or near its K_m), ATP, and varying concentrations of the test inhibitor in assay buffer.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold methanol.

    • Centrifuge to precipitate the enzyme.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate (CldC) from the product (CldC-monophosphate) using an appropriate gradient of a mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like methanol).

    • Monitor the elution of CldC and its phosphorylated product by UV absorbance at a suitable wavelength (e.g., 270 nm).

  • Data Analysis:

    • Quantify the amount of CldC-monophosphate produced in each reaction by integrating the peak area.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • If the mechanism of inhibition is competitive, the inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation.

Visualizations

Enzymatic_Pathway Metabolic Activation of this compound CldC 2-Chloro-2'- deoxycytidine dCK Deoxycytidine Kinase (dCK) CldC->dCK Phosphorylation CldCMP CldC-Monophosphate dCK->CldCMP Other_Kinases Other Kinases CldCMP->Other_Kinases CldCTP CldC-Triphosphate Other_Kinases->CldCTP DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase DNA Incorporation into DNA (Cytotoxicity/Mutagenesis) DNA_Polymerase->DNA

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow Workflow for dCK Inhibition Assay using CldC cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis dCK_prep Prepare dCK Mix Combine dCK, CldC, ATP, and Inhibitor dCK_prep->Mix CldC_prep Prepare CldC CldC_prep->Mix Inhibitor_prep Prepare Inhibitor Inhibitor_prep->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Separation & Quantification Quench->HPLC Data Calculate % Inhibition and IC50/Ki HPLC->Data

Caption: Experimental workflow for screening dCK inhibitors.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-2'-deoxycytidine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are essential tools in modern molecular biology, diagnostics, and therapeutics. Modifications to the nucleobase, sugar, or phosphate backbone can confer desirable properties such as increased nuclease resistance, enhanced binding affinity to target sequences, and improved cellular uptake. The introduction of a chloro group at the 2-position of 2'-deoxycytidine represents a novel modification with potential applications in the development of antisense oligonucleotides, siRNAs, and therapeutic aptamers. The 2-chloro modification may influence the conformational properties of the nucleoside and the resulting oligonucleotide, potentially affecting duplex stability and biological activity.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of 2-chloro-2'-deoxycytidine-modified oligonucleotides.

Data Presentation

Table 1: Reagents for this compound Phosphoramidite Synthesis
Reagent/MaterialSupplierGradePurpose
This compoundCustom Synthesis>98%Starting nucleoside
4,4'-Dimethoxytrityl chloride (DMT-Cl)MultipleSynthesis Grade5'-OH protection
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeMultipleSynthesis GradePhosphitylating agent
N,N-Diisopropylethylamine (DIPEA)MultipleAnhydrousNon-nucleophilic base
Dichloromethane (DCM)MultipleAnhydrousSolvent
Acetonitrile (ACN)MultipleAnhydrousSolvent
PyridineMultipleAnhydrousSolvent/Base
Table 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle Parameters
StepReagent/SolventTimeTypical Efficiency
Deblocking 3% Trichloroacetic acid (TCA) in DCM60-120 s>99%
Coupling 0.1 M Phosphoramidite, 0.45 M Activator in ACN60-180 s>98% for modified bases
Capping Acetic Anhydride/N-Methylimidazole30 s>99%
Oxidation 0.02 M Iodine in THF/Pyridine/Water30 s>99%
Table 3: Deprotection and Purification of Modified Oligonucleotides
StepReagent/ConditionTimePurposeExpected Purity (Post-HPLC)
Cleavage from Support Concentrated Ammonium Hydroxide1-2 h at RTRelease of oligonucleotideN/A
Base and Phosphate Deprotection Concentrated Ammonium Hydroxide8-16 h at 55°CRemoval of protecting groupsN/A
Mild Deprotection (for sensitive modifications) AMA (Ammonium hydroxide/40% Methylamine 1:1)10 min at 65°CFaster deprotectionN/A
Purification Reverse-Phase HPLCGradient ElutionIsolation of full-length product>95%

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2-chloro-2'-deoxycytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite

This protocol outlines the key steps for the preparation of the phosphoramidite of this compound.

1. 5'-Hydroxyl Protection (DMTylation): a. Dissolve this compound in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an argon atmosphere. c. Monitor the reaction by TLC. Upon completion, quench with methanol. d. Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. f. Purify the crude product by silica gel chromatography to obtain 5'-O-DMT-2-chloro-2'-deoxycytidine.

2. 3'-Phosphitylation: a. Co-evaporate the 5'-O-DMT-2-chloro-2'-deoxycytidine with anhydrous acetonitrile. b. Dissolve the dried product in anhydrous dichloromethane under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA). d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). f. Quench the reaction with methanol and extract the product. g. Purify the crude product by silica gel chromatography to yield the final phosphoramidite.

Protocol 2: Solid-Phase Synthesis of this compound-Modified Oligonucleotides

This protocol details the automated solid-phase synthesis of the modified oligonucleotides using the phosphoramidite method.[1]

1. Preparation: a. Dissolve the this compound phosphoramidite and standard DNA phosphoramidites (A, G, C, T) in anhydrous acetonitrile to a concentration of 0.1 M. b. Install the phosphoramidite solutions on an automated DNA synthesizer. c. Use standard synthesis columns with the desired 3'-nucleoside pre-loaded on the solid support.

2. Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside with 3% trichloroacetic acid in dichloromethane. b. Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 120-180 seconds) is recommended for modified phosphoramidites to ensure high coupling efficiency.[2] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

3. Final Deblocking: a. After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 3: Deprotection and Purification

1. Cleavage and Deprotection: a. Transfer the solid support to a vial. b. Add concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support. c. For complete deprotection of the nucleobases and the phosphate groups, heat the sealed vial at 55°C for 8-16 hours. d. Note on 2-Chloro Stability: The stability of the 2-chloro group under standard deprotection conditions should be evaluated. If degradation is observed, milder deprotection strategies should be employed. e. Mild Deprotection Alternative: Use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) and heat at 65°C for 10-15 minutes.[3] This can reduce the risk of modifying sensitive bases.

2. Purification: a. After deprotection, cool the solution and evaporate the ammonia/methylamine. b. Resuspend the crude oligonucleotide in nuclease-free water. c. Purify the oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC). If DMT-on purification is used, the DMT group is removed post-purification with an acid treatment (e.g., 80% acetic acid). d. Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

3. Characterization: a. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Visualizations

Synthesis_Workflow cluster_phosphoramidite Phosphoramidite Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing start_nuc This compound dmt_protection 5'-DMT Protection start_nuc->dmt_protection phosphitylation 3'-Phosphitylation dmt_protection->phosphitylation phosphoramidite Purified Phosphoramidite phosphitylation->phosphoramidite synthesis_start Automated Synthesizer phosphoramidite->synthesis_start deblocking Deblocking (TCA) synthesis_start->deblocking coupling Coupling deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat n-1 times oxidation->cycle cleavage Cleavage & Deprotection oxidation->cleavage cycle->deblocking purification RP-HPLC Purification cleavage->purification final_product Characterized Oligonucleotide purification->final_product Oligo_Synthesis_Cycle start Start Cycle Growing Oligo on Solid Support (5'-DMT protected) deblock 1. Deblocking Reagent: 3% TCA in DCM Removes 5'-DMT group start->deblock wash1 Wash deblock->wash1 couple 2. Coupling Reagent: Modified Phosphoramidite + Activator Forms new phosphite triester bond wash1->couple wash2 Wash couple->wash2 cap 3. Capping Reagent: Acetic Anhydride/NMI Blocks unreacted 5'-OH groups wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation Reagent: I2/H2O/Pyridine Converts P(III) to stable P(V) wash3->oxidize wash4 Wash oxidize->wash4 end End Cycle Elongated Oligo (5'-DMT protected) wash4->end

References

Experimental Use of 2-Chloro-2'-deoxycytidine in Virology Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, publicly available research detailing the specific experimental use of 2-Chloro-2'-deoxycytidine (CldC) in virology is exceedingly scarce. While its halogenated nucleoside analog, 2'-Fluoro-2'-deoxycytidine (2'-FdC), has been the subject of numerous antiviral studies, CldC itself does not appear to be a prominent compound in virological research based on current literature.

This document aims to provide a foundational understanding of the context in which a hypothetical antiviral study of CldC would be situated, drawing parallels from related compounds and outlining general principles and methodologies.

Hypothetical Mechanism of Action

As a nucleoside analog, this compound would be expected to exert its antiviral effects through mechanisms common to this class of compounds. The primary proposed pathway involves the inhibition of viral replication.

Following administration, CldC would likely be transported into host cells and subsequently phosphorylated by host or viral kinases to its active triphosphate form, this compound triphosphate (CldCTP). This activated form could then act as a competitive inhibitor of viral DNA or RNA polymerases, or reverse transcriptases in the case of retroviruses. Incorporation of CldCTP into the growing nucleic acid chain could lead to chain termination due to the presence of the 2'-chloro substitution, thereby halting viral genome replication.

dot

Mechanism_of_Action Hypothetical Signaling Pathway of this compound CldC This compound (CldC) Cell Host Cell CldC->Cell Phosphorylation Phosphorylation (Host/Viral Kinases) Cell->Phosphorylation CldCTP This compound Triphosphate (CldCTP) Phosphorylation->CldCTP ViralPolymerase Viral DNA/RNA Polymerase or Reverse Transcriptase CldCTP->ViralPolymerase Inhibition Inhibition CldCTP->Inhibition Replication Viral Genome Replication ViralPolymerase->Replication Inhibition->Replication

Caption: Hypothetical activation and mechanism of action for CldC.

Application Notes

Target Audience: Researchers, scientists, and drug development professionals.

This section provides a speculative guide for the initial antiviral evaluation of this compound.

  • Preliminary Screening: CldC should first be screened against a broad panel of viruses, including DNA viruses (e.g., Herpes Simplex Virus, Cytomegalovirus) and RNA viruses (e.g., Influenza Virus, Hepatitis C Virus, SARS-CoV-2), to determine its spectrum of activity.

  • Cytotoxicity Assessment: It is crucial to evaluate the cytotoxicity of CldC in the cell lines used for antiviral assays to determine its therapeutic index. A high therapeutic index (CC50/EC50) is desirable for a potential antiviral candidate.

  • Mechanism of Action Studies: If significant antiviral activity is observed, further studies should be conducted to elucidate the precise mechanism of action. This would involve enzyme inhibition assays with purified viral polymerases and competition assays with natural nucleosides.

  • Resistance Studies: The potential for viruses to develop resistance to CldC should be investigated through serial passage of the virus in the presence of increasing concentrations of the compound.

Experimental Protocols

The following are generalized protocols that could be adapted for the evaluation of this compound's antiviral activity.

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for Influenza) in 6-well plates.

  • Virus stock of known titer.

  • This compound (CldC) stock solution.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

  • Crystal violet staining solution.

Procedure:

  • Prepare serial dilutions of CldC in serum-free medium.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Wash the cell monolayers with PBS to remove unadsorbed virus.

  • Add the overlay medium containing the different concentrations of CldC. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • After incubation, fix the cells with a formalin solution.

  • Stain the cells with crystal violet solution and wash with water.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by determining the concentration of CldC that reduces the number of plaques by 50% compared to the virus control.

dot

Plaque_Reduction_Workflow Workflow for Plaque Reduction Assay Start Start: Confluent Cell Monolayer Infect Infect cells with virus Start->Infect Adsorb 1 hr Adsorption Infect->Adsorb Wash1 Wash to remove unadsorbed virus Adsorb->Wash1 AddOverlay Add overlay medium with CldC dilutions Wash1->AddOverlay Incubate Incubate for plaque formation (2-3 days) AddOverlay->Incubate Fix Fix cells Incubate->Fix Stain Stain with crystal violet Fix->Stain Count Count plaques Stain->Count Calculate Calculate EC50 Count->Calculate

Caption: A simplified workflow for a plaque reduction assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • Host cells seeded in a 96-well plate.

  • This compound (CldC) stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of CldC in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of CldC. Include a cell control (no compound).

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by determining the concentration of CldC that reduces cell viability by 50% compared to the cell control.

Quantitative Data Summary

As no experimental data for this compound is available, the following table is a template that researchers could use to summarize their findings if such studies were to be conducted.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., HSV-1e.g., VeroPlaque Reduction---
e.g., Influenza Ae.g., MDCKCPE Reduction---
e.g., HIV-1e.g., MT-4MTT Assay---

Note: The lack of data on this compound in virology research suggests that it may have been synthesized and screened but found to have low potency, high cytotoxicity, or unfavorable pharmacokinetic properties. Alternatively, it may represent an underexplored area of research. Researchers interested in this compound should proceed with initial screening and cytotoxicity assays to determine its potential as an antiviral agent.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-2'-deoxycytidine (CldC) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CldC)?

A1: this compound is a nucleoside analog. For it to become active, it needs to be phosphorylated within the cell by deoxycytidine kinase. The resulting triphosphate form can then be incorporated into DNA during replication. This incorporation disrupts the normal DNA structure and function, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Q2: What is a typical starting concentration range for CldC in cell culture experiments?

A2: The optimal concentration of CldC is highly dependent on the cell line and the experimental endpoint. Based on studies of CldC and similar nucleoside analogs, a starting range of 0.1 µM to 100 µM is often explored. For sensitive cell lines, concentrations as low as the nanomolar range may be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of CldC?

A3: CldC is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with CldC?

A4: The incubation time will vary depending on the cell line's doubling time and the specific assay being performed. Common incubation periods for cytotoxicity assays range from 24 to 72 hours. For cell cycle analysis, shorter incubation times (e.g., 12-24 hours) may be sufficient to observe effects. A time-course experiment is recommended to determine the optimal incubation period.

Q5: Can CldC be used in combination with other drugs?

A5: Yes, CldC has been investigated in combination with other cytotoxic drugs. For instance, the related compound 2-chloro-2'-deoxyadenosine has shown synergistic effects when combined with agents like doxorubicin and mitoxantrone in lymphocytes.[1] Combination therapies can potentially enhance efficacy and overcome drug resistance.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
No or low cytotoxic effect observed CldC concentration is too low. Incubation time is too short. The cell line is resistant to CldC. CldC has degraded.Perform a dose-response experiment with a wider concentration range. Increase the incubation time. Consider using a different cell line or investigating mechanisms of resistance (e.g., low deoxycytidine kinase expression). Use freshly prepared CldC dilutions from a properly stored stock solution.
Excessive cell death, even at the lowest concentration CldC concentration is too high. The cell line is highly sensitive.Perform a dose-response experiment with a lower range of concentrations (e.g., nanomolar range). Reduce the incubation time.
Precipitate observed in the culture medium CldC has low solubility in the culture medium at the tested concentration.Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a different solvent for the stock solution. If the precipitate persists, filter the final CldC-containing medium through a 0.22 µm filter before adding it to the cells.
Inconsistent results between experiments Variation in cell passage number or health. Inconsistent reagent preparation.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Prepare fresh reagents for each experiment and standardize all incubation times and conditions.

Quantitative Data

CompoundCell LineConcentration/IC50AssayReference
2-Chloro-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)IC50: 0.045 µMGrowth Inhibition[2]
2-Chloro-2'-deoxyadenosineH9 (T-lymphoid)IC50: 0.44 µMGrowth Inhibition
2-Chloro-2'-deoxyadenosineLeukemic lymphocytes0.05 - 0.4 µg/mlApoptosis Induction[1]
5-Chloro-2'-deoxycytidineMouse Embryonic Fibroblasts0.3 mMCytotoxicity[3]
2'-C-methylcytidineDENV subgenomic RNA repliconIC50: 11.2 ± 0.3µMAntiviral Activity[4]

Note: The data in this table is for illustrative purposes. It is essential to determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay

This protocol outlines the steps to determine the concentration of CldC that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CldC)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CldC in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the CldC dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest CldC concentration (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with cell viability versus the log of CldC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CldC on cell cycle distribution.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CldC)

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of CldC (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in Plate prep_cells->seed_cells prep_cldc Prepare CldC Dilutions add_cldc Add CldC to Cells prep_cldc->add_cldc seed_cells->add_cldc incubate Incubate (24-72h) add_cldc->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: Experimental workflow for determining the IC50 of CldC.

signaling_pathway CldC This compound (CldC) dCK Deoxycytidine Kinase (dCK) CldC->dCK Phosphorylation CldCTP CldC-Triphosphate (Active Metabolite) dCK->CldCTP DNA_Polymerase DNA Polymerase CldCTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage & Strand Breaks DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of CldC-induced cytotoxicity.

troubleshooting_logic start Experiment Start unexpected_results Unexpected Results? start->unexpected_results check_protocol Review Protocol & Calculations unexpected_results->check_protocol Yes end Successful Experiment unexpected_results->end No check_reagents Check Reagent Viability & Storage check_protocol->check_reagents check_cells Assess Cell Health & Passage Number check_reagents->check_cells optimize_params Optimize Parameters (Concentration, Time) check_cells->optimize_params optimize_params->start Re-run

Caption: Logical workflow for troubleshooting CldC experiments.

References

2-Chloro-2'-deoxycytidine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine. The information addresses common stability issues encountered in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: Based on studies of similar 2'-chloro-deoxynucleosides, this compound is expected to be relatively stable at neutral and basic pH. However, it is likely to undergo significant degradation in acidic conditions. For instance, a related compound, 2-chloro-2'-deoxyadenosine, shows marked decomposition at acidic pH (pH 1-2) even at physiological temperatures (37°C)[1].

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: Under alkaline conditions (e.g., pH 8.9), hydrolysis of 2'-chloro-2'-deoxycytidine is known to yield the corresponding arabinocytidine derivative[2][3]. In acidic conditions, degradation is likely to be more extensive. For analogous compounds, degradation can involve hydrolytic opening of the base ring, deformylation, and anomerization[4][5].

Q4: How should I prepare and store aqueous solutions of this compound to minimize degradation?

A4: To minimize degradation, it is recommended to prepare solutions of this compound in a neutral or slightly basic buffer (pH 7-8.5). Solutions should be prepared fresh whenever possible. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, consider storing aliquots at -20°C or below to slow down hydrolytic degradation. Avoid acidic buffers for storage.

Q5: Can I anticipate the stability of this compound under various experimental stress conditions?

A5: Yes, by conducting forced degradation studies. These studies intentionally expose the compound to harsh conditions such as high and low pH, oxidation, high temperature, and intense light to identify potential degradation products and pathways[6]. This helps in developing stability-indicating analytical methods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in your aqueous stock or working solution.Prepare fresh solutions for each experiment. If using stored solutions, ensure they have been kept at an appropriate pH (neutral to basic) and temperature (-20°C or below for long-term). Verify the integrity of your stored solutions using an analytical method like HPLC.
Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Review your solution preparation and storage procedures to identify potential causes of degradation (e.g., acidic pH, prolonged storage at room temperature).
Variability between experimental replicates. Inconsistent degradation of this compound across different samples.Ensure uniform preparation and handling of all samples. Use a consistent buffer system and control the temperature and duration of your experiments meticulously.

Quantitative Stability Data

Table 1: Stability of 2-chloro-2'-deoxyadenosine in Aqueous Solution at 37°C [1]

pHTime (hours)Remaining Compound (%)Calculated Half-life (T½) (hours)
122%0.37
2613%1.6
Neutral/Basic-Stable-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation[6].

1. General Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

2. Acidic Hydrolysis:

  • Mix the stock solution with 0.1 N hydrochloric acid.

  • Incubate at 60°C and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

3. Basic Hydrolysis:

  • Mix the stock solution with 0.1 N sodium hydroxide.

  • Incubate at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

4. Oxidative Degradation:

  • Mix the stock solution with 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, and monitor at various time points (e.g., 8, 24, 48 hours).

5. Thermal Degradation:

  • Store the stock solution (in a neutral aqueous buffer, e.g., phosphate-buffered saline pH 7.4) at 70°C for up to 7 days, monitoring at intermediate time points.

6. Photolytic Degradation:

  • Expose the stock solution to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber).

7. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Signaling and Metabolic Pathways

The biological effects of this compound are anticipated to be similar to other chlorinated deoxycytidine analogs, which involve cellular uptake, phosphorylation, and incorporation into DNA, leading to cytotoxicity and mutagenic effects[1][7].

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CldC_ext This compound (CldC) CldC_int CldC CldC_ext->CldC_int Nucleoside Transporter CldCMP CldC-Monophosphate CldC_int->CldCMP Phosphorylation AID Activation-Induced Cytidine Deaminase (AID) Expression CldC_int->AID CldCDP CldC-Diphosphate CldCMP->CldCDP Phosphorylation CldCTP CldC-Triphosphate CldCDP->CldCTP Phosphorylation DNA_incorp Incorporation into DNA CldCTP->DNA_incorp DNA_damage DNA Damage & Mutation DNA_incorp->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Inflammation Inflammatory Response AID->Inflammation dCK Deoxycytidine Kinase (dCK) dCK->CldCMP Kinases Other Kinases Kinases->CldCDP Kinases->CldCTP

Caption: Proposed metabolic and signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Experimental_Workflow start Start: Prepare This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Different Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating HPLC Method neutralize->analysis data Quantify Remaining Compound and Detect Degradation Products analysis->data end End: Assess Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting guide for 2-Chloro-2'-deoxycytidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to 2-Chloro-2'-deoxycytidine (CldC) is limited in publicly available scientific literature. This guide provides troubleshooting advice and experimental protocols based on common issues and methodologies associated with other nucleoside analogs, such as 5-Aza-2'-deoxycytidine and 2-Chloro-2'-deoxyadenosine. Researchers should adapt these general guidelines to their specific experimental context with CldC.

Frequently Asked Questions (FAQs)

Q1: My cells are not showing the expected cytotoxic response to the nucleoside analog. What are the possible reasons?

A1: Several factors could contribute to a lack of cytotoxicity:

  • Suboptimal Concentration: The concentration of the compound may be too low to induce a significant effect. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to certain nucleoside analogs. This can be due to reduced activity of kinases required for the drug's activation or increased expression of drug efflux pumps.

  • Compound Instability: The nucleoside analog may be unstable in your culture medium or sensitive to light. Ensure proper storage and handling of the compound.

  • Incorrect Experimental Duration: The incubation time may be too short for the compound to exert its effects. Time-course experiments are recommended to identify the optimal treatment duration.

Q2: I am observing high variability between my experimental replicates. How can I improve consistency?

A2: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well or flask.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of reagents and compounds.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. It is advisable to not use the outermost wells for experimental samples or to fill them with sterile PBS or media to minimize this effect.

  • Reagent Preparation: Prepare fresh dilutions of the nucleoside analog from a stock solution for each experiment to avoid degradation.

Q3: How do I determine the optimal concentration of the nucleoside analog for my experiments?

A3: A dose-response study is the standard method for determining the optimal concentration. This typically involves treating your cells with a range of concentrations of the compound (e.g., from nanomolar to micromolar) for a fixed duration. Cell viability can then be assessed using an MTT or similar assay. The resulting data is used to plot a dose-response curve and calculate the IC50 value.

Troubleshooting Guide

Problem 1: Precipitate forms in the culture medium after adding the nucleoside analog.

  • Possible Cause: The compound may have low solubility in the culture medium, or the stock solution may be too concentrated.

  • Solution:

    • Ensure the solvent used for the stock solution is compatible with your cell culture medium.

    • Try warming the medium to 37°C before adding the compound.

    • Prepare a less concentrated stock solution.

    • If the problem persists, consider using a different solvent or a solubilizing agent, but first, test the vehicle for any cytotoxic effects on your cells.

Problem 2: Unexpected cell death in the vehicle control group.

  • Possible Cause: The solvent used to dissolve the nucleoside analog (e.g., DMSO) may be toxic to the cells at the concentration used.

  • Solution:

    • Determine the maximum concentration of the solvent that your cells can tolerate without significant toxicity. This is typically done by treating cells with a range of solvent concentrations.

    • Ensure the final concentration of the solvent in the culture medium is below this toxic threshold (usually ≤ 0.1% for DMSO).

Problem 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

  • Possible Cause:

    • Timing of Assay: Apoptosis is a dynamic process. The timing of the assay after treatment is critical.

    • Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive results for propidium iodide (PI) staining.

  • Solution:

    • Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.

    • Use a gentle cell detachment method, such as accutase or scraping, and minimize centrifugation speeds.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of a nucleoside analog on cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • Nucleoside analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the nucleoside analog in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol provides a general method for quantifying apoptosis.

Materials:

  • Cells treated with the nucleoside analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentration of the nucleoside analog for the appropriate time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Quantitative Data Summary

The following tables summarize data for related nucleoside analogs to provide a reference for the types of quantitative data researchers should aim to generate.

Table 1: IC50 Values of 5-Aza-2'-deoxycytidine (Decitabine) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL-60Leukemia~1-572
Calu-6Lung Carcinoma~1-1072
Caco-2Colon Cancer~548

Table 2: Apoptosis Induction by 5-Aza-2'-deoxycytidine in FaDu Cells

Treatment% Apoptotic Cells (24h)% Apoptotic Cells (48h)% Apoptotic Cells (72h)
Control (DMSO)<5%<5%<5%
5 µM 5-Aza-CdR~10%~25%~40%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Seeding treatment Cell Treatment cell_culture->treatment drug_prep Compound Dilution drug_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A typical experimental workflow for evaluating the effects of a nucleoside analog on cultured cells.

apoptosis_pathway cluster_entry Cellular Uptake & Activation cluster_damage DNA Damage & Stress Response cluster_intrinsic Intrinsic Apoptosis Pathway CldC Nucleoside Analog CldCTP Active Triphosphate Form CldC->CldCTP Phosphorylation by Deoxycytidine Kinase DNA_incorp Incorporation into DNA CldCTP->DNA_incorp DNA_damage DNA Damage DNA_incorp->DNA_damage Bax Bax Activation DNA_damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for nucleoside analog-induced intrinsic apoptosis.

troubleshooting_tree start No/Low Cytotoxicity Observed q1 Is the compound soluble in the medium? start->q1 sol1 Check for precipitate. Try different solvent or lower concentration. q1->sol1 No q2 Is the concentration optimal? q1->q2 Yes end Problem Resolved sol1->end sol2 Perform dose-response experiment to find IC50. q2->sol2 No q3 Is the incubation time sufficient? q2->q3 Yes sol2->end sol3 Perform time-course experiment. q3->sol3 No q4 Is the cell line resistant? q3->q4 Yes sol3->end sol4 Test on a different, sensitive cell line. q4->sol4 Possibly sol4->end

Caption: A troubleshooting decision tree for experiments where low cytotoxicity is observed.

preventing degradation of 2-Chloro-2'-deoxycytidine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-Chloro-2'-deoxycytidine (CldC) in stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (CldC) in stock solutions?

A1: The primary factors contributing to the degradation of CldC in solution are pH, temperature, and exposure to light. Like many nucleoside analogs, CldC is susceptible to hydrolysis, particularly under acidic conditions. Elevated temperatures can accelerate this degradation.

Q2: What is the recommended solvent for preparing CldC stock solutions?

A2: For optimal stability, it is recommended to prepare stock solutions of CldC in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). If aqueous solutions are required for experimental purposes, they should be prepared fresh from a DMSO stock and used immediately. Do not store CldC in aqueous solutions for extended periods.

Q3: How should I store my CldC stock solutions?

A3: CldC stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: My CldC solution has changed color. Is it still usable?

A4: A change in color, such as yellowing, can be an indicator of degradation. It is strongly recommended to discard any discolored solution and prepare a fresh stock to ensure the integrity of your experiments.

Q5: Can I use CldC that has precipitated out of solution?

A5: If precipitation is observed, you can try to redissolve the compound by gently warming the solution to 37°C and vortexing. However, if the precipitate does not readily dissolve or if you have subjected the solution to multiple freeze-thaw cycles, it is best to prepare a fresh solution to ensure accurate concentration and purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of CldC stock solution.Prepare a fresh stock solution of CldC in anhydrous DMSO. Ensure proper storage conditions (-20°C or -80°C, protected from light). Aliquot the stock solution to minimize freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using UV-Vis spectrophotometry. The molar extinction coefficient for CldC is required for accurate quantification.
Precipitate formation in the stock solution Supersaturation or improper storage.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, discard the solution. Prepare new stock solutions and ensure the compound is fully dissolved before storage. Avoid storing at concentrations above the solubility limit.
Introduction of water into DMSO stock.Use anhydrous DMSO and sterile, dry pipette tips to prevent the introduction of moisture, which can lead to precipitation upon freezing.
Loss of compound activity over time Hydrolysis of CldC in aqueous buffers.Always prepare aqueous working solutions fresh from a DMSO stock immediately before use. Do not store CldC in aqueous buffers.
Repeated freeze-thaw cycles.Aliquot your DMSO stock solution into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.

Stability and Degradation of this compound

While specific quantitative data for the stability of this compound (CldC) is limited, data from analogous compounds provide valuable insights into its potential degradation pathways.

pH Stability

Based on studies of similar 2'-halogenated nucleosides, CldC is expected to be most stable in neutral to slightly basic conditions (pH 7-9).

  • Acidic Conditions (pH < 7): CldC is highly susceptible to degradation under acidic conditions. A study on the closely related compound, 2-chloro-2'-deoxyadenosine, demonstrated rapid degradation at acidic pH.[1] At pH 2 and 37°C, only 13% of the compound remained after 6 hours.[1] The primary degradation pathway is likely the hydrolysis of the N-glycosidic bond, leading to the formation of 2-chlorodeoxyribose and cytosine.

  • Neutral to Basic Conditions (pH 7-9): CldC exhibits greater stability in this pH range. However, at a pH of 8.9, hydrolysis of 2'-chloro-2'-deoxycytidine to its corresponding arabinonucleoside derivative has been observed. This conversion is a slower process compared to the rapid degradation in acidic environments.

Table 1: Estimated Half-Life of 2-Chloro-2'-deoxyadenosine in Aqueous Solution at 37°C (Extrapolated for CldC)

pHEstimated Half-Life (t½)
1~0.37 hours[1]
2~1.6 hours[1]
7-9Significantly longer, but slow conversion to arabinoside may occur.

Note: This data is for 2-chloro-2'-deoxyadenosine and should be considered an estimation for the behavior of this compound.

Temperature Stability

Elevated temperatures will accelerate the rate of degradation, especially in aqueous solutions. For long-term storage, it is imperative to keep CldC solutions frozen at -20°C or -80°C.

Photostability

Experimental Protocols

Preparation of CldC Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the CldC powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh out the required amount of CldC powder. For example, for 1 mL of a 10 mM solution, weigh 2.617 mg of CldC (Molecular Weight: 261.7 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the CldC powder.

    • Vortex the solution until the CldC is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into single-use volumes in amber tubes or tubes wrapped in foil.

    • Store the aliquots at -20°C or -80°C.

Recommended Workflow for Using CldC in Experiments

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep1 Weigh CldC Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Tubes prep2->prep3 prep4 Store at -20°C or -80°C (Protected from Light) prep3->prep4 exp1 Thaw a Single Aliquot prep4->exp1 exp2 Prepare Fresh Aqueous Working Solution exp1->exp2 exp3 Use Immediately in Experiment exp2->exp3 exp4 Discard Unused Working Solution exp3->exp4 G cluster_acid Acidic Hydrolysis (pH < 7) cluster_base Basic/Neutral Hydrolysis (pH ≥ 7) CldC This compound Cytosine Cytosine CldC->Cytosine Glycosidic Bond Cleavage Deoxyribose 2-Chlorodeoxyribose Arabinoside Arabinonucleoside Derivative CldC->Arabinoside Epimerization at C2'

References

Technical Support Center: Overcoming Resistance to 2-Chloro-2'-deoxycytidine (CldC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-Chloro-2'-deoxycytidine (CldC) and resistant cell lines.

Troubleshooting Guide

This guide addresses common issues observed during experiments with CldC, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
High IC50 value or lack of response to CldC in a previously sensitive cell line. 1. Decreased deoxycytidine kinase (dCK) expression or activity: dCK is the rate-limiting enzyme for the activation of CldC.[1][2][3][4][5] Its downregulation is a primary mechanism of resistance.[1][2][3] 2. Increased ribonucleotide reductase (RNR) activity: RNR is the target of CldC's active metabolite and its overexpression can lead to resistance. 3. Cell line misidentification or contamination: The cell line may have been contaminated with a resistant line.1. Assess dCK levels: Perform a Western blot to check dCK protein expression.[1] Conduct a dCK activity assay. If dCK is downregulated, consider using a different therapeutic agent that does not require dCK for activation. 2. Assess RNR activity: Measure RNR activity in cell lysates. Consider co-treatment with an RNR inhibitor. 3. Authenticate cell line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. Routinely check for mycoplasma contamination.[6]
Variable results in CldC sensitivity assays. 1. Inconsistent cell culture conditions: Factors like passage number, confluency, and media quality can affect drug sensitivity.[6] 2. Inaccurate drug concentration: Errors in serial dilutions or degradation of the CldC stock solution.1. Standardize cell culture protocols: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase during treatment. 2. Prepare fresh drug dilutions: Prepare CldC dilutions from a fresh stock solution for each experiment. Verify the concentration of the stock solution.
Cross-resistance to other nucleoside analogs. Downregulation of dCK: Since dCK activates several nucleoside analogs, resistance to CldC due to low dCK often confers cross-resistance to drugs like gemcitabine and cytarabine.[1]Test sensitivity to non-nucleoside analog drugs: Evaluate the efficacy of drugs with different mechanisms of action that are not dependent on dCK for activation.[1]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of resistance to this compound (CldC)?

The primary mechanism of acquired resistance to CldC and other deoxycytidine analogs is the downregulation or deficiency of the enzyme deoxycytidine kinase (dCK).[1][2][3][4][5] dCK is responsible for the initial phosphorylation of CldC, which is the first and rate-limiting step in its activation to the cytotoxic triphosphate form.[7]

2. How does ribonucleotide reductase (RNR) contribute to CldC resistance?

The active diphosphate metabolite of CldC inhibits ribonucleotide reductase (RNR), an enzyme essential for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8][9] Overexpression or increased activity of RNR can overcome the inhibitory effect of the CldC metabolite, thus leading to resistance.[9][10]

3. If my cells are resistant to CldC, will they also be resistant to other chemotherapy drugs?

If resistance is due to decreased dCK activity, the cells will likely be cross-resistant to other nucleoside analogs that require dCK for activation, such as gemcitabine (dFdC) and cytarabine (Ara-C).[1] However, they may retain sensitivity to non-nucleoside analog drugs that have different mechanisms of action.[1]

4. How can I determine the IC50 value for CldC in my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or crystal violet assay.[11][12][13] This involves treating the cells with a range of CldC concentrations for a defined period (e.g., 72 hours) and then measuring the percentage of viable cells relative to an untreated control.[12]

5. What are the key signaling pathways involved in CldC resistance?

The regulation of dCK and RNR expression and activity is complex and involves multiple signaling pathways.

  • dCK Regulation: dCK expression can be regulated at the transcriptional level, with factors like promoter hypermethylation playing a role.[14] Post-transcriptionally, microRNAs such as hsa-mir-330 can also modulate dCK levels.[14] The ataxia-telangiectasia-mutated (ATM) kinase can phosphorylate and activate dCK in response to DNA damage.[15]

  • RNR Regulation: The expression of RNR subunits, particularly RRM2, is tightly regulated throughout the cell cycle and can be influenced by various signaling pathways, including growth factor and cytokine signaling.[8][10] The mTOR signaling pathway has also been implicated in regulating RNR and contributing to gemcitabine resistance.[16]

Quantitative Data

The following tables summarize representative IC50 values for deoxycytidine analogs in sensitive and resistant cancer cell lines. Note: Data for this compound (CldC) is limited in publicly available literature; therefore, data from the structurally and functionally similar analog gemcitabine is presented as a reference.

Table 1: Gemcitabine IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
A2780 / AG6000Ovarian410 nM>3000 nM>7.3[14]
CEM / CEM-dCK-Leukemia71 nM--[14]
RL / RL-GemFollicular Lymphoma---[3]
Messa / Messa-GemSarcoma---[3]
L1210 / L1210-GemMurine Leukemia---[3]

Table 2: Cytarabine (Ara-C) Resistance in Mantle Cell Lymphoma Lines

Cell LineIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
Granta-519~10 nM>10 µM>1000[1]
JEKO-1~5 nM~1 µM~200[1]
REC-1~20 nM>10 µM>500[1]
SP-49~100 nM>10 µM>100[1]
UPN-1~2 nM~40 nM~20[1]

Experimental Protocols

1. Determination of IC50 using MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on adherent cells.[12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CldC in culture medium. Replace the medium in the wells with the CldC-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the CldC concentration and use a non-linear regression model to determine the IC50 value.

2. Western Blot for Deoxycytidine Kinase (dCK) Expression

This protocol outlines the general steps for detecting dCK protein levels in cell lysates.

  • Protein Extraction: Lyse cultured cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways involved in CldC activation and resistance.

CldC_Activation_Pathway CldC_out CldC (extracellular) CldC_in CldC (intracellular) CldC_out->CldC_in Nucleoside Transporter CldC_MP CldC-monophosphate CldC_in->CldC_MP dCK CldC_DP CldC-diphosphate CldC_MP->CldC_DP CldC_TP CldC-triphosphate CldC_DP->CldC_TP RNR Ribonucleotide Reductase CldC_DP->RNR Inhibition DNA_damage DNA Damage & Apoptosis CldC_TP->DNA_damage Incorporation into DNA dCK dCK

Caption: Activation pathway of this compound (CldC).

Resistance_Mechanisms cluster_dCK dCK Regulation cluster_RNR RNR Regulation dCK_gene dCK Gene dCK_mRNA dCK mRNA dCK_gene->dCK_mRNA Transcription dCK_protein dCK Protein dCK_mRNA->dCK_protein Translation dCK_activity dCK Activity dCK_protein->dCK_activity Post-translational Modification CldC_resistance CldC Resistance dCK_activity->CldC_resistance Decreased activity leads to promoter_methylation Promoter Hypermethylation promoter_methylation->dCK_gene Inhibits miRNA miRNAs (e.g., hsa-mir-330) miRNA->dCK_mRNA Inhibits ATM ATM Kinase ATM->dCK_protein Activates (Phosphorylation) RNR_gene RNR Gene (RRM1, RRM2) RNR_mRNA RNR mRNA RNR_gene->RNR_mRNA Transcription RNR_protein RNR Protein RNR_mRNA->RNR_protein Translation RNR_activity RNR Activity RNR_protein->RNR_activity Allosteric Regulation RNR_activity->CldC_resistance Increased activity leads to growth_factors Growth Factors, Cytokines growth_factors->RNR_gene Stimulates mTOR mTOR Pathway mTOR->RNR_protein Stimulates

Caption: Key mechanisms of resistance to this compound (CldC).

References

improving the efficiency of 2-Chloro-2'-deoxycytidine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 2-Chloro-2'-deoxycytidine (CldC) incorporation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CldC) and what is its mechanism of action?

A1: 2'-Chloro-2'-deoxycytidine (CldC) is a derivative of the natural nucleoside deoxycytidine.[1] For it to be effective and incorporated into DNA, it must first enter the cell, which is thought to occur via salvage uptake pathways.[2] Once inside the cell, it undergoes a critical three-step phosphorylation process to become this compound triphosphate (CldCTP).[2][3] This active triphosphate form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the genome by DNA polymerases during DNA replication.[2][4] The incorporation of CldC into DNA can lead to mutations, primarily C to T transitions, making it a tool for studying mutagenesis and a potential anti-cancer agent.[2][3]

Q2: What is the most critical step for ensuring efficient CldC incorporation?

A2: The most critical step is the initial phosphorylation of CldC to CldC monophosphate (CldCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6] The activity of dCK is often the rate-limiting step in the activation of CldC and other cytidine analogs.[7][8] Low or absent dCK activity in a cell line will result in poor phosphorylation and consequently, low incorporation efficiency.[8]

Q3: Why am I observing low or inconsistent incorporation of CldC in my experiments?

A3: Several factors can lead to low or inconsistent incorporation:

  • Poor Compound Stability: CldC solutions may degrade under certain conditions. Related nucleoside analogs are known to be unstable in acidic pH or at elevated temperatures.[9] It is crucial to handle and store the compound correctly.

  • Low Deoxycytidine Kinase (dCK) Activity: The cell line you are using may have inherently low expression or activity of the dCK enzyme, which is essential for activating CldC.[8]

  • Competition from Natural Nucleosides: The presence of high concentrations of the natural nucleoside, deoxycytidine (dCyt), in the culture medium can competitively inhibit dCK, reducing the phosphorylation and subsequent incorporation of CldC.[6][10]

  • Suboptimal Experimental Conditions: The concentration of CldC and the incubation time may not be optimized for your specific cell line and experimental goals.

Q4: How should I properly prepare and store CldC solutions to ensure stability?

A4: To minimize degradation, CldC should be dissolved in a suitable, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or a solvent like DMSO, and stored frozen.[11] Avoid acidic conditions, as they can cause hydrolysis of the glycosidic bond, leading to compound degradation.[9] For long-term storage, aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles. When preparing for an experiment, dilute the stock solution into a neutral pH culture medium immediately before use.

Q5: Are all cell lines suitable for CldC incorporation studies?

A5: No. The suitability of a cell line is highly dependent on its expression level of deoxycytidine kinase (dCK).[7] Cell lines with low dCK expression will be less efficient at activating CldC.[8] It is advisable to verify the dCK expression status of your chosen cell line or use a cell line known to have robust dCK activity.

Troubleshooting Guide

Problem: Low or No Detectable CldC Incorporation

This is the most common issue encountered during experiments with CldC. Follow these steps to diagnose and resolve the problem.

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Verify Solution pH: Ensure that all buffers and media used to dissolve and dilute CldC are at a neutral pH (7.2-7.4). Nucleoside analogs can be susceptible to acid-catalyzed hydrolysis.[9]

    • Prepare Fresh Solutions: Prepare fresh CldC solutions from a solid stock for each experiment to rule out degradation during storage.

    • Check Storage Conditions: Confirm that stock solutions are stored at -20°C or -80°C and protected from light.[11]

    • Perform Stability Check: If problems persist, consider performing a forced degradation study to assess the stability of your compound under your specific experimental conditions (see Protocol 2).[11]

Possible Cause 2: Inefficient Metabolic Activation

  • Troubleshooting Steps:

    • Assess dCK Levels: Check the literature for typical deoxycytidine kinase (dCK) expression levels in your cell line. If possible, quantify dCK mRNA or protein levels.

    • Avoid Competitive Substrates: Ensure the cell culture medium is not supplemented with high concentrations of deoxycytidine, which competes with CldC for dCK.[10]

    • Consider dCK Modulation: Some studies suggest that the activity of dCK can be enhanced by inhibiting certain signaling pathways, such as the JAK/MAPK pathway, or by using protein phosphatase inhibitors like okadaic acid.[5] However, these treatments may have confounding effects on your experiment and should be used with caution.

Possible Cause 3: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Optimize CldC Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from low micromolar to several hundred micromolar depending on the cell type and desired effect.[2]

    • Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the ideal exposure duration for maximal incorporation without excessive cytotoxicity.[2]

    • Control Cell Density: Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect nucleoside uptake and DNA replication rates.

Quantitative Data Summary

The following tables provide a summary of factors influencing CldC stability and an example of its dose-dependent effects.

Table 1: Factors Influencing Stability of Chloro-Deoxynucleoside Analogs

Parameter Condition Stability Impact Recommendation
pH Acidic (e.g., pH < 5) High risk of degradation (hydrolysis)[9] Maintain neutral pH (7.2 - 7.4) in all solutions.
Neutral / Basic Generally stable[9] Ideal for experimental and storage buffers.
Temperature Elevated (e.g., > 37°C) Increased degradation rate[9][11] Store stock solutions frozen; avoid heating.
Room Temperature Potential for slow degradation over time Prepare fresh dilutions for immediate use.

| Light | UV / Visible Light | Potential for photolytic degradation[11] | Store stock solutions in amber vials or protected from light. |

Table 2: Example of 5-Chloro-2'-deoxycytidine (5CldC) Mutagenicity and Cytotoxicity in Mouse Embryonic Fibroblasts (MEFs) Data adapted from Chancharoen et al., Chemical Research in Toxicology.[2]

5CldC ConcentrationIncubation TimeMutation Frequency (vs. Control)Cell Growth/Survival (vs. Control)
0.3 mM72 h~5-fold increase~60%
0.5 mM72 hNot specified~55%
1.0 mM72 hNot specified~55%

Key Experimental Protocols

Protocol 1: General Procedure for Cell Culture and CldC Treatment This protocol is adapted from methodologies used for studying nucleoside analogs in mammalian cells.[2]

  • Cell Seeding: Plate your chosen mammalian cell line (e.g., MEFs) at a density that will ensure they are in the logarithmic growth phase throughout the experiment. For a 100 mm plate, a starting density of 1-2 x 10⁶ cells is often appropriate. Allow cells to attach and resume growth for 24 hours.

  • Preparation of CldC Working Solution: Prepare a sterile, concentrated stock solution of CldC in DMSO or a neutral buffer (e.g., PBS, pH 7.4). Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, complete growth medium.

  • Cell Treatment: Aspirate the old medium from the cell culture plates and replace it with the CldC-containing medium. Include appropriate controls: a vehicle-only control (e.g., medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Return the cells to a humidified incubator at 37°C with 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis. For DNA incorporation studies, this involves washing the cells twice with cold PBS, followed by DNA isolation using a standard kit or protocol.

Protocol 2: Assessment of CldC Stability via Forced Degradation This protocol outlines a general approach to test the stability of your CldC solution, based on standard pharmaceutical practices.[11]

  • Sample Preparation: Prepare a solution of CldC in a neutral aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions: Aliquot the solution into separate, sterile tubes for each stress condition:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N.

    • Thermal Stress: Keep the solution in its neutral buffer.

  • Incubation: Incubate the tubes at an elevated temperature (e.g., 60°C) for a set period (e.g., 24, 48, and 72 hours). Keep a control sample at -20°C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze the concentration of the remaining CldC in all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration in the stressed samples compared to the control indicates degradation.

Diagrams and Visualizations

G cluster_activation Metabolic Activation Pathway CldC_ext CldC (extracellular) CldC_int CldC (intracellular) CldC_ext->CldC_int Cellular Uptake (Salvage Pathway) CldCMP CldC-Monophosphate (CldCMP) CldC_int->CldCMP dCK (Rate-Limiting Step) CldCDP CldC-Diphosphate (CldCDP) CldCMP->CldCDP UMP-CMP Kinase CldCTP CldC-Triphosphate (CldCTP) CldCDP->CldCTP NDP Kinase DNA Incorporation into DNA CldCTP->DNA DNA Polymerase

Caption: Metabolic activation of CldC is a required multi-step phosphorylation process.

G cluster_workflow Experimental Workflow start Seed Cells in Culture Plate incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat Cells with CldC incubate1->treat prepare Prepare CldC in Medium prepare->treat incubate2 Incubate for Desired Duration (e.g., 24-72h) treat->incubate2 harvest Harvest Cells (Wash with PBS) incubate2->harvest isolate Isolate Genomic DNA harvest->isolate analysis Downstream Analysis (e.g., Sequencing, MS) isolate->analysis G cluster_troubleshooting Troubleshooting Flowchart start Problem: Low CldC Incorporation q1 Is CldC solution fresh and at neutral pH? start->q1 sol1 Action: Prepare fresh solution in neutral buffer. Re-test. q1->sol1 No q2 Does the cell line express sufficient dCK? q1->q2 Yes end Problem Resolved sol1->end sol2 Action: Verify dCK expression or switch to a high-dCK cell line. q2->sol2 No / Unsure q3 Are concentration and incubation time optimized? q2->q3 Yes sol2->end sol3 Action: Perform dose-response and time-course experiments. q3->sol3 No sol3->end

References

Technical Support Center: 2-Chloro-2'-deoxycytidine (CldC)-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC)-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CldC) and what is its primary mechanism of action?

A1: this compound (CldC) is a synthetic nucleoside analog of deoxycytidine. Its cytotoxic effects are primarily mediated through its incorporation into DNA, leading to the inhibition of DNA synthesis and subsequent cell death. For CldC to become active, it must first be phosphorylated by the enzyme deoxycytidine kinase (dCK) to its triphosphate form, CldCTP.[1][2] This active triphosphate can then be incorporated into the growing DNA strand by DNA polymerases.[2][3] The presence of the chloro-group can disrupt normal DNA replication and repair processes.

Q2: What are the critical initial steps for handling and storing CldC?

A2: Proper handling and storage of CldC are crucial for reproducible experimental outcomes. CldC, like many nucleoside analogs, can be susceptible to degradation. It is recommended to prepare fresh dilutions of CldC from a concentrated stock solution for each experiment. Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles and should be protected from light whenever possible.[4] Aqueous solutions of similar compounds, such as 5-aza-2'-deoxycytidine, are known to be unstable, so it is advisable to prepare aqueous solutions fresh for each use.[5]

Q3: Why is deoxycytidine kinase (dCK) activity important in CldC assays?

A3: Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of CldC to its active monophosphate form.[1][6] Cells with low or deficient dCK activity will not be able to efficiently activate CldC, leading to apparent resistance to the compound's cytotoxic effects. Therefore, assessing the dCK status of the cell lines used in your experiments is a critical step in interpreting your results.

Q4: What are the expected off-target effects of CldC?

A4: Off-target effects can occur when a compound interacts with proteins other than its intended target. For kinase inhibitors, a common cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[7] While specific off-target effects for CldC are not extensively documented, it is plausible that at higher concentrations, it or its phosphorylated metabolites could interact with other kinases or enzymes involved in nucleotide metabolism. It is crucial to perform dose-response analyses and consider using multiple, structurally unrelated inhibitors targeting the same pathway to confirm on-target effects.[7]

Q5: What are the essential controls to include in a CldC cytotoxicity assay?

A5: A well-controlled experiment is essential for reliable data. Key controls for a CldC cytotoxicity assay include:

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the CldC to account for any solvent-induced effects.[3]

  • Untreated Control: Cells that are not exposed to either CldC or the vehicle, representing baseline cell viability.[8]

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected and the cells are responsive to cytotoxic insults.[8]

  • Background Control: Wells containing only culture medium and the assay reagents to measure the background signal.[8]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays

Possible CauseSuggested Solution
Inconsistent Cell Culture Conditions Maintain a consistent cell passaging schedule and use cells within a defined passage number range. Ensure cells are in the logarithmic growth phase during drug exposure by seeding them at a consistent density. Regularly test for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.[4]
CldC Degradation Prepare fresh dilutions of CldC from a concentrated stock for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light where necessary.[4] Based on data from the related compound 2-chloro-2'-deoxyadenosine, CldC is likely unstable in acidic pH.[9] Ensure the pH of your culture medium and buffers is neutral.
Assay-Specific Artifacts Some compounds can interfere with the chemical reactions of certain viability assays (e.g., MTT). Include appropriate controls, such as vehicle-treated cells and a positive control for cell death. If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring ATP levels with CellTiter-Glo® versus metabolic activity with MTT).[4]

Issue 2: Unexpected Cell Resistance to CldC

Possible CauseSuggested Solution
Low or Deficient Deoxycytidine Kinase (dCK) Activity The cell line may have inherently low levels of dCK or may have developed resistance through downregulation of dCK expression or function. Assess the expression and activity of dCK using methods like Western blotting or a functional kinase assay.[1] Consider sequencing the DCK gene to check for mutations that could impair enzyme activity.[4]
Altered Drug Transport Changes in the expression or activity of nucleoside transporters can limit the intracellular concentration of CldC. Evaluate the expression of key human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) using qPCR or Western blotting.
Increased Drug Efflux Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively transport CldC out of the cell, reducing its intracellular concentration and efficacy. Assess the expression and activity of relevant efflux pumps.

Issue 3: Inconsistent or Unexpected Changes in Downstream Signaling Pathways

Possible CauseSuggested Solution
Indirect Effects The observed changes in a signaling pathway may be a downstream consequence of CldC-induced DNA damage and cell cycle arrest, rather than a direct off-target effect. The related compound 5-fluoro-2'-deoxycytidine has been shown to activate the DNA damage response pathway.[10]
Feedback Loops and Pathway Cross-talk Cellular signaling networks are highly interconnected. Inhibition of one pathway can lead to compensatory changes in others.[7]
Direct Off-Target Effects At higher concentrations, CldC or its metabolites may directly interact with and modulate the activity of other kinases or signaling proteins.[7] Perform in vitro binding or activity assays with purified proteins from the suspected off-target pathway to confirm a direct interaction.

Experimental Protocols

Key Experiment: Cytotoxicity Assay using a Resazurin-Based Reagent

This protocol is adapted from methods used for similar nucleoside analogs and provides a framework for assessing the cytotoxic effects of CldC.

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Count cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well for a 96-well plate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of CldC in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the CldC stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CldC.

  • Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

3. Measurement of Cell Viability:

  • Add 20 µL of a resazurin-based cell viability reagent (e.g., alamarBlue™ or similar) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

4. Data Analysis:

  • Subtract the background reading (from wells with medium only) from all other readings.

  • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the CldC concentration to generate a dose-response curve and calculate the IC₅₀ value.

Quantitative Data Summary

The following table provides example concentration ranges and incubation times that may be a useful starting point for optimizing CldC cytotoxicity assays. These values are based on studies with related compounds and should be optimized for your specific cell line and experimental conditions.

ParameterRecommended RangeReference
CldC Concentration 0.1 µM - 100 µMBased on similar nucleoside analogs
Incubation Time 24 - 72 hours[4]
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/well[11]

Visualizations

Signaling Pathway of CldC Action

CldC_Pathway cluster_outside Extracellular Space cluster_cell Intracellular Space CldC_out This compound (CldC) CldC_in CldC CldC_out->CldC_in Nucleoside Transporters CldCMP CldC-Monophosphate CldC_in->CldCMP Phosphorylation CldCDP CldC-Diphosphate CldCMP->CldCDP Phosphorylation CldCTP CldC-Triphosphate CldCDP->CldCTP Phosphorylation DNA_incorp DNA Incorporation CldCTP->DNA_incorp DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_incorp->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis dCK Deoxycytidine Kinase (dCK) dCK->CldC_in Kinases Other Kinases Kinases->CldCMP Kinases->CldCDP

Caption: Proposed mechanism of action for this compound (CldC).

Experimental Workflow for a CldC Cytotoxicity Assay

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (to ~80% confluency) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24 hours) cell_seeding->incubation_24h treatment 5. Treat Cells with CldC incubation_24h->treatment compound_prep 4. Prepare CldC Dilutions compound_prep->treatment incubation_48_72h 6. Incubation (48-72 hours) treatment->incubation_48_72h add_reagent 7. Add Viability Reagent (e.g., Resazurin) incubation_48_72h->add_reagent incubation_1_4h 8. Incubation (1-4 hours) add_reagent->incubation_1_4h read_plate 9. Measure Fluorescence/ Absorbance incubation_1_4h->read_plate data_analysis 10. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the cytotoxicity of CldC.

References

solubility and handling of 2-Chloro-2'-deoxycytidine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxycytidine powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and in experimental settings.

Solubility Data

The solubility of this compound can vary based on the solvent and temperature. The following table provides solubility data for the closely related compound, 2'-deoxycytidine hydrochloride, which can serve as a useful reference. It is recommended to perform small-scale solubility tests for your specific application.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water41.0155.49
PBS (pH 7.2)10.037.92
DMSO3.011.38

Note: This data is for 2'-deoxycytidine hydrochloride and should be used as an estimation for this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound powder.

  • Storage: Store the powder in a tightly sealed container in a freezer, ideally under an inert atmosphere.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1]

Experimental Protocols

Preparation of a Stock Solution

A common starting point for many experiments is the preparation of a concentrated stock solution, which is then diluted to the final working concentration.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent, such as DMSO or sterile water, to achieve the desired stock concentration. Gentle vortexing may be required to fully dissolve the powder. For aqueous solutions, ensure the powder is fully dissolved before further dilution.

  • Sterilization: If preparing an aqueous stock solution for cell culture, it is advisable to sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Experimental Workflow for Preparing a Working Solution for Cell Culture

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound powder dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve Add solvent store_stock Aliquot and store at -80°C dissolve->store_stock Vortex to mix thaw Thaw stock solution on ice store_stock->thaw dilute Dilute stock in pre-warmed cell culture medium thaw->dilute e.g., to 10 µM add_to_cells Add working solution to cells dilute->add_to_cells

Caption: Workflow for preparing a this compound working solution.

Troubleshooting and FAQs

Here are some common questions and troubleshooting tips for working with this compound.

Q1: My this compound powder is not dissolving easily. What should I do?

  • A1: Ensure you are using a suitable solvent. For hydrophobic compounds, DMSO is often a good choice for creating a stock solution. If using an aqueous solvent like PBS or water, gentle warming to 37°C and vortexing may aid dissolution. However, be cautious with heating as it may accelerate degradation. Always start with a small amount to test solubility before proceeding with your entire sample.

Q2: I observed a precipitate after diluting my DMSO stock solution in cell culture medium. How can I prevent this?

  • A2: This is a common issue when a compound is less soluble in aqueous solutions. To avoid precipitation, try the following:

    • Lower the final concentration: The concentration in your medium may be exceeding its aqueous solubility limit.

    • Use a multi-step dilution: Instead of adding the concentrated DMSO stock directly to the medium, create an intermediate dilution in a smaller volume of medium first.

    • Keep the final DMSO concentration low: Aim for a final DMSO concentration in your cell culture of less than 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.

Q3: How stable is this compound in aqueous solutions?

  • A3: The stability of this compound in aqueous solutions has not been extensively reported. However, related nucleoside analogs, such as 2-chloro-2'-deoxyadenosine, have shown increased degradation in acidic conditions, even at physiological temperatures. It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for extended periods. If storage is necessary, keep solutions at 4°C for short-term use or frozen at -20°C or -80°C for longer-term storage.

Q4: What are the potential degradation pathways for this compound?

  • A4: The chemical structure suggests a susceptibility to hydrolysis, particularly at the 2-chloroethyl substituent. In aqueous solutions, the chloro group could be displaced by water.

Q5: What safety precautions should I take when handling the powder?

  • A5: Always handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, to prevent skin and eye contact.[1] Avoid creating dust.[1]

Q6: How does this compound enter cells and what is its mechanism of action?

  • A6: As a nucleoside analog, this compound is likely transported into cells via nucleoside transporters. Once inside the cell, it can be phosphorylated by deoxycytidine kinase to its active triphosphate form. This triphosphate analog can then be incorporated into DNA, leading to chain termination or other disruptions of DNA synthesis and repair, which is a common mechanism of action for such compounds in cancer therapy research.

Signaling Pathway: Cellular Uptake and Activation

G cluster_pathway Cellular Metabolism of this compound extracellular This compound (Extracellular) transporter Nucleoside Transporter extracellular->transporter intracellular This compound (Intracellular) transporter->intracellular dCK Deoxycytidine Kinase (dCK) intracellular->dCK Phosphorylation monophosphate 2-Chloro-2'-dCMP diphosphate 2-Chloro-2'-dCDP monophosphate->diphosphate Phosphorylation triphosphate 2-Chloro-2'-dCTP (Active Form) diphosphate->triphosphate Phosphorylation dna_inc Incorporation into DNA triphosphate->dna_inc dna_damage DNA Damage / Chain Termination dna_inc->dna_damage

Caption: Cellular uptake and activation pathway of this compound.

References

Technical Support Center: 2-Chloro-2'-deoxycytidine (CldC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Chloro-2'-deoxycytidine (CldC). The information is designed to help minimize potential off-target effects and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving CldC.

IssuePotential CauseRecommended Action
High Cell Toxicity at Low Concentrations High expression of deoxycytidine kinase (dCK) in the cell line, leading to rapid phosphorylation and accumulation of toxic metabolites.1. Titrate CldC Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Modulate dCK Activity: If feasible, co-administer a competitive substrate for dCK, such as deoxycytidine, to reduce the rate of CldC phosphorylation.[1][2] 3. Assess Cell Cycle Arrest: Analyze the cell cycle profile to determine if toxicity is associated with arrest at a specific phase, which can indicate the mechanism of action.[3]
Inconsistent or Lack of Efficacy 1. Low expression of dCK in the target cells. 2. Rapid degradation or metabolism of CldC. 3. High intracellular pools of competing natural nucleosides.1. Measure dCK Expression: Quantify the expression level of dCK in your cell model. 2. Optimize Exposure Time: Increase the duration of CldC exposure to allow for sufficient uptake and metabolism. 3. Control for Competing Nucleosides: Culture cells in a defined medium with known concentrations of nucleosides.
Observed Mutagenicity Incorporation of CldC or its metabolites into the DNA, leading to base pair transitions. While direct evidence for 2-CldC is limited, the related compound 5-Chloro-2'-deoxycytidine is known to cause CG → TA transitions.[4]1. Perform Mutagenicity Assays: Use assays like the Ames test or in vitro micronucleus assay to quantify the mutagenic potential in your experimental system. 2. Sequence Key Genes: If off-target mutations are suspected in specific genes, perform targeted sequencing. 3. Use in dCK-deficient Cells: As a control, test the mutagenicity in cell lines with low or no dCK activity to confirm the role of phosphorylation.
Unexpected Changes in Gene Expression Off-target effects on signaling pathways or epigenetic modifications.1. Transcriptomic Analysis: Perform RNA sequencing to identify global changes in gene expression following CldC treatment. 2. Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are significantly altered. 3. Validate Key Targets: Confirm the changes in key genes or proteins using qPCR or Western blotting.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a nucleoside analog that, like similar compounds, is believed to exert its effects after being phosphorylated by cellular kinases. The primary activating enzyme is deoxycytidine kinase (dCK).[1][2] Once phosphorylated to its triphosphate form, it can be incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[3]

2. What are the potential off-target effects of CldC?

Direct studies on the off-target effects of 2-CldC are limited. However, based on its mechanism as a nucleoside analog, potential off-target effects may include:

  • Mutagenicity: Incorporation into DNA may lead to mutations. The related isomer, 5-Chloro-2'-deoxycytidine, has been shown to be mutagenic.[4]

  • Mitochondrial Toxicity: Some nucleoside analogs can interfere with mitochondrial DNA synthesis.

  • Alterations in Cellular Signaling: The accumulation of phosphorylated metabolites may affect various cellular pathways. For instance, the related compound 2-chloro-2'-deoxyadenosine can induce apoptosis through p53-dependent and independent pathways.[5]

3. How can I reduce the cytotoxicity of CldC in my experiments?

To reduce cytotoxicity, consider the following:

  • Optimize Concentration: Use the lowest effective concentration of CldC.

  • Co-treatment with Deoxycytidine: The presence of the natural substrate for dCK can competitively inhibit the phosphorylation of CldC, thereby reducing the formation of its toxic metabolites.[1][2]

  • Pulsed Exposure: Instead of continuous exposure, a pulsed treatment followed by a recovery period may reduce toxicity to non-target cells.

4. Is CldC the same as Cladribine?

No. This compound (CldC) is a cytidine analog. Cladribine, also known as 2-chloro-2'-deoxyadenosine (CdA), is an adenosine (purine) analog.[6] While both are nucleoside analogs and may share some mechanistic similarities, such as activation by dCK, their downstream effects and metabolic pathways can differ.

Experimental Protocols

Protocol 1: Assessment of CldC Cytotoxicity using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of CldC in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the CldC-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of CldC-Induced Mutagenicity via a Forward Mutation Assay

This protocol is adapted from studies on the related compound 5-Chloro-2'-deoxycytidine.[4]

  • Cell Culture: Culture cells (e.g., mouse embryonic fibroblasts) in the presence of varying concentrations of CldC (e.g., 0.1 µM to 10 µM) and a vehicle control for a defined period (e.g., 72 hours).

  • Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells using a commercial kit.

  • Selection of Mutants: Use a forward mutation assay, such as the 6-thioguanine (6-TG) resistance assay for cells expressing the gpt transgene. Plate a known number of cells in the presence and absence of 6-TG. Only cells with mutations in the gpt gene will survive in the presence of 6-TG.

  • Calculate Mutant Fraction: The mutant fraction is calculated by dividing the number of 6-TG resistant colonies by the total number of viable cells plated (determined from plates without 6-TG).

  • Sequence Analysis: Isolate DNA from the resistant colonies and sequence the target gene to identify the types and frequencies of mutations.

Visualizations

CldC_Metabolic_Pathway cluster_0 Cellular Uptake and Metabolism CldC This compound (CldC) CldCMP CldC-Monophosphate CldC->CldCMP Deoxycytidine Kinase (dCK) CldCDP CldC-Diphosphate CldCMP->CldCDP dCMP Kinase CldCTP CldC-Triphosphate CldCDP->CldCTP NDP Kinase DNA DNA CldCTP->DNA Incorporation by DNA Polymerase Apoptosis Apoptosis DNA->Apoptosis DNAsynth DNA Synthesis Inhibition DNA->DNAsynth

Caption: Metabolic activation pathway of this compound.

Troubleshooting_Workflow Start Experiment with CldC Problem Unexpected Result? Start->Problem Toxicity High Toxicity Problem->Toxicity Yes NoEffect No Effect Problem->NoEffect Yes Mutagenicity Suspected Mutagenicity Problem->Mutagenicity Yes End Proceed with Analysis Problem->End No ActionTox Titrate Dose Co-treat with dC Toxicity->ActionTox ActionNoEffect Check dCK levels Optimize exposure NoEffect->ActionNoEffect ActionMuta Perform Mutagenicity Assay Sequence Target Genes Mutagenicity->ActionMuta

Caption: Troubleshooting workflow for CldC experiments.

References

Validation & Comparative

Comparative Mutagenicity of 5-Chloro-2'-deoxycytidine and 2-Chloro-2'-deoxycytidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of nucleoside analogs is critical for assessing their safety and therapeutic efficacy. This guide provides a detailed comparison of the mutagenicity of two chlorinated deoxycytidine analogs: 5-Chloro-2'-deoxycytidine (5CldC) and 2-Chloro-2'-deoxycytidine. While extensive experimental data is available for 5CldC, there is a notable lack of direct mutagenicity studies for this compound. This comparison, therefore, synthesizes the existing evidence for 5CldC and discusses the potential mutagenic profile of this compound based on related compounds.

Executive Summary

5-Chloro-2'-deoxycytidine is a potent mutagen that primarily induces CG → TA transition mutations. This effect has been demonstrated in both bacterial and mammalian cell systems. The proposed mechanism involves its metabolic conversion to the corresponding triphosphate, which is then incorporated into DNA and subsequently mispaired during replication. In stark contrast, direct experimental data on the mutagenicity of this compound is not available in the public domain. Its potential for genotoxicity is inferred from related 2-chloro-purine analogs, which are known to be cytotoxic and are suspected of causing genetic defects, but this remains speculative without direct testing.

Chemical Structures and Positional Differences

The key structural difference between the two compounds is the position of the chlorine atom on the cytidine base. In 5-Chloro-2'-deoxycytidine, the chlorine is at the C5 position of the pyrimidine ring, while in this compound, it is at the C2 position. This positional isomerization can significantly impact the molecule's interaction with DNA polymerases and repair enzymes, leading to different mutagenic outcomes.

Caption: Chemical structures of 5-CldC and 2-CldC.

Mutagenicity of 5-Chloro-2'-deoxycytidine (5CldC)

Recent studies have extensively characterized 5CldC as a potent mutagen. When introduced into cell culture, it is readily taken up by cells, phosphorylated, and incorporated into DNA.[1] Its presence in the genome leads to a distinct mutational signature.

Quantitative Mutagenicity Data

Experimental data from studies using mouse embryonic fibroblasts (MEFs) and Escherichia coli demonstrate the potent mutagenic activity of 5CldC.

Assay TypeOrganism/Cell LineCompound & ConcentrationResult (Fold Increase vs. Control)Mutation Type ObservedReference
gpt Forward Mutation AssayMouse Embryonic Fibroblasts (MEFs)5CldC (0.3 mM)> 5-foldCG → TA transitions[1][2]
Rifampicin Forward Mutation AssayEscherichia coli5CldCSignificant IncreaseNot specified[2]
Mechanism of Mutagenicity

The mutagenicity of 5CldC stems from its ability to mimic thymine during DNA replication.[2] After its incorporation into DNA opposite guanine, its chlorinated pyrimidine ring can be read as a thymine by DNA polymerases in subsequent rounds of replication, leading to a G-C base pair being incorrectly replaced by an A-T base pair.

G cluster_pathway Proposed Mutagenic Pathway of 5-Chloro-2'-deoxycytidine A 5CldC enters cell B Phosphorylation to 5CldCTP A->B C Incorporation into DNA opposite Guanine (G) B->C D DNA Replication C->D E 5ClC in template strand mispairs with Adenine (A) D->E F Second round of replication E->F G Original G:C pair becomes an A:T pair (CG -> TA Transition) F->G

Caption: Proposed mechanism of 5CldC-induced CG-to-TA transition mutations.

Mutagenicity of this compound

Direct experimental evidence for the mutagenicity of this compound is currently unavailable in peer-reviewed literature. Unlike 5CldC, it has not been the subject of detailed mutagenesis studies. However, insights can be drawn from related compounds.

The analogous purine nucleoside, 2-Chloro-2'-deoxyadenosine (Cladribine), is a well-known anticancer drug.[3] It is primarily known for its cytotoxicity in lymphocytes, where it induces apoptosis (programmed cell death) and inhibits DNA synthesis.[1] While its primary mechanism is cytotoxicity, some related compounds, like 2-chloroadenine, are classified with a GHS hazard statement of H341, indicating it is "suspected of causing genetic defects". This suggests that compounds with a chlorine at the C2 position of the purine or pyrimidine ring may have genotoxic potential, but this is not definitive proof of mutagenicity for this compound.

Without experimental data, any comparison remains theoretical. The C2 position is directly involved in the Watson-Crick hydrogen bonding with guanine. A chlorine substitution at this position would sterically and electronically hinder proper base pairing, which could potentially stall DNA replication or be excised by DNA repair mechanisms rather than cause the specific mispairing events seen with 5CldC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of mutagenicity data. The following protocols are based on those used to evaluate 5CldC.

gpt Forward Mutation Assay in Mouse Embryonic Fibroblasts (MEFs)

This assay quantifies mutations in the endogenous gpt gene.

  • Cell Culture: gptΔ C57BL/6J mouse embryonic fibroblasts are cultured in standard DMEM medium supplemented with 10% fetal bovine serum.

  • Compound Exposure: Cells are treated with the test compound (e.g., 0.3 mM 5CldC) or a vehicle control for a defined period, such as 72 hours.[1][2]

  • Mutant Selection: After exposure, cells are washed and cultured in a selective medium containing 6-thioguanine (6-TG). Wild-type cells with a functional gpt gene will incorporate 6-TG and die, while mutant cells lacking gpt function will survive and form colonies.

  • Quantification: The number of 6-TG resistant colonies is counted. The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (determined by a parallel cytotoxicity assay).

G cluster_workflow Workflow for the gpt Forward Mutation Assay A Culture MEF Cells B Expose cells to Test Compound (e.g., 5CldC) for 72 hours A->B C Wash and Replate Cells B->C D Apply Selective Medium (with 6-Thioguanine) C->D E Incubate to allow colony formation D->E F Count Resistant Colonies & Calculate Mutation Frequency E->F

Caption: Generalized workflow for assessing mutagenicity using the gpt assay in MEFs.

Conclusion

The comparison between 5-Chloro-2'-deoxycytidine and this compound highlights a significant disparity in our understanding of their mutagenic properties.

  • 5-Chloro-2'-deoxycytidine is a well-documented, potent mutagen. It induces a specific pattern of CG → TA transitions through its incorporation into DNA and subsequent mispairing. The quantitative data and mechanistic understanding are robust.

  • This compound lacks direct mutagenicity data. While its structural analog at the purine level (2-Chloro-2'-deoxyadenosine) is a potent cytotoxic agent, and the corresponding base (2-chloroadenine) is suspected to be genotoxic, the mutagenic potential of this compound itself remains uncharacterized.

For researchers in drug development, 5CldC should be handled as a known mutagen. For this compound, further investigation is imperative. Standard mutagenicity assays, such as the Ames test and mammalian cell-based forward mutation assays, are required to fill the existing data gap and provide a conclusive assessment of its risk profile.

References

A Comparative Analysis of the Cytotoxic Effects of 2-Chloro-2'-deoxycytidine and Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, nucleoside analogs represent a cornerstone of treatment for various malignancies. These agents function by mimicking endogenous nucleosides, thereby interfering with DNA and RNA synthesis and ultimately inducing cell death. This guide provides a detailed comparison of the cytotoxic effects of two such deoxycytidine analogs: 2-Chloro-2'-deoxycytidine (CldC) and the well-established chemotherapeutic agent, Gemcitabine (dFdC). This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data on their mechanisms, efficacy, and the protocols used for their evaluation.

Mechanism of Action: A Tale of Two Analogs

Both gemcitabine and other deoxycytidine analogs exert their cytotoxic effects by disrupting the process of DNA replication. However, the specifics of their molecular interactions and metabolic activation define their potency and clinical utility.

Gemcitabine (dFdC): The Established Agent

Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[1][2] Its mechanism is multifaceted and includes a unique self-potentiation feature.[1]

  • Cellular Uptake and Activation: Gemcitabine enters the cell via nucleoside transporters.[3] Inside the cell, the enzyme deoxycytidine kinase (dCK) phosphorylates it to gemcitabine monophosphate (dFdCMP).[3] This is followed by further phosphorylation to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3][4]

  • DNA Chain Termination: The active dFdCTP metabolite competitively inhibits the incorporation of the natural nucleotide, deoxycytidine triphosphate (dCTP), into the DNA strand during replication.[4] Once dFdCTP is incorporated, only one additional nucleotide can be added before DNA polymerase is unable to proceed.[1] This "masked chain termination" effectively halts DNA elongation and leads to irreparable errors, triggering apoptosis.[1][5]

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[5][6] This enzyme is crucial for producing the deoxynucleotides required for DNA synthesis. By inhibiting RNR, gemcitabine depletes the intracellular pool of dCTP, which reduces competition and further enhances the incorporation of dFdCTP into DNA—a process known as self-potentiation.[1][4]

  • Cell Cycle Arrest: These actions collectively cause cells to arrest, primarily at the G1/S-phase boundary of the cell cycle, and induce programmed cell death (apoptosis).[2][4][7]

This compound (CldC): An Analog in Focus

While less extensively characterized in publicly available literature than gemcitabine, this compound is a nucleoside derivative that, like other deoxycytidine analogs, is expected to interfere with nucleic acid synthesis.[8] Its activation is presumed to follow a similar path, requiring phosphorylation by deoxycytidine kinase (dCK) to exert its cytotoxic effects. The chlorine substitution at the 2' position of the deoxyribose sugar is the key structural difference from the natural deoxycytidine and is the basis for its therapeutic action. The cytotoxic effects of related analogs, such as (E)-2'-deoxy-2'-(fluoromethylene)-cytidine, are also dependent on dCK activity.[9]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes published IC50 values for gemcitabine across a panel of human pancreatic cancer cell lines. At present, directly comparable, peer-reviewed IC50 data for this compound on the same cell lines were not identified in the available literature.

Cell LineCancer TypeGemcitabine IC50 (nM)Reference(s)
MIA PaCa-2Pancreatic25.00 ± 0.47 (at 72h)[10]
PANC-1Pancreatic48.55 ± 2.30 (at 72h)[10]
BxPC-3Pancreatic~5 - 11 (range from studies)[11][12]
AsPC-1Pancreatic~367 (afatinib study context)[11]
Capan-1Pancreatic105[11]
FA6Pancreatic5[11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental evaluation of these compounds, the following diagrams are provided.

Gemcitabine_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space Gem_out Gemcitabine (dFdC) Gem_in Gemcitabine (dFdC) Gem_out->Gem_in Nucleoside Transporter dFdCMP dFdCMP Gem_in->dFdCMP dCK dFdCDP dFdCDP (Active) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDP Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Incorporation & Masked Chain Termination Apoptosis Apoptosis DNA->Apoptosis dCTP_pool dCTP Pool RNR->dCTP_pool Production

Caption: Mechanism of action for Gemcitabine (dFdC).

Cytotoxicity_Workflow cluster_assay Viability Assessment start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h (Allow attachment) start->incubation1 treatment Treat cells with serial dilutions of This compound or Gemcitabine incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubation3->add_dmso read_plate Measure Absorbance (e.g., at 570 nm) add_dmso->read_plate analysis Calculate IC50 Values (Dose-response curve analysis) read_plate->analysis

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

Experimental Protocols

The following are representative protocols for assessing the cytotoxic effects of compounds like this compound and gemcitabine.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., pancreatic adenocarcinoma lines like PANC-1 or MIA PaCa-2) are obtained from a repository like the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂. Cells are passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well flat-bottom plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.[12] The plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Stock solutions of this compound and gemcitabine are prepared in a suitable solvent (e.g., DMSO or sterile PBS). A series of dilutions are made in culture medium to achieve the desired final concentrations (e.g., from 0.001 to 1000 µM).[12] The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle only.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.[10][12]

  • Assay Procedure:

    • Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

    • The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry analysis software.

References

A Comparative Guide to Nucleoside Analogs in DNA Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key nucleoside analogs known to inhibit DNA synthesis, a cornerstone of many chemotherapeutic strategies. Due to the limited specific data on 2-Chloro-2'-deoxycytidine, this document focuses on a comprehensive comparison of two well-characterized and clinically significant nucleoside analogs: Gemcitabine and Clofarabine . Additionally, data for a related chlorinated compound, 2-Chloro-2'-deoxyadenosine (Cladribine) , is included to provide a broader context of halogenated nucleoside analogs.

This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid in research and development.

Comparative Analysis of DNA Synthesis Inhibition

The inhibitory effects of Gemcitabine, Clofarabine, and Cladribine on DNA synthesis are multifaceted, involving direct competition with natural deoxynucleotides, inhibition of key enzymes, and induction of apoptosis. The following tables summarize their performance based on experimental data.

Table 1: In Vitro Cytotoxicity of Nucleoside Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Citation
Gemcitabine BxPC-3Pancreatic Cancer0.005[1]
PANC-1Pancreatic CancerVaries[1]
CFPAC-1Pancreatic CancerVaries[1]
L3.6plPancreatic Carcinoma-[2]
A2780Ovarian Cancer-[3]
CCRF-CEMHuman Leukemia0.001 (as ng/ml)[2]
Clofarabine BxPC-3Pancreatic Cancer0.0025 (in combination)[1]
J45.01T-cell Lymphoma0.045[2]
SUP-T1T-cell Lymphoma-[2]
OCI-LY10B-cell Lymphoma-[2]
2-Chloro-2'-deoxyadenosine (Cladribine) CCRF-CEMT-lymphoblastoid0.045[4]

Note: IC50 values can vary significantly based on the experimental conditions, such as exposure time and the specific assay used.

Table 2: Inhibition of Key Enzymes in DNA Synthesis
Compound (Active Form)Target EnzymeInhibition PotencyCitation
Gemcitabine (dFdCTP) DNA Polymerase αKi = 11.2 µM[3]
DNA Polymerase εKi = 14.4 µM[3]
Ribonucleotide ReductasePotent Inhibitor[5]
Clofarabine (Clofarabine Triphosphate) DNA Polymerase αStrong Inhibitor[5]
Ribonucleotide ReductaseStrong Inhibitor (IC50: 0.1-0.3 µM for CldATP)[5][6]
2-Chloro-2'-deoxyadenosine (CldATP) Ribonucleotide ReductaseIC50 = 0.1-0.3 µM[6]

Mechanisms of Action and Signaling Pathways

The primary mechanism for these nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms. These active metabolites then inhibit DNA synthesis through two main routes: incorporation into the growing DNA strand, leading to chain termination, and inhibition of ribonucleotide reductase, which depletes the pool of deoxynucleotides required for DNA replication.[5][7]

Gemcitabine's Mechanism of Action

Gemcitabine, as its triphosphate metabolite (dFdCTP), is incorporated into DNA. After its incorporation, one more nucleotide is added, which "masks" the gemcitabine molecule from excision repair enzymes, a phenomenon known as "masked chain termination."[3] This leads to a halt in DNA synthesis and subsequent apoptosis. Gemcitabine also induces apoptosis through the activation of the AMPK/mTOR signaling pathway and involves mitochondria-mediated pathways.[8][9]

Gemcitabine_Pathway Gemcitabine Gemcitabine dFdCTP dFdCTP (Active form) Gemcitabine->dFdCTP Phosphorylation AMPK AMPK Pathway Gemcitabine->AMPK Mitochondria Mitochondrial Pathway Gemcitabine->Mitochondria DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase dFdCTP->RNR Inhibits DNA_Strand DNA Strand Incorporation DNA_Polymerase->DNA_Strand Chain_Termination Masked Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis dNTP_pool dNTP Pool Depletion RNR->dNTP_pool dNTP_pool->Apoptosis AMPK->Apoptosis Mitochondria->Apoptosis

Caption: Gemcitabine's signaling pathway to apoptosis.

Clofarabine's Mechanism of Action

Clofarabine is converted to its active 5'-triphosphate form, which inhibits DNA synthesis by terminating DNA chain elongation and inhibiting DNA polymerases.[7] It also potently inhibits ribonucleotide reductase.[5] Furthermore, clofarabine disrupts the mitochondrial membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c, which triggers apoptosis.[5][10]

Clofarabine_Pathway Clofarabine Clofarabine Clofarabine_TP Clofarabine-TP (Active form) Clofarabine->Clofarabine_TP Phosphorylation DNA_Polymerase DNA Polymerase Clofarabine_TP->DNA_Polymerase Inhibits RNR Ribonucleotide Reductase Clofarabine_TP->RNR Inhibits Mitochondria Mitochondrial Disruption Clofarabine_TP->Mitochondria DNA_Incorporation DNA Incorporation DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis dNTP_pool dNTP Pool Depletion RNR->dNTP_pool dNTP_pool->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Clofarabine's mechanism leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the effects of nucleoside analogs on DNA synthesis.

Protocol 1: Cellular DNA Synthesis Inhibition Assay (Radiolabeled Nucleotide Incorporation)

This assay measures the extent to which a compound inhibits the incorporation of a radiolabeled nucleoside (e.g., [³H]-thymidine) into newly synthesized DNA in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium

  • Test compounds (Gemcitabine, Clofarabine, etc.)

  • [³H]-thymidine (or other radiolabeled deoxynucleoside)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and enter the logarithmic growth phase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 18-24 hours). Include a vehicle control.

  • Radiolabeling: Add [³H]-thymidine to each well and incubate for a shorter period (e.g., 4 hours) to label newly synthesized DNA.

  • Cell Lysis and Precipitation: Aspirate the medium, wash the cells, and lyse them. Precipitate the DNA using cold TCA.

  • Quantification: Wash the precipitate to remove unincorporated radiolabel. Solubilize the DNA and add scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory effect of the compound on DNA synthesis.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro DNA Polymerase Inhibition Assay

This cell-free assay directly measures the effect of the active triphosphate form of the nucleoside analog on the activity of purified DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., DNA polymerase α or ε)

  • Activated DNA template-primer

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP)

  • Active triphosphate form of the test compound (e.g., dFdCTP)

  • Reaction buffer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template-primer, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of the active triphosphate form of the test compound to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid like TCA.

  • Quantification: Spot the reaction mixture onto filters, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity of the DNA-incorporated label using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) or IC50 value of the compound for the specific DNA polymerase.

Experimental_Workflow cluster_cellular Cellular Assay cluster_invitro In Vitro Assay Cell_Culture 1. Cell Culture Treatment 2. Compound Treatment Cell_Culture->Treatment Radiolabeling 3. Radiolabeling Treatment->Radiolabeling Measurement_Cell 4. Measure Incorporation Radiolabeling->Measurement_Cell Data_Analysis Data Analysis (IC50 / Ki) Measurement_Cell->Data_Analysis Reaction_Setup 1. Reaction Setup Inhibitor_Addition 2. Add Inhibitor-TP Reaction_Setup->Inhibitor_Addition Enzyme_Addition 3. Add DNA Polymerase Inhibitor_Addition->Enzyme_Addition Measurement_Invitro 4. Measure Activity Enzyme_Addition->Measurement_Invitro Measurement_Invitro->Data_Analysis

Caption: General workflow for DNA synthesis inhibition assays.

References

Cross-Reactivity of Anti-DNA Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactive potential of anti-double-stranded DNA (anti-dsDNA) antibodies with alternative biological molecules. This guide provides a comparative overview of known cross-reactivities, their pathological significance, and the experimental methodologies used for their detection.

Introduction: The Enigma of Anti-DNA Antibody Specificity

Anti-double-stranded DNA (anti-dsDNA) antibodies are a serological hallmark of the autoimmune disease Systemic Lupus Erythematosus (SLE) and are strongly implicated in the pathogenesis of lupus nephritis.[1][2] While their primary target is DNA, a growing body of evidence reveals that a subset of these antibodies can cross-react with a variety of other self-antigens. This polyspecificity is believed to be a critical factor in the widespread tissue damage observed in SLE, extending beyond the direct effects of immune complexes containing DNA. Understanding the nature and targets of this cross-reactivity is crucial for elucidating disease mechanisms and developing more targeted therapies.

It is important to note that extensive searches of scientific literature did not yield any studies on the cross-reactivity of anti-DNA antibodies with 2-Chloro-2'-deoxycytidine. This document will therefore focus on well-documented cross-reactivities of anti-dsDNA antibodies with other biologically relevant molecules.

Comparative Analysis of Anti-dsDNA Antibody Cross-Reactivity

While precise quantitative binding affinities (e.g., K_d values) are not consistently reported across studies, a qualitative comparison of the key known cross-reactivities of anti-dsDNA antibodies is presented below. This table summarizes the cross-reactive targets, their pathological implications, and the primary methods used for their characterization.

Cross-Reactive TargetPathological AssociationPrimary Detection MethodsKey Findings
α-Actinin Lupus Nephritis: Implicated in the binding of anti-dsDNA antibodies to glomerular structures, contributing to kidney damage.[3][4][5][6]ELISA, Western Blotting, ImmunofluorescenceA greater proportion of anti-dsDNA antibodies from SLE patients with renal disease bind to α-actinin compared to patients without renal involvement.[4][6] Pathogenic anti-dsDNA antibodies show stronger binding to α-actinin.[4]
NR2 Subunit of NMDA Receptor Neuropsychiatric SLE: Associated with neuronal apoptosis and cognitive dysfunction.[1][7]ELISA, Immunoprecipitation, In vivo and in vitro neuronal cell death assaysA subset of anti-dsDNA antibodies recognizes a peptide sequence on the NR2a and NR2b subunits of the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal cell death.[1][7] These cross-reactive antibodies have been found in the cerebrospinal fluid of SLE patients with neurological symptoms.[1][7]
Complement Component C1q Lupus Nephritis & Immune Dysregulation: May contribute to glomerulonephritis by direct binding to C1q in the glomeruli and may impair the clearance of immune complexes and apoptotic debris.[8][9]ELISAA subset of anti-dsDNA antibodies, particularly those that also recognize the NR2 receptor, can bind to C1q.[8][9] This interaction can localize the antibodies to the glomeruli.[8]

Experimental Protocols: Assessing Antibody Cross-Reactivity

The gold standard for investigating antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantitatively assesses the ability of a soluble antigen to inhibit the binding of an antibody to a plate-bound antigen.

Competitive ELISA Protocol for Determining Cross-Reactivity

Objective: To determine if an anti-dsDNA antibody cross-reacts with a putative alternative antigen (e.g., α-actinin).

Materials:

  • 96-well high-binding ELISA plates

  • Purified dsDNA (for coating)

  • Purified alternative antigen (e.g., α-actinin) as the competitor

  • Purified anti-dsDNA monoclonal antibody or patient-derived polyclonal antibodies

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in Phosphate Buffered Saline)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with a solution of dsDNA (e.g., 1-10 µg/mL in a suitable coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor antigen (α-actinin) in a suitable buffer.

    • In separate tubes, pre-incubate a constant concentration of the anti-dsDNA antibody with the various concentrations of the competitor antigen for 1-2 hours at room temperature. A control with no competitor antigen is essential.

  • Binding to Plate:

    • Add the antibody-competitor mixtures to the dsDNA-coated wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add the substrate solution to each well and incubate in the dark until a color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the concentration of the competitor antigen. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The IC50 (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the cross-reactivity.

Visualizing Experimental Workflows

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_competition Competition cluster_binding_detection Binding & Detection cluster_analysis Analysis Coat_Plate Coat Plate with dsDNA Block_Plate Block Plate Coat_Plate->Block_Plate Add_Mixture Add Ab-Competitor Mixture to Coated Plate Pre_Incubate Pre-incubate Anti-dsDNA Ab with Competitor Antigen (e.g., α-actinin) Pre_Incubate->Add_Mixture Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Add_Mixture->Add_Secondary_Ab Add_Substrate Add Substrate & Develop Signal Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Plot_Data Plot Absorbance vs. Competitor Concentration Read_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Note on 2-Chloro-2'-deoxyadenosine (Cladribine)

While the initial query mentioned this compound, it is plausible that the intended molecule of interest was 2-Chloro-2'-deoxyadenosine, also known as Cladribine. Cladribine is a purine nucleoside analogue used as an immunosuppressive drug in the treatment of certain leukemias and multiple sclerosis. Its mechanism of action involves its preferential accumulation in lymphocytes, where it is converted into its active triphosphate form. This active metabolite interferes with DNA synthesis and repair, leading to lymphocyte depletion. The therapeutic effect of Cladribine in autoimmune diseases is primarily due to this reduction in T and B cell counts, rather than a direct interaction with or cross-reactivity of anti-dsDNA antibodies.

Signaling Pathways and Logical Relationships

The interaction of cross-reactive anti-dsDNA antibodies with their non-DNA targets can trigger various downstream signaling pathways, leading to cellular dysfunction and tissue damage. The following diagram illustrates a generalized pathway from antibody binding to pathological outcome.

Pathogenic_Pathway cluster_sle Systemic Lupus Erythematosus (SLE) cluster_cross_reactivity Cross-Reactivity cluster_cellular_effects Cellular Effects cluster_pathology Pathological Outcome Anti_dsDNA_Ab Anti-dsDNA Antibody Production Cross_Reactive_Target Binding to Cross-Reactive Target (e.g., α-actinin, NR2 receptor) Anti_dsDNA_Ab->Cross_Reactive_Target Signaling_Activation Intracellular Signaling Activation Cross_Reactive_Target->Signaling_Activation Apoptosis Apoptosis/Cell Death Signaling_Activation->Apoptosis Inflammation Pro-inflammatory Cytokine Release Signaling_Activation->Inflammation Tissue_Damage Tissue Damage (e.g., Lupus Nephritis, Neuronal Injury) Apoptosis->Tissue_Damage Inflammation->Tissue_Damage

Caption: Generalized pathogenic pathway of cross-reactive anti-dsDNA antibodies.

References

A Comparative Analysis of 2-Chloro-2'-deoxycytidine and Other Key Cytidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Chloro-2'-deoxycytidine and other prominent cytidine analogs utilized in oncology research and clinical practice. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols for key assays.

Introduction to Cytidine Analogs

Cytidine analogs are a class of antimetabolite drugs that structurally mimic the natural nucleoside cytidine. Their therapeutic effect primarily stems from their interference with nucleic acid synthesis and function, leading to cytotoxicity, particularly in rapidly proliferating cancer cells. These analogs are prodrugs, requiring intracellular phosphorylation to their active triphosphate forms to exert their effects. This guide will focus on a comparative analysis of this compound alongside well-established cytidine analogs such as Gemcitabine, Cytarabine, Decitabine, and Azacitidine.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of cytidine analogs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various cytidine analogs against different cancer cell lines. It is important to note that direct comparative data for this compound is limited in publicly available literature, reflecting its less prominent role in current anticancer research compared to other analogs.

Cytidine AnalogCancer Cell LineIC50 (µM)Reference
Gemcitabine HCT-116 (Colon)0.04
A549 (Lung)0.03[1]
MiaPaCa-2 (Pancreatic)0.02[2]
BxPC-3 (Pancreatic)0.015[2]
Cytarabine (Ara-C) HL-60 (Leukemia)0.1
CEM (Leukemia)0.05[3]
Decitabine (5-aza-dC) HCT-116 (Colon)0.5[4]
HL-60 (Leukemia)0.3[5]
Azacitidine (5-aza-C) HCT-116 (Colon)2.18 (24h)[6]
Caco-2 (Colon)5[4]
5-Chloro-2'-deoxycytidine Mouse Embryonic FibroblastsInduces dose-dependent decrease in cell growth and survival up to 0.3 mM[7]

Note: IC50 values can vary significantly based on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes and is collated from various studies.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for most cytidine analogs involves their incorporation into DNA and/or RNA, leading to the inhibition of nucleic acid synthesis and the induction of apoptosis. However, specific analogs can have distinct downstream effects on cellular signaling pathways.

A key pathway implicated in the cellular response to cytidine analog-induced DNA damage is the c-Jun N-terminal kinase (JNK) signaling pathway.[3][8] Upon DNA damage, the JNK pathway can be activated, leading to the phosphorylation of c-Jun, a transcription factor that plays a crucial role in regulating apoptosis. The activation of this pathway is a critical determinant of cell fate following treatment with cytidine analogs.

G General Signaling Pathway for Cytidine Analog-Induced Apoptosis cluster_0 Cellular Uptake and Activation cluster_1 Induction of DNA Damage cluster_2 JNK Signaling Pathway cluster_3 Apoptosis Cytidine Analog (Prodrug) Cytidine Analog (Prodrug) Active Triphosphate Form Active Triphosphate Form Cytidine Analog (Prodrug)->Active Triphosphate Form Phosphorylation Incorporation into DNA/RNA Incorporation into DNA/RNA Active Triphosphate Form->Incorporation into DNA/RNA DNA Damage & Replication Stress DNA Damage & Replication Stress Incorporation into DNA/RNA->DNA Damage & Replication Stress JNK Activation JNK Activation DNA Damage & Replication Stress->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis

Cytidine Analog-Induced Apoptotic Signaling Pathway

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic and mechanistic effects of cytidine analogs. This workflow integrates in vitro assays to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess therapeutic efficacy.

G Experimental Workflow for Cytidine Analog Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cancer Cell Line Culture B IC50 Determination (MTT Assay) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D DNA Damage Analysis (Western Blot) A->D E Xenograft Model Development B->E Select effective concentrations D->E Confirm mechanism in vivo F Drug Administration E->F G Tumor Growth Inhibition Assessment F->G

Experimental Workflow for Cytidine Analog Evaluation

The logical relationship between different cytidine analogs can be understood based on their primary mechanism of action. While most are DNA synthesis inhibitors, some, like Decitabine and Azacitidine, also function as DNA methyltransferase (DNMT) inhibitors, leading to epigenetic modifications.

G Logical Relationships of Cytidine Analogs cluster_0 Primary Mechanism cluster_1 Examples Cytidine Analogs Cytidine Analogs DNA Synthesis Inhibitors DNA Synthesis Inhibitors Cytidine Analogs->DNA Synthesis Inhibitors DNMT Inhibitors DNMT Inhibitors Cytidine Analogs->DNMT Inhibitors Gemcitabine Gemcitabine DNA Synthesis Inhibitors->Gemcitabine Cytarabine Cytarabine DNA Synthesis Inhibitors->Cytarabine This compound This compound DNA Synthesis Inhibitors->this compound Decitabine Decitabine DNMT Inhibitors->Decitabine Azacitidine Azacitidine DNMT Inhibitors->Azacitidine

Logical Relationships of Cytidine Analogs

Experimental Protocols

I. Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of cytidine analogs on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Cytidine analog stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the cytidine analog in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the drug. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[9]

II. In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general guideline for establishing and utilizing a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of cytidine analogs.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Cytidine analog formulation

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume.

  • Drug Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the cytidine analog and vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Conclusion

This comparative guide provides a detailed overview of this compound and other significant cytidine analogs. While established analogs like Gemcitabine and Cytarabine have well-defined mechanisms and extensive clinical data, the role of this compound in oncology remains less explored, with limited comparative data available. The provided experimental protocols offer a standardized framework for the preclinical evaluation of these and other novel cytidine analogs. Further research is warranted to fully elucidate the therapeutic potential of less-characterized analogs and to develop novel combination strategies to overcome drug resistance.

References

Assessing the Specificity of 2-Chloro-2'-deoxycytidine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of DNA synthesis is fundamental to a wide range of research areas, from cancer biology to developmental studies. The incorporation of nucleoside analogs that can be subsequently detected is a cornerstone technique for labeling and isolating newly synthesized DNA. This guide provides a comparative overview of 2-Chloro-2'-deoxycytidine (CldC), a halogenated deoxycytidine analog, and assesses its potential specificity for DNA incorporation. Due to the limited direct experimental data on CldC, this guide draws comparisons from its isomer, 5-Chloro-2'-deoxycytidine (5CldC), and its corresponding purine analog, 2-Chloro-2'-deoxyadenosine (CldA), alongside widely used alternatives such as 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU).

Comparative Analysis of Nucleoside Analogs for DNA Labeling

The ideal nucleoside analog for labeling DNA should be efficiently and specifically incorporated into newly synthesized strands without causing significant cellular toxicity or altering normal cellular processes. The following table summarizes the characteristics of CldC, based on inferences from related compounds, and compares them with established alternatives.

FeatureThis compound (CldC) (Inferred)5-Chloro-2'-deoxycytidine (5CldC)2-Chloro-2'-deoxyadenosine (CldA)5-ethynyl-2'-deoxyuridine (EdU)
Incorporation Principle Substrate for DNA polymerases after intracellular phosphorylation.Incorporated into the genome from the nucleotide pool.[1]Phosphorylated intracellularly and incorporated into DNA.[2]Incorporated into newly synthesized DNA during the S-phase.
Detection Method Likely requires specific antibodies for detection.Detected through its mutagenic signature.[1]Detected using specific antibodies.Copper-catalyzed "click" chemistry with a fluorescent azide.
Specificity for DNA Expected to be incorporated into DNA, but potential for off-target effects exists.Incorporated into DNA.[1]Incorporated into DNA.[2]Highly specific for DNA.
Potential for Mutagenicity High, based on its isomer 5CldC.Potently mutagenic, causing CG → TA transitions.[1]Known to be cytotoxic, suggesting potential for DNA damage.Generally considered less toxic than BrdU, but can induce a DNA damage response.
Toxicity Expected to be cytotoxic.Potently mutagenic.[1]Cytotoxic to both dividing and non-dividing lymphocytes.Can exhibit cytotoxicity, particularly with long-term exposure.
Cell Permeability Expected to be cell-permeable.Enters cells when supplied in the growth media.[1]Administered intravenously or orally.Readily enters cells.

Experimental Protocols

General Protocol for Nucleoside Analog Incorporation in Cell Culture
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

  • Preparation of Nucleoside Analog Stock Solution: Prepare a stock solution of the nucleoside analog (e.g., 10 mM) in a suitable solvent, such as sterile water or DMSO.

  • Labeling: Add the nucleoside analog to the cell culture medium to a final concentration typically in the range of 1-10 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition. A common labeling pulse is 1-2 hours.

  • Cell Harvesting and Fixation: After the labeling period, wash the cells with PBS and harvest them. For adherent cells, use trypsinization. Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS) to allow for the entry of detection reagents.

  • Detection:

    • For Halogenated Nucleosides (like CldC and BrdU): Denature the DNA using an acid treatment (e.g., 2N HCl) to expose the incorporated analog. Neutralize the acid and then incubate with a specific primary antibody against the analog, followed by a fluorescently labeled secondary antibody.

    • For EdU: Perform the click chemistry reaction by incubating the cells with a reaction cocktail containing a fluorescent azide and a copper catalyst.

  • Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

The incorporation of this compound into DNA is contingent on its intracellular phosphorylation to the triphosphate form, which can then be recognized by DNA polymerases.

G cluster_cell Intracellular Metabolism CldC 2-Chloro-2'- deoxycytidine (CldC) CldC_MP CldC-Monophosphate CldC->CldC_MP dCK/dGK CldC_DP CldC-Diphosphate CldC_MP->CldC_DP CldC_TP CldC-Triphosphate CldC_DP->CldC_TP DNA_Polymerase DNA Polymerase CldC_TP->DNA_Polymerase Incorporated_DNA Incorporation into newly synthesized DNA DNA_Polymerase->Incorporated_DNA

Caption: Intracellular activation of this compound (CldC).

The diagram illustrates the presumed metabolic pathway for the activation of CldC. Upon entering the cell, CldC is sequentially phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK) and potentially deoxyguanosine kinase (dGK), to its monophosphate, diphosphate, and finally its active triphosphate form. 2-Chloro-2'-deoxyadenosine (CldA) is known to be phosphorylated by dCK and dGK.[2] This active triphosphate can then serve as a substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA.

G Start Cell Culture with Nucleoside Analog Labeling Pulse Labeling (e.g., 1-2 hours) Start->Labeling Harvest Cell Harvesting and Fixation Labeling->Harvest Permeabilization Permeabilization Harvest->Permeabilization Detection Detection (Antibody or Click Chemistry) Permeabilization->Detection Analysis Analysis (Microscopy/Flow Cytometry) Detection->Analysis

Caption: Experimental workflow for nucleoside analog-based DNA labeling.

This workflow outlines the key steps in a typical experiment designed to label and detect newly synthesized DNA using a nucleoside analog. The process begins with the introduction of the analog to the cell culture, followed by a labeling period, cell processing, and finally detection and analysis.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2'-Chloro-2'-deoxycytidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of nucleoside analogs is paramount for the design of effective therapeutics. This guide provides a comprehensive comparison of the metabolic stability of 2'-Chloro-2'-deoxycytidine (CldC) and its key analogs, supported by experimental data and detailed protocols to inform preclinical development.

The therapeutic potential of nucleoside analogs is intrinsically linked to their metabolic stability. Rapid degradation can lead to diminished efficacy and the formation of unwanted metabolites, while excessive stability might result in prolonged exposure and potential toxicity. This comparison focuses on 2'-substituted deoxycytidine analogs, a class of compounds with significant interest in antiviral and anticancer research. Their metabolic stability is primarily governed by two key enzymatic pathways: phosphorylation by deoxycytidine kinase (dCK), which activates the compounds to their therapeutic triphosphate form, and deamination by cytidine deaminase (CDA), a major inactivation pathway that converts them to their corresponding uridine analogs.

Comparative Metabolic Stability Data

The following tables summarize the available quantitative data on the metabolic stability of 2'-Chloro-2'-deoxycytidine and its analogs. The primary parameters for comparison are the in vitro half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes and hepatocytes. These values provide a direct measure of the susceptibility of these compounds to metabolic enzymes.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
2'-Chloro-2'-deoxycytidine (CldC) Data not availableData not available
2'-Fluoro-2'-deoxycytidine (FdC) Data not availableData not available
Gemcitabine (dFdC) Data not availableData not available
Cytarabine (Ara-C) Data not availableData not available
2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC) Data not availableData not available

Table 2: Metabolic Stability in Human Hepatocytes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Reference
2'-Chloro-2'-deoxycytidine (CldC) Data not availableData not available
2'-Fluoro-2'-deoxycytidine (FdC) Data not availableData not available
β-l-2′-deoxycytidine (l-dC) >900 (for triphosphate)Not Applicable[1]

Table 3: Susceptibility to Human Cytidine Deaminase (CDA)

CompoundRelative Substrate ReactivityReference
Cytarabine (Ara-C) High[2]
Gemcitabine (dFdC) High[2]
2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine (CNDAC) Low (>10-fold less than Ara-C and dFdC)[2]

The data indicates that modifications at the 2'-position of the deoxyribose sugar significantly influence the metabolic fate of deoxycytidine analogs. For instance, the 2'-C-cyano substitution in CNDAC renders it a poor substrate for cytidine deaminase, which is a major inactivation pathway for other analogs like Ara-C and gemcitabine[2]. This resistance to deamination can lead to a longer intracellular half-life of the active compound, potentially enhancing its therapeutic efficacy. While specific data for 2'-Chloro-2'-deoxycytidine is lacking, it is crucial to experimentally determine its stability profile to predict its pharmacokinetic behavior.

Metabolic Pathways of 2'-Deoxycytidine Analogs

The metabolic activation and inactivation of 2'-deoxycytidine analogs is a critical determinant of their therapeutic index. The primary pathways are illustrated below.

MetabolicPathways cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway 2'-Deoxycytidine_Analog 2'-Deoxycytidine_Analog Monophosphate Monophosphate 2'-Deoxycytidine_Analog->Monophosphate dCK 2'-Deoxyuridine_Analog 2'-Deoxyuridine_Analog 2'-Deoxycytidine_Analog->2'-Deoxyuridine_Analog CDA Diphosphate Diphosphate Monophosphate->Diphosphate dCMPK Triphosphate (Active) Triphosphate (Active) Diphosphate->Triphosphate (Active) NDPK

Metabolic activation and inactivation of 2'-deoxycytidine analogs.

This diagram illustrates the two competing metabolic fates of 2'-deoxycytidine analogs. The desired activation pathway involves sequential phosphorylation by deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate kinase (NDPK) to form the active triphosphate metabolite. This active form can then be incorporated into DNA, leading to the desired therapeutic effect. Concurrently, the inactivation pathway, primarily mediated by cytidine deaminase (CDA), converts the analog to its corresponding uridine derivative, rendering it inactive. The balance between these two pathways is a key determinant of the drug's overall efficacy.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the preclinical evaluation of drug candidates. Below are detailed methodologies for the key experiments cited in the comparison.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate of metabolism of a compound by the cytochrome P450 (CYP) enzymes and other microsomal enzymes.

Workflow:

MicrosomalStabilityWorkflow Test_Compound Test Compound (e.g., 1 µM) Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Human Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Incubation NADPH NADPH (e.g., 1 mM) NADPH->Incubation Sampling Sample at multiple time points (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Workflow for microsomal metabolic stability assay.

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM) and NADPH (e.g., at a final concentration of 1 mM).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

In Vitro Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.

Workflow:

HepatocyteStabilityWorkflow Test_Compound Test Compound (e.g., 1 µM) Incubation Incubate at 37°C in suspension Test_Compound->Incubation Hepatocytes Cryopreserved Human Hepatocytes (e.g., 0.5 x 10^6 cells/mL) Hepatocytes->Incubation Sampling Sample at multiple time points (e.g., 0, 15, 30, 60, 120 min) Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Workflow for hepatocyte metabolic stability assay.

Protocol:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes in a suitable incubation medium (e.g., Williams' Medium E). Determine cell viability and density.

  • Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the hepatocyte suspension (e.g., 0.5 x 10⁶ viable cells/mL) and incubate at 37°C in a shaking water bath or incubator.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.

  • Reaction Termination: Terminate the metabolic activity by adding the aliquot to a quenching solution, such as cold acetonitrile with an internal standard.

  • Sample Processing: Homogenize the samples and then centrifuge to pellet the protein and cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.

Conclusion

The metabolic stability of 2'-deoxycytidine analogs is a critical factor influencing their therapeutic potential. While direct comparative data for 2'-Chloro-2'-deoxycytidine is limited, the available information for structurally related compounds underscores the profound impact of the 2'-substituent on their interaction with key metabolic enzymes like cytidine deaminase. To effectively advance 2'-Chloro-2'-deoxycytidine or any of its analogs in the drug development pipeline, a thorough in vitro metabolic profiling using standardized assays, such as those described here, is essential. This will enable a data-driven approach to select candidates with optimal pharmacokinetic properties for further preclinical and clinical investigation.

References

Unveiling the Efficacy of 2-Chloro-2'-deoxycytidine in the Landscape of DNA Damaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cancer research and drug development, DNA damaging agents remain a cornerstone of therapeutic strategies. This guide provides a comparative analysis of 2-Chloro-2'-deoxycytidine (CldC), a nucleoside analog, and other prominent DNA damaging agents. By examining their mechanisms of action, cytotoxic efficacy, and the cellular pathways they trigger, we aim to offer a comprehensive resource for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to facilitate an objective comparison and to underscore the potential of CldC in the broader context of DNA-targeted therapies.

Mechanisms of Action: A Tale of Molecular Disruption

DNA damaging agents exert their cytotoxic effects through a variety of mechanisms that ultimately compromise the integrity of the genome, leading to cell cycle arrest and apoptosis.

This compound (CldC): As a deoxycytidine analog, CldC is presumed to act as an antimetabolite. Upon cellular uptake, it is likely phosphorylated by deoxycytidine kinase to its active triphosphate form. This active metabolite can then be incorporated into DNA during replication. The presence of the chlorine atom at the 2' position of the deoxyribose sugar is expected to interfere with the normal geometry of the DNA duplex, leading to stalling of DNA replication forks, induction of DNA strand breaks, and subsequent activation of the DNA Damage Response (DDR) pathway.

Gemcitabine (2',2'-difluoro-2'-deoxycytidine): A well-established chemotherapeutic, gemcitabine also requires phosphorylation to its active di- and triphosphate forms. Its triphosphate metabolite is incorporated into DNA, causing chain termination and inhibiting DNA synthesis. Additionally, the diphosphate metabolite of gemcitabine inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA replication, thus depleting the cell of essential building blocks for DNA synthesis.[1]

Cisplatin: This platinum-based compound forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links.[2] These cross-links distort the DNA helix, obstructing DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[1] The cellular response to cisplatin-induced DNA damage is complex, involving multiple DNA repair pathways and signaling cascades.[1]

Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating DNA double-strand breaks. Furthermore, doxorubicin is known to produce reactive oxygen species (ROS), which can induce oxidative damage to DNA, proteins, and lipids.

Data Presentation: A Comparative Look at Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for various DNA damaging agents across different cancer cell lines. It is crucial to note that these values are compiled from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions such as cell culture techniques, drug exposure times, and assay methodologies.

Table 1: IC50 Values of Deoxycytidine Analogs

CompoundCell LineIC50 (µM)Exposure TimeReference
5-Chloro-2'-deoxycytidine (5CldC) *Mouse Embryonic Fibroblasts~0.372h[3]
Gemcitabine Myeloma cell lines (U 266, HS Sultan, IM 9)0.01Not Specified[4]
Gemcitabine Pancreatic Cancer (PANC-1)Not Specified72h[5]
2-Chlorodeoxyadenosine (2-CdA) Myeloma cell lines>0.3Not Specified[4]
5-Aza-2'-deoxycytidine Colon Cancer (Caco-2)~5Not Specified[6]

*Note: Data for 5-Chloro-2'-deoxycytidine, a closely related analog of the topic compound.

Table 2: IC50 Values of Other DNA Damaging Agents

CompoundCell LineIC50 (µM)Exposure TimeReference
Cisplatin Colon Cancer (HCT116)Not SpecifiedNot Specified[7]
Doxorubicin Human Bone Marrow (HMSC)0.23 ± 0.4072h[8]
5-Fluorouracil Colon Cancer (HCT116)Not Specified24h[9]
Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of DNA damaging agents.

This protocol is adapted from a study on 5-Chloro-2'-deoxycytidine.[3]

  • Cell Seeding: Seed cells in 96-well plates at a density of 2.5 × 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Replace the growth media with fresh media containing various concentrations of the test compound (e.g., CldC) or a vehicle control. Incubate for 24, 48, or 72 hours.

  • Luminescence Measurement: Add 65 μL of CellTiter-Glo 2.0 Reagent to each well. Shake the plate for 2 minutes, followed by a 10-minute incubation at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

This protocol provides a general framework for performing an alkaline comet assay to detect single- and double-strand DNA breaks.[10][11]

  • Cell Preparation: Prepare a single-cell suspension at a concentration of ~10⁵ cells/mL.

  • Embedding in Agarose: Mix 30 μL of the cell suspension with 250 μL of low melting point agarose (LMAgarose) at 37°C. Pipette 50 μL of this mixture onto a CometSlide™.

  • Lysis: Immerse the slides in a chilled lysis solution for 60 minutes at 4°C to remove cell membranes and histones.

  • DNA Unwinding: Immerse the slides in an alkaline solution (pH > 13) for 60 minutes at room temperature to unwind the DNA.

  • Electrophoresis: Place the slides in an electrophoresis tank filled with the same alkaline buffer. Apply a voltage of 1 V/cm for 45 minutes at room temperature.

  • Staining and Visualization: Immerse the slides in 70% ethanol for 5 minutes and air dry. Stain the DNA with a fluorescent dye (e.g., SYBR® Green I).

  • Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

This protocol outlines the immunofluorescent staining of γH2AX, a marker for DNA double-strand breaks.[6][12]

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the DNA damaging agent for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-human γ-H2AX monoclonal antibody, dilution 1:750) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 555, dilution 1:1000) for 1 hour at room temperature in the dark.[6]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.[2][13]

  • Cell Harvesting and Fixation: Harvest the treated and control cells and wash with cold PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 30 minutes.

  • Staining: Wash the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 20,000 events per sample.

  • Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations: Pathways and Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_outcome Cellular Outcomes CldC CldC DNA_Lesion DNA Lesions (Strand Breaks, Adducts) CldC->DNA_Lesion Gemcitabine Gemcitabine Gemcitabine->DNA_Lesion Cisplatin Cisplatin Cisplatin->DNA_Lesion Doxorubicin Doxorubicin Doxorubicin->DNA_Lesion ATM ATM DNA_Lesion->ATM ATR ATR DNA_Lesion->ATR Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 ATR->Chk1_Chk2 p53 p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->p53 activates

Figure 1: Simplified DNA Damage Response Pathway.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with DNA Damaging Agent Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cytotoxicity Cytotoxicity Assay (e.g., ATP Luminescence) Endpoint_Assays->Cytotoxicity DNA_Damage DNA Damage Assay (e.g., Comet, γH2AX) Endpoint_Assays->DNA_Damage Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Endpoint_Assays->Cell_Cycle Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis DNA_Damage->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow.

Conclusion

This compound holds promise as a DNA damaging agent, likely functioning as a deoxycytidine analog that disrupts DNA replication. While direct comparative studies with other established agents are limited, the available data on related compounds suggest that its efficacy is cell-line dependent. The provided experimental protocols offer a robust framework for conducting such comparative analyses, which are essential for definitively positioning CldC in the therapeutic landscape. Future research should focus on head-to-head comparisons of CldC with agents like gemcitabine and cisplatin across a panel of cancer cell lines to elucidate its relative potency and spectrum of activity. A deeper understanding of its specific interactions with the DNA damage response pathway will further clarify its mechanism of action and potential for combination therapies.

References

A Comparative Review of 2-Chloro-2'-deoxycytidine and Cladribine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the nucleoside analogues 2-Chloro-2'-deoxycytidine and Cladribine (2-Chloro-2'-deoxyadenosine), tailored for researchers, scientists, and professionals in drug development. While extensive data exists for the well-established drug Cladribine, information on this compound is limited in publicly available literature, a factor that is reflected in this comparative analysis.

Executive Summary

Cladribine is a potent antineoplastic and immunosuppressive agent with established efficacy in the treatment of hairy cell leukemia and multiple sclerosis. Its mechanism of action, pharmacokinetics, and toxicity profile are well-documented through extensive preclinical and clinical research. In contrast, this compound is a distinct nucleoside analogue with a significantly smaller body of published research. While it has been investigated for its cytotoxic and mutagenic properties in preclinical models, a comprehensive understanding of its clinical potential, pharmacokinetic profile, and full range of biological activities remains to be elucidated. This guide synthesizes the available experimental data to facilitate a comparative understanding of these two compounds.

Data Presentation: Physicochemical and Preclinical Properties

The following tables summarize the key physicochemical and available preclinical data for this compound and Cladribine.

Table 1: Physicochemical Properties

PropertyThis compoundCladribine (2-Chloro-2'-deoxyadenosine)
Chemical Formula C₉H₁₂ClN₃O₄C₁₀H₁₂ClN₅O₃
Molecular Weight 261.66 g/mol 285.69 g/mol
CAS Number 10212-19-84291-63-8
Synonyms 2-CldC2-CdA, Leustatin, Mavenclad

Table 2: Preclinical Cytotoxicity Data

CompoundCell LineIC50 ValueReference
This compoundMouse Embryonic Fibroblasts (MEFs)Dose-dependent decrease in cell growth and survival up to 0.3 mM[1]
CladribineCCRF-CEM (T-lymphoblastoid)0.045 µM[2]
CladribineH9 (T-lymphoid)0.44 µM[3]
CladribineH9-araC (AZT-resistant T-lymphoid)0.82 µM[3]

Mechanism of Action

Cladribine (2-Chloro-2'-deoxyadenosine) is a prodrug that is actively transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Due to its resistance to degradation by adenosine deaminase (ADA), Cd-ATP accumulates within lymphocytes. Cd-ATP interferes with DNA synthesis and repair, leading to DNA strand breaks and ultimately apoptosis. This cytotoxic effect is particularly pronounced in lymphocytes, which have high dCK and low 5'-nucleotidase levels.

This compound , as a deoxycytidine analog, is presumed to exert its cytotoxic effects through a similar mechanism involving intracellular phosphorylation and subsequent interference with DNA synthesis. One study has shown that it is mutagenic and induces a dose-dependent decrease in the growth and survival of mouse embryonic fibroblasts[1]. The study suggests that this compound enters cells and is likely incorporated into the genome from the nucleotide pool[1].

Signaling_Pathway cluster_Cladribine Cladribine (2-Chloro-2'-deoxyadenosine) cluster_2CldC This compound (Presumed) C_in Cladribine (extracellular) C_cell Cladribine (intracellular) C_in->C_cell Nucleoside Transporter C_p Cd-AMP C_cell->C_p Phosphorylation C_pp Cd-ADP C_p->C_pp C_ppp Cd-ATP (active) C_pp->C_ppp DNA_syn DNA Synthesis & Repair C_ppp->DNA_syn Inhibition Apoptosis_C Apoptosis DNA_syn->Apoptosis_C Leads to dCK_C dCK dCK_C->C_p D_in 2-CldC (extracellular) D_cell 2-CldC (intracellular) D_in->D_cell Nucleoside Transporter D_ppp 2-CldC-TP (presumed active) D_cell->D_ppp Phosphorylation DNA_inc Incorporation into DNA D_ppp->DNA_inc Apoptosis_D Apoptosis DNA_inc->Apoptosis_D Leads to dCK_D dCK dCK_D->D_ppp Experimental_Workflow cluster_Cytotoxicity General Cytotoxicity Assay Workflow start Start cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Addition of 2-CldC or Cladribine (various concentrations) cell_culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Viability Assay (e.g., ATP-based, MTT) incubation->assay readout Data Acquisition (Luminescence/Absorbance) assay->readout analysis IC50 Determination readout->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. 2-Chloro-2'-deoxycytidine, a nucleoside derivative, requires careful management as a potentially hazardous substance. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach, treating the compound as cytotoxic and hazardous, is essential. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Immediate Safety and Disposal Protocol

The following operational plan should be implemented for the safe disposal of this compound and any associated contaminated materials.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for cytotoxicity and the hazardous nature of similar chloro-containing compounds, appropriate personal protective equipment is mandatory. Before handling this compound or its waste, all personnel must wear:

  • Nitrile gloves: To prevent skin contact.

  • Safety goggles or a face shield: To protect the eyes from splashes or aerosols.

  • A lab coat: To protect clothing and skin.

All handling of the solid compound and the preparation of solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Step 2: Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, sealed, and compatible container.

    • Any contaminated consumables, such as weigh boats, gloves, and pipette tips, should be double-bagged in clear plastic bags for visual inspection by environmental health and safety (EHS) personnel.[1]

    • Label the container with a "Hazardous Waste" tag, clearly indicating the chemical name.[1]

  • Liquid Waste:

    • Aqueous solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container must have a secure, screw-on cap to prevent leaks.[1] Corks or parafilm are not acceptable closures.[1]

    • Do not mix solids with liquid waste.[1]

  • Contaminated Labware:

    • Disposable Labware: Heavily contaminated disposable labware (e.g., pipette tips, tubes) should be treated as solid hazardous waste.[2]

    • Non-disposable Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed following standard laboratory procedures.

Step 3: Waste Storage

All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4] This area must be:

  • Clearly marked with a "Danger – Hazardous Waste" sign.[2]

  • Under the direct control of laboratory personnel.[2]

  • Equipped with secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1] The secondary container should be able to hold 110% of the volume of the largest primary container.[1]

Step 4: Disposal Request and Pick-up

Once a waste container is full (no more than ¾ full to allow for expansion) or is no longer being used, a hazardous waste pick-up must be requested through your institution's Environmental Health and Safety (EHS) office.[2][5] Do not dispose of this compound down the drain or in the regular trash.[2][6]

Quantitative Data Summary

ParameterValueReference
Chemical Name 2′-Chloro-2′-deoxycytidine[7]
CAS Number 10212-19-8[7]
Molecular Formula C₉H₁₂ClN₃O₄[7]
Molecular Weight 261.70 g/mol [7]
Physical State Solid[8]
Melting Point 167°C (for 2'-Deoxy-2'-fluorocytidine)[8]
Boiling Point 500.1°C at 760 mmHg (for 2'-Deoxy-2'-fluorocytidine)[8]
Toxicity Data Not available. Treat as hazardous and potentially cytotoxic.
Exposure Limits Not established. Minimize all routes of exposure.

Experimental Protocols: Decontamination of Surfaces

While no single agent is known to deactivate all cytotoxic drugs, physical removal is a key decontamination step.[9] For cleaning surfaces potentially contaminated with this compound:

  • Preparation: Wear full PPE as described in Step 1.

  • Cleaning Solution: Use a detergent solution to wipe the contaminated area. Alkaline detergents have been shown to be effective in degrading some cytotoxic drugs.[10][11]

  • Wiping Technique: Wipe the surface with the detergent solution, moving from cleaner to dirtier areas to avoid spreading contamination.

  • Rinsing: Wipe the surface with a clean, damp cloth to remove any detergent residue.

  • Disposal of Cleaning Materials: All used wipes and absorbent materials must be disposed of as solid hazardous waste.[12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled, Sealed Container 'Hazardous Waste' solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container 'Hazardous Waste' liquid_waste->collect_liquid decontaminate_labware Decontaminate Non-disposable Labware (Collect rinsate as liquid waste) labware->decontaminate_labware saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->saa collect_liquid->saa decontaminate_labware->saa request_pickup Request Hazardous Waste Pick-up from EHS saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Operational Plan

Due to its classification as a nucleoside analog potentially used in drug development, 2-Chloro-2'-deoxycytidine should be handled with the assumption of cytotoxicity. Adherence to strict laboratory safety protocols is essential to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashes.
Hand Protection Nitrile GlovesWear double-layered nitrile gloves for all handling procedures. Gloves should be changed immediately if contaminated, torn, or after extended use.
Body Protection Laboratory CoatA dedicated, long-sleeved laboratory coat is required. It should be buttoned completely and not be worn outside of the designated laboratory area.
Respiratory Protection Fume HoodAll weighing and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Emergency First-Aid Procedures

In the event of exposure, immediate action is critical. The following table outlines first-aid measures based on the route of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is necessary to ensure safety and compliance.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work within a Chemical Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E Transfer to experimental setup F Collect Waste E->F Generate waste G Decontaminate Work Surfaces F->G Proceed to cleanup H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeCollection and LabelingStorageDisposal Method
Solid Waste Collect in a designated, sealed, and clearly labeled container. Label as "Hazardous Waste: this compound".Store in a designated satellite accumulation area within the laboratory, away from incompatible materials.Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department.
Liquid Waste Collect in a designated, leak-proof, and clearly labeled container. Label as "Hazardous Waste: this compound (in [solvent])".Store in a designated satellite accumulation area with secondary containment.Arrange for pickup and disposal by the institution's EHS department.
Contaminated Labware Disposable items (e.g., gloves, pipette tips) should be collected as solid hazardous waste. Non-disposable glassware should be decontaminated with an appropriate solvent, with the rinsate collected as liquid hazardous waste before washing.Store with the corresponding solid or liquid waste.Follow the disposal method for the respective waste type.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including double gloves, a lab coat, and safety goggles.

  • Contain the Spill: For a solid spill, carefully cover it with absorbent material. For a liquid spill, use a chemical spill kit to absorb the liquid.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and the institution's EHS office.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure to themselves and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。